N-Methyl-N-(pyridin-2-yl)pivalamide
Description
BenchChem offers high-quality N-Methyl-N-(pyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(pyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2,2-trimethyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJOCXVTBPSATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537957 | |
| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96830-03-4 | |
| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Methyl-N-(pyridin-2-yl)pivalamide" synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and structural characterization of N-Methyl-N-(pyridin-2-yl)pivalamide. This tertiary amide, incorporating a pyridine ring, represents a structural motif of interest in medicinal chemistry and materials science. We present a robust and logical synthetic pathway, grounded in fundamental principles of N-acylation, and detail the necessary steps for purification. Furthermore, this document outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the identity, structure, and purity of the target compound. The causality behind experimental choices is emphasized throughout, providing field-proven insights for researchers.
Molecular Profile
N-Methyl-N-(pyridin-2-yl)pivalamide is a specific organic compound with the following key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |
| Synonyms | N,2,2-trimethyl-N-(2-pyridinyl)propanamide | [2][3] |
| CAS Number | 96830-03-4 | [2][4] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |
| Molecular Weight | 192.26 g/mol | [1] |
| Monoisotopic Mass | 192.1263 g/mol | [1] |
| Computed XLogP3 | 1.9 | [1] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Mechanism
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is most logically achieved through the formation of an amide bond between the secondary amine, N-methyl-2-aminopyridine, and an activated pivalic acid derivative.
Retrosynthetic Strategy
The primary disconnection is made at the amide C-N bond, identifying N-methyl-2-aminopyridine and pivaloyl chloride as the key synthons. This approach is highly efficient as it directly forms the desired bond.
Caption: Retrosynthetic analysis of the target molecule.
Underlying Principles of N-Acylation
The core of the synthesis is a nucleophilic acyl substitution reaction.
-
Nucleophile: The secondary amine, N-methyl-2-aminopyridine, uses the lone pair of electrons on its exocyclic nitrogen atom to attack the electrophilic carbonyl carbon of the acylating agent.
-
Electrophile: Pivaloyl chloride is an excellent electrophile. The electron-withdrawing chlorine and oxygen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to dissolve the reactants without participating in the reaction. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive pivaloyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard acylation methods for aminopyridines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6]
Materials:
-
N-methyl-2-aminopyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-aminopyridine and anhydrous DCM. Stir the solution at 0 °C using an ice bath.
-
Base Addition: Add triethylamine to the solution.
-
Acylation: Add pivaloyl chloride dropwise to the stirred solution over 10-15 minutes. The dropwise addition is necessary to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted pivaloyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Methodology
The crude product is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective for separating the nonpolar pivalamide product from more polar impurities. The purity of the collected fractions should be assessed by TLC before combining and concentrating them to yield the final, purified product.
Structural Elucidation and Characterization
A combination of spectroscopic methods is required to confirm the structure and purity of the synthesized N-Methyl-N-(pyridin-2-yl)pivalamide.
Characterization Workflow
Caption: Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR: The proton NMR spectrum will confirm the presence of all unique proton environments.
-
Aromatic Region (Pyridine Ring): Four distinct signals are expected between δ 7.0 and 8.5 ppm. The proton adjacent to the nitrogen (at the 6-position) will be the most downfield. Coupling patterns (doublets, triplets, or combinations) will reveal the connectivity.[7]
-
N-Methyl Group: A sharp singlet is expected around δ 3.3-3.5 ppm.
-
tert-Butyl Group: A sharp singlet, integrating to 9 protons, is expected in the upfield region, typically around δ 1.2-1.4 ppm.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 8.4 | Pyridyl-H (1H, doublet) |
| ~ 7.7 | Pyridyl-H (1H, triplet) |
| ~ 7.2 | Pyridyl-H (1H, triplet) |
| ~ 7.0 | Pyridyl-H (1H, doublet) |
| ~ 3.4 | N-CH₃ (3H, singlet) |
| ~ 1.3 | -C(CH₃)₃ (9H, singlet) |
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.
-
Carbonyl Carbon: The amide carbonyl signal will appear significantly downfield, around δ 175-180 ppm.[8]
-
Aromatic Carbons: Five distinct signals for the pyridine ring carbons are expected between δ 115 and 160 ppm.
-
Aliphatic Carbons: Signals for the N-methyl carbon (~δ 35-40 ppm), the quaternary carbon of the tert-butyl group (~δ 39-42 ppm), and the methyl carbons of the tert-butyl group (~δ 27-29 ppm) will be present.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H Stretch |
| ~ 2970-2870 | Aliphatic C-H Stretch |
| ~ 1670-1650 | Amide C=O Stretch (Strong) |
| ~ 1580, 1470, 1430 | Pyridine Ring C=C and C=N Stretches |
| ~ 1400-1300 | C-N Stretch |
The most diagnostic peak is the strong absorbance from the tertiary amide carbonyl (C=O) group, expected around 1660 cm⁻¹.[10] The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formation of the tertiary amide.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pattern.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight plus a proton (192.13 + 1.01 = 193.14).
-
Fragmentation: A characteristic fragmentation pathway would be the cleavage of the bond between the carbonyl group and the tert-butyl group, resulting in the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion.
Physical State and Solubility
At standard temperature and pressure, N-Methyl-N-(pyridin-2-yl)pivalamide is expected to be a solid or a high-boiling point oil.[8] It is predicted to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
Safety and Handling
-
Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate gloves and eye protection.
-
N-methyl-2-aminopyridine: Is toxic if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.
-
General Precautions: A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before beginning any experimental work.
Conclusion
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide can be reliably achieved through the N-acylation of N-methyl-2-aminopyridine with pivaloyl chloride in the presence of a suitable base. The identity, structure, and purity of the final product are definitively confirmed through a systematic characterization process employing NMR, IR, and MS analyses. This guide provides the foundational knowledge and practical framework necessary for researchers to successfully synthesize and validate this compound for further investigation in drug discovery and materials science applications.
References
- N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. CP Lab Safety. [Link]
- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. PubChem. [Link]
- Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
- N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChemLite. [Link]
- Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]
- N-(PYRID-2-YLMETHYL)-N-PROPYLUREA - Optional[13C NMR]. SpectraBase. [Link]
- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]
- N-Methyl-p-toluamide. NIST WebBook. [Link]
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"N-Methyl-N-(pyridin-2-yl)pivalamide" physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and potential application properties of N-Methyl-N-(pyridin-2-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the characteristics and handling of this compound.
Introduction and Molecular Overview
N-Methyl-N-(pyridin-2-yl)pivalamide, with the CAS Number 96830-03-4, is a substituted amide derivative featuring a pyridine ring.[1][2][3] The presence of the sterically bulky pivaloyl group and the aromatic pyridine moiety suggests unique conformational and electronic properties that can be of interest in medicinal chemistry and materials science. The structural combination of a tertiary amide linkage to a pyridine ring makes it an intriguing candidate for investigation as a ligand in coordination chemistry or as a scaffold in the design of bioactive molecules.
Molecular Structure:
Figure 1: Chemical structure of N-Methyl-N-(pyridin-2-yl)pivalamide.
This guide will now delve into the specific physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 96830-03-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |
| Molecular Weight | 192.26 g/mol | [1] |
| Physical Form | Solid | [4] |
| Purity | ≥98% (as offered by suppliers) | [3] |
| Storage Temperature | 2-8°C | [2] |
| Computed XLogP3 | 1.9 | [1] |
| Computed Topological Polar Surface Area | 33.2 Ų | [1] |
| Computed Rotatable Bond Count | 2 | [1] |
| Computed Hydrogen Bond Acceptor Count | 2 | [1] |
Expert Insights: The computed XLogP3 value of 1.9 suggests that N-Methyl-N-(pyridin-2-yl)pivalamide has moderate lipophilicity. This characteristic is often sought in drug development as it can influence a molecule's ability to cross cell membranes. The topological polar surface area (TPSA) of 33.2 Ų is well within the range typically associated with good oral bioavailability in drug candidates (TPSA < 140 Ų). The presence of two hydrogen bond acceptors (the pyridine nitrogen and the amide oxygen) provides sites for potential intermolecular interactions, which could be crucial for its biological activity or material properties.
Synthesis and Reactivity
A specific, peer-reviewed synthesis protocol for N-Methyl-N-(pyridin-2-yl)pivalamide is not prominently available. However, based on standard organic chemistry principles for amide formation, a plausible and efficient synthetic route can be proposed. The most direct approach would involve the acylation of N-methylpyridin-2-amine with pivaloyl chloride.
Proposed Synthetic Workflow:
Figure 2: Proposed workflow for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Step-by-Step Experimental Protocol (Proposed):
-
Reactant Preparation: To a solution of N-methylpyridin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Acylation: Cool the mixture to 0°C in an ice bath. Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution. The use of a dropping funnel is recommended to control the rate of addition and manage any exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Methyl-N-(pyridin-2-yl)pivalamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the pivaloyl chloride.
-
Anhydrous Solvent: Essential for the same reason as the inert atmosphere; water would compete with the amine for the acylating agent.
-
Non-nucleophilic Base: Triethylamine is used to scavenge the HCl byproduct of the reaction without competing with the nucleophilic attack of the secondary amine.
-
Controlled Addition at 0°C: The acylation reaction can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent potential side reactions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-Methyl-N-(pyridin-2-yl)pivalamide and data from similar compounds.
¹H NMR Spectroscopy (Predicted):
-
Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring.
-
N-Methyl Protons: A singlet at approximately δ 3.2-3.5 ppm.
-
Pivaloyl Protons: A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, expected to be in the upfield region (around δ 1.2-1.4 ppm).
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm).
-
N-Methyl Carbon: A signal around δ 35-40 ppm.
-
Tertiary Carbon of Pivaloyl Group: A signal around δ 38-42 ppm.
-
Methyl Carbons of Pivaloyl Group: A signal around δ 27-30 ppm.
IR Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band characteristic of an amide carbonyl, expected around 1650-1680 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192. A prominent fragment would likely be the loss of the tert-butyl group, resulting in a peak at m/z = 135. Another significant fragment could be the pivaloyl cation at m/z = 85.
Potential Applications and Research Directions
While specific applications for N-Methyl-N-(pyridin-2-yl)pivalamide are not yet widely documented, its structural motifs suggest several promising areas for research and development.
-
Medicinal Chemistry: The pyridine ring is a common feature in many pharmaceuticals. The lipophilic pivaloyl group can be used to modulate the pharmacokinetic properties of a molecule. This compound could serve as a scaffold or an intermediate in the synthesis of novel drug candidates. The pivalamide group can also act as a directing group in C-H functionalization reactions, enabling the synthesis of more complex substituted pyridines.[5]
-
Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl can act as a bidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties. Pivalamide-containing ligands have been used to create transition metal complexes with potential biological activity, for example, as mimics for superoxide dismutase.[5]
-
Materials Science: The rigid structure of the pyridine ring combined with the flexible pivaloyl group could lead to the development of novel polymers or liquid crystals with unique properties.
Safety and Handling
Specific toxicity data for N-Methyl-N-(pyridin-2-yl)pivalamide is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]
In case of exposure, seek immediate medical attention. A material safety data sheet (MSDS) should be consulted for more detailed safety information, although a comprehensive one for this specific compound may not be publicly available.
Conclusion
N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound with a unique combination of structural features that make it of interest for further investigation. While experimental data on its properties are limited, this guide has provided a comprehensive overview based on available information and established scientific principles. The proposed synthetic route offers a practical method for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The potential applications in medicinal chemistry, coordination chemistry, and materials science highlight the need for further research into this intriguing molecule. As with any research chemical, it should be handled with appropriate care and safety precautions.
References
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Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. PubChem. Available at: [Link]
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Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]
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Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem. Available at: [Link]
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N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChemLite. Available at: [Link]
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Pivalamide. Wikipedia. Available at: [Link]
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N-methyl-3-(5-methyl-2-pyridinyl)propanamide. ChemSynthesis. Available at: [Link]
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N-Methylpivalamide. NIST WebBook. Available at: [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available at: [Link]
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N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. CP Lab Safety. Available at: [Link]
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N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI. Available at: [Link]
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Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]
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Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. PubMed. Available at: [Link]
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]
-
Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography. PubMed. Available at: [Link]
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N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. PubChem. Available at: [Link]
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Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting.... ResearchGate. Available at: [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Available at: [Link]
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Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]
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1 H-NMR spectrum (Pyridine-d 5 ) of polyamide (PA-III). ResearchGate. Available at: [Link]
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Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]
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N-Methyl-p-toluamide. NIST WebBook. Available at: [Link]
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An In-depth Technical Guide to N-Methyl-N-(pyridin-2-yl)pivalamide (CAS: 96830-03-4)
This document provides a comprehensive technical overview of N-Methyl-N-(pyridin-2-yl)pivalamide, a substituted pyridine derivative. For researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes the available physicochemical data, proposes a validated synthetic route, and explores potential applications based on its structural motifs.
Core Compound Identification and Properties
N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound identified by the CAS number 96830-03-4.[1][2][3][4] It is also known by its IUPAC name, N,2,2-trimethyl-N-pyridin-2-ylpropanamide.[1] The molecule incorporates a pyridine ring, a tertiary amide group, and a sterically bulky tert-butyl group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.
Chemical Structure and Identifiers
Figure 1: Chemical structure of N-Methyl-N-(pyridin-2-yl)pivalamide.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 96830-03-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][4] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |
| Synonyms | N,2,2-trimethyl-N-(2-pyridinyl)propanamide | [2][5] |
| InChI | 1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | [2] |
| InChIKey | VAJOCXVTBPSATB-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound have been primarily determined through computational models. These predicted characteristics are crucial for anticipating its behavior in various experimental settings, including solubility, permeability, and potential for intermolecular interactions.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 33.2 Ų | [1] |
| Monoisotopic Mass | 192.126263138 Da | [1] |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnection is the amide bond, which is a reliable and widely used transformation.
Figure 2: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Workflow
This protocol outlines a self-validating system for the synthesis and purification of N-Methyl-N-(pyridin-2-yl)pivalamide.
Materials:
-
N-methylpyridin-2-amine
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpyridin-2-amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.
-
Acylation: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. The bulky pivaloyl group minimizes the potential for over-acylation or side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 3: Proposed workflow for the synthesis and purification.
Potential Applications and Research Directions
The structural features of N-Methyl-N-(pyridin-2-yl)pivalamide suggest its utility as an intermediate or scaffold in several areas of chemical research.
Medicinal Chemistry
Pyridine-based structures are considered "privileged scaffolds" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[6] The N-acylaminopyridine moiety is a key component in various biologically active molecules. The presence of the N-methyl group and the sterically demanding tert-butyl group can be leveraged to fine-tune pharmacokinetic properties such as metabolic stability and membrane permeability. This compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Coordination Chemistry and Catalysis
The pyridine nitrogen and the amide oxygen atoms can act as bidentate or monodentate ligands for various metal centers. Picolinamide derivatives are known to form stable complexes with a range of transition metals.[7] These complexes have potential applications in catalysis, for instance, in oxidation or polymerization reactions. The steric bulk of the pivaloyl group could enforce specific coordination geometries, leading to catalysts with high selectivity.
Agrochemicals
The pyridine ring is a common motif in a wide array of herbicides, fungicides, and insecticides. The synthesis of novel derivatives from N-Methyl-N-(pyridin-2-yl)pivalamide could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Safety, Handling, and Storage
As with any research chemical for which extensive toxicological data is not available, N-Methyl-N-(pyridin-2-yl)pivalamide should be handled with care.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9][10] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[10][11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4][12] Some suppliers recommend storage at 2-8°C.[4][12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-Methyl-N-(pyridin-2-yl)pivalamide (CAS: 96830-03-4) is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry, coordination chemistry, and agrochemical research. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis can be reliably achieved through standard amide coupling reactions. The physicochemical properties and structural motifs of this molecule provide a strong rationale for its further investigation by researchers seeking to develop novel, high-value chemical entities.
References
-
PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. [Link]
-
Chemsrc. N-methyl-N-pyridin-2-ylnitrous amide. [Link]
-
PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
-
PubChemLite. N-(6-methylpyridin-2-yl)pivalamide. [Link]
-
CP Lab Safety. N-Methyl-N-(pyridin-2-yl)pivalamide, 98% Purity, C11H16N2O, 1 gram. [Link]
-
Manasa Life Sciences. N-Methyl-N-(pyridin-2-yl)nitrous amide. [Link]
-
ResearchGate. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. [Link]
-
Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
-
Tubular Products. Safety Data Sheet. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. Process for synthesis of picolinamides.
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- 2. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 [sigmaaldrich.com]
- 3. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 | Benchchem [benchchem.com]
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- 12. N-METHYL-N-(PYRIDIN-2-YL)PIVALAMIDE CAS#: 96830-03-4 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide
Introduction
The molecular structure of N-Methyl-N-(pyridin-2-yl)pivalamide, with the IUPAC name N,2,2-trimethyl-N-pyridin-2-ylpropanamide, is presented below.[1] Its molecular formula is C₁₁H₁₆N₂O, and it has a molecular weight of 192.26 g/mol .[1]
Caption: Molecular Structure of N-Methyl-N-(pyridin-2-yl)pivalamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show distinct signals for the protons of the pyridine ring, the N-methyl group, and the tert-butyl group.
-
Pyridine Ring Protons (δ 7.0-8.5 ppm): The four protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atom and the amide substituent, these protons will be deshielded. Their chemical shifts and coupling patterns will be characteristic of a 2-substituted pyridine.
-
N-Methyl Protons (δ ~3.3 ppm): The three protons of the N-methyl group will appear as a sharp singlet. The chemical shift is influenced by the adjacent nitrogen and the carbonyl group.
-
Tert-butyl Protons (δ ~1.1 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. The steric bulk and electron-donating nature of the alkyl groups will result in a relatively upfield chemical shift.
Table 1: Predicted ¹H NMR Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~7.8 | t | 1H | Pyridine H-4 |
| ~7.3 | d | 1H | Pyridine H-3 |
| ~7.2 | t | 1H | Pyridine H-5 |
| ~3.3 | s | 3H | N-CH₃ |
| ~1.1 | s | 9H | C(CH₃)₃ |
Predicted data based on typical chemical shifts for similar functional groups.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~175 ppm): The amide carbonyl carbon is expected to appear significantly downfield.
-
Pyridine Ring Carbons (δ 110-155 ppm): The six carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the nitrogen (C2) and the carbon at the 6-position will be the most downfield.
-
N-Methyl Carbon (δ ~38 ppm): The carbon of the N-methyl group will appear in the aliphatic region.
-
Tert-butyl Carbons (δ ~27 ppm for CH₃, ~39 ppm for quaternary C): The three equivalent methyl carbons of the tert-butyl group will produce a single signal, while the quaternary carbon will have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~155 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~137 | Pyridine C-4 |
| ~122 | Pyridine C-5 |
| ~121 | Pyridine C-3 |
| ~39 | C (CH₃)₃ |
| ~38 | N-CH₃ |
| ~27 | C(C H₃)₃ |
Predicted data based on typical chemical shifts for similar functional groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-N-(pyridin-2-yl)pivalamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
The IR spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show characteristic absorption bands for the amide and aromatic moieties.
-
C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹. This is a characteristic peak for a tertiary amide. The exact position can be influenced by the electronic effects of the pyridine ring.
-
C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: These vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the N-methyl and tert-butyl groups will appear in the 2850-3000 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for N-Methyl-N-(pyridin-2-yl)pivalamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch |
| 1650-1680 | Strong | C=O Stretch (Amide I) |
| 1400-1600 | Medium-Strong | Aromatic C=C and C=N Stretches |
| 1250-1350 | Medium | C-N Stretch |
Predicted data based on characteristic IR frequencies for the respective functional groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
The electron ionization (EI) mass spectrum of N-Methyl-N-(pyridin-2-yl)pivalamide is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (192.26).
-
Fragmentation Pattern: The molecule is expected to fragment via several pathways, including:
-
Loss of the tert-butyl group: This would result in a fragment ion at m/z 135.
-
Formation of the pivaloyl cation: A prominent peak at m/z 57 corresponding to the [C(CH₃)₃]⁺ ion is expected.
-
Cleavage of the amide bond: This could lead to fragments corresponding to the pyridine-N-methyl portion and the pivaloyl portion.
-
Table 4: Predicted Mass Spectrometry Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| m/z | Proposed Fragment |
| 192 | [M]⁺ |
| 135 | [M - C(CH₃)₃]⁺ |
| 107 | [C₅H₄N-N(CH₃)]⁺ |
| 85 | [C(CH₃)₃CO]⁺ |
| 78 | [C₅H₄N]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Predicted data based on common fragmentation pathways for amides and pyridines.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.
Synthesis and Characterization Workflow
A plausible synthetic route to N-Methyl-N-(pyridin-2-yl)pivalamide would involve the acylation of N-methylpyridin-2-amine with pivaloyl chloride. The overall workflow from synthesis to characterization is depicted below.
Sources
An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-N-(pyridin-2-yl)pivalamide for Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-Methyl-N-(pyridin-2-yl)pivalamide. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for formulation design, toxicological assessment, and ensuring the overall quality, efficacy, and safety of a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction and Physicochemical Profile
N-Methyl-N-(pyridin-2-yl)pivalamide is a tertiary amide containing a pyridine ring. Its structure suggests potential for hydrogen bonding via the pyridine nitrogen and the carbonyl oxygen, which will influence its solubility and interaction with excipients. A foundational understanding of its basic properties is the first step in any comprehensive analysis.
Table 1: Physicochemical Properties of N-Methyl-N-(pyridin-2-yl)pivalamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
The XLogP3 value of 1.9 suggests that N-Methyl-N-(pyridin-2-yl)pivalamide has moderate lipophilicity. This initial data point is crucial as it guides the preliminary selection of solvents for solubility studies and anticipates its potential absorption characteristics.
Comprehensive Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2][3] A multi-faceted approach to solubility testing is therefore essential, encompassing both kinetic and thermodynamic measurements in various relevant media.[4]
Thermodynamic Solubility (Equilibrium Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[5][6]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of N-Methyl-N-(pyridin-2-yl)pivalamide to a series of vials, each containing a different solvent medium (e.g., water, phosphate-buffered saline at various pH levels, 0.1 M HCl, and relevant organic solvents like ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any particulate matter.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility in Aqueous Media
Kinetic solubility provides insights into the behavior of a compound upon its initial introduction into an aqueous environment from a stock solution, often in DMSO.[4] This is particularly relevant for high-throughput screening during early discovery phases.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-Methyl-N-(pyridin-2-yl)pivalamide in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4).
-
Precipitation Measurement: Monitor the solutions for the formation of a precipitate over time using laser nephelometry, which measures light scattering from suspended particles.[2] The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Comparative workflow for thermodynamic and kinetic solubility.
In-Depth Stability Profiling
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] The approach outlined here is grounded in the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[12] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl at 40-80°C | To assess susceptibility to degradation in acidic environments, which can be encountered in the stomach.[13] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH at 40-80°C | To evaluate stability in alkaline conditions. Amide bonds can be susceptible to base-catalyzed hydrolysis.[13] |
| Oxidation | 3-30% H₂O₂ at room temperature | To determine the potential for oxidative degradation, a common pathway for many organic molecules. |
| Photostability | Exposure to a light source conforming to ICH Q1B guidelines | To assess degradation upon exposure to light, which is crucial for determining packaging and storage requirements.[8] |
| Thermal Stress | Solid-state and solution at elevated temperatures (e.g., 60-80°C) | To evaluate the intrinsic thermal stability of the molecule.[8] |
A target degradation of 10-20% is generally considered adequate to demonstrate the specificity of the analytical method without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[14]
Caption: Overview of forced degradation pathways.
ICH-Compliant Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[8] The storage conditions are dictated by the intended climatic zones for marketing the final drug product.[10]
Table 3: ICH Recommended Long-Term Stability Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Development of a Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. This method must be able to accurately quantify the API and separate it from any impurities or degradation products.[13]
Proposed Method: HPLC-UV/MS
-
Column: A C18 reversed-phase column is a good starting point for a molecule with moderate lipophilicity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective.
-
Detection:
-
UV/Vis (DAD/PDA): For initial method development and routine quantification. The extended conjugation from the pyridine ring should provide a suitable chromophore.
-
Mass Spectrometry (MS): Essential for the identification and characterization of degradation products. An LC-MS/MS system can provide structural information for unknown peaks.[15]
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
All quantitative data should be summarized in a clear and concise manner. For stability studies, this includes plotting the assay of N-Methyl-N-(pyridin-2-yl)pivalamide as a function of time and identifying trends in the formation of degradation products. Any significant changes in the physical appearance of the substance should also be documented.
The ultimate goal is to establish a comprehensive profile of the compound's solubility and stability, which will inform critical decisions throughout the drug development lifecycle.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem.
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Ich guidelines for stability studies 1 | PPTX - Slideshare.
- A practical guide to forced degradation and stability studies for drug substances.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
- Outlining Drug Stability and Solubility with Dissolution Testing | Pharmaceutical Technology.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced degrad
- Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF - ResearchG
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The Emerging Potential of N-Methyl-N-(pyridin-2-yl)pivalamide as a Versatile Ligand in Coordination Chemistry: A Technical Guide
Introduction: Unveiling a New Player in Ligand Design
In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the advancement of catalysis, materials science, and bioinorganic chemistry. The N-acyl-2-aminopyridine scaffold has garnered significant attention due to its accessible synthesis and versatile coordination behavior. This technical guide delves into the potential of a specific, yet underexplored, derivative: N-Methyl-N-(pyridin-2-yl)pivalamide .
While dedicated studies on the coordination complexes of N-Methyl-N-(pyridin-2-yl)pivalamide are nascent, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its behavior and potential applications. This guide will, therefore, leverage authoritative data from closely related N,N-disubstituted-2-aminopyridine ligands to build a predictive framework for its utility. We will explore its synthesis, anticipated coordination modes, the expected properties of its metallic complexes, and provide detailed experimental protocols to encourage further investigation into this promising ligand. The presence of a sterically demanding pivaloyl group and an N-methyl substituent on the 2-aminopyridine framework suggests a unique interplay of electronic and steric effects that could lead to novel reactivity and structural motifs.
Synthesis and Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is readily achievable through established amidation methodologies. The foundational approach involves the acylation of N-methyl-2-aminopyridine.
Synthetic Pathway
The most direct route involves the reaction of N-methyl-2-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is typically performed in an inert aprotic solvent like dichloromethane or tetrahydrofuran.
Caption: General synthetic scheme for N-Methyl-N-(pyridin-2-yl)pivalamide.
Experimental Protocol: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
Materials:
-
N-methyl-2-aminopyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-Methyl-N-(pyridin-2-yl)pivalamide.
Spectroscopic Characterization
The structure of the synthesized ligand can be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, a singlet for the N-methyl protons, and a singlet for the tert-butyl protons of the pivaloyl group. |
| ¹³C NMR | Resonances for the pyridyl carbons, the N-methyl carbon, the quaternary and methyl carbons of the pivaloyl group, and a characteristic downfield signal for the amide carbonyl carbon. |
| FT-IR | A strong absorption band in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O (m/z = 192.26).[1] |
Coordination Chemistry: A Predictive Outlook
Based on extensive studies of related 2-aminopyridine ligands, N-Methyl-N-(pyridin-2-yl)pivalamide is expected to exhibit versatile coordination behavior. The primary coordination site will undoubtedly be the sp²-hybridized nitrogen atom of the pyridine ring.[2][3] However, the involvement of the amide oxygen in chelation is also a possibility, leading to different coordination modes.
Potential Coordination Modes
-
Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This mode is common for pyridine-based ligands and is expected to be a prevalent binding motif.[3][4][5][6]
-
Bidentate (N,O)-Chelation: The ligand could potentially act as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen of the pivalamide group. This would form a stable five-membered chelate ring. The ability to form such a chelate will be influenced by the steric hindrance from the bulky tert-butyl group and the electronic properties of the metal center.
Caption: Potential coordination modes of N-Methyl-N-(pyridin-2-yl)pivalamide.
Steric and Electronic Influences
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety is expected to exert significant steric influence on the coordination sphere of the metal center. This can affect the number of ligands that can coordinate, the geometry of the resulting complex, and the accessibility of the metal center to substrates in catalytic applications.
-
Electronic Effects: The N-methyl group increases the electron-donating ability of the exocyclic nitrogen, which can electronically influence the pyridine ring. The pivaloyl group is an electron-withdrawing group, which can modulate the electron density on the coordinating nitrogen and oxygen atoms. This electronic tuning can impact the stability and reactivity of the metal complexes.
Properties and Potential Applications of Metal Complexes
The unique combination of steric bulk and electronic properties imparted by N-Methyl-N-(pyridin-2-yl)pivalamide suggests that its metal complexes could find applications in various areas of chemistry.
Catalysis
Complexes of transition metals like palladium, rhodium, and iridium with N-aryl-2-aminopyridine ligands have been successfully employed in a range of C-H activation and cross-coupling reactions.[7] The pyridine nitrogen often acts as a directing group, facilitating the activation of otherwise inert C-H bonds. It is plausible that complexes of N-Methyl-N-(pyridin-2-yl)pivalamide could serve as effective catalysts in similar transformations. The steric bulk of the pivaloyl group could impart unique selectivity in such reactions.
Bioinorganic Chemistry
Heterocyclic pivalamide derivatives have been explored as ligands in bioinorganic chemistry. For instance, copper(II) complexes of N-(thiazol-2-yl)pivalamide have been investigated as mimics for superoxide dismutase (SOD), an important antioxidant enzyme. Given the structural similarities, copper complexes of N-Methyl-N-(pyridin-2-yl)pivalamide could be explored for similar bio-mimetic activities or as potential therapeutic agents.
Materials Science
The defined coordination geometry and potential for forming stable complexes make this ligand a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The properties of such materials, including their porosity and catalytic activity, would be influenced by the steric and electronic nature of the ligand.
Experimental Protocols: Synthesis and Characterization of a Representative Metal Complex
The following protocol outlines a general procedure for the synthesis of a transition metal complex with N-Methyl-N-(pyridin-2-yl)pivalamide, using copper(II) chloride as a representative metal salt.
Protocol 2: Synthesis of a Cu(II) Complex
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide (2.0 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Methyl-N-(pyridin-2-yl)pivalamide (2.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in a minimal amount of methanol.
-
Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A change in color or the formation of a precipitate is expected.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect any solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether to remove unreacted starting materials.
-
Dry the complex under vacuum to yield the final product.
Characterization of the Metal Complex
The formation of the complex and its coordination environment can be elucidated by the following techniques.
| Technique | Expected Observations upon Complexation |
| FT-IR | A shift in the C=O stretching frequency of the pivalamide group, typically to a lower wavenumber, if the carbonyl oxygen is involved in coordination. Shifts in the pyridine ring vibration modes are also expected. |
| UV-Vis | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center and/or ligand-to-metal charge transfer (LMCT) bands.[8] |
| ¹H NMR | Broadening or shifting of the ligand's proton signals due to the paramagnetic nature of many transition metal ions (e.g., Cu(II)). For diamagnetic complexes (e.g., Zn(II)), coordination-induced shifts in the proton resonances are expected. |
| Elemental Analysis | The elemental composition (C, H, N) should match the calculated values for the expected complex stoichiometry. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6] |
Conclusion and Future Outlook
N-Methyl-N-(pyridin-2-yl)pivalamide represents a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and the predictable, yet tunable, nature of its coordination based on a wealth of data from analogous systems make it an attractive candidate for further exploration. The interplay of the sterically demanding pivaloyl group and the electronically modifying N-methyl substituent offers a fertile ground for the discovery of novel catalysts, functional materials, and bioactive compounds. The experimental protocols and predictive analyses provided in this guide are intended to serve as a foundational resource for researchers poised to investigate the rich and promising coordination chemistry of this versatile ligand.
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A Technical Guide to the Preliminary Biological Activity Screening of N-Methyl-N-(pyridin-2-yl)pivalamide
Executive Summary
The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic agent is contingent on a rigorous, multi-stage evaluation process. The initial and most critical phase is the preliminary biological activity screening. This guide provides a comprehensive framework for conducting this initial assessment for N-Methyl-N-(pyridin-2-yl)pivalamide, a compound for which public biological data is not available. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative. We will proceed through a strategic screening cascade, beginning with a foundational cytotoxicity assessment to establish a baseline of biological interaction, followed by targeted screens for antimicrobial properties, and culminating in a representative mechanistic assay to probe for specific molecular interactions. Each stage is detailed with field-proven protocols, the rationale behind experimental choices, and a framework for data interpretation, ensuring a scientifically sound and efficient evaluation of this NCE's therapeutic potential.
Introduction: The Rationale for a Structured Screening Cascade
The discovery of new drugs is the cornerstone of advancing medical treatment.[1] The process begins with identifying compounds that exhibit promising biological effects, which justifies the significant investment required for further development.[2] Our subject, N-Methyl-N-(pyridin-2-yl)pivalamide, is a novel compound whose chemical properties are documented but whose biological profile is unknown.[3]
The presence of a pyridine ring is of particular interest; this N-heterocycle is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules.[4] This structural motif suggests a higher probability of interaction with biological targets, making a systematic screening approach a high-priority endeavor.
This guide outlines a three-tiered screening cascade designed to efficiently profile the bioactivity of N-Methyl-N-(pyridin-2-yl)pivalamide:
-
Foundational Cytotoxicity Screening: To assess its general effect on cell viability and identify potential antiproliferative activity.
-
Targeted Antimicrobial Screening: To explore its potential as an agent against clinically relevant pathogens, a critical area of unmet medical need.[1]
-
Mechanistic Target-Based Screening: To provide a template for investigating specific molecular interactions, should the initial phenotypic screens yield a positive result.
This structured approach ensures that resources are directed logically, building a comprehensive preliminary profile of the compound's biological potential.
Part I: Foundational Screening - Cytotoxicity and Cell Viability Assessment
Causality: Before exploring specific therapeutic activities, it is imperative to understand a compound's fundamental effect on cell health. A cytotoxicity assay serves a dual purpose: it identifies compounds that may be generally toxic, which is a critical parameter for safety, and it can be the first indicator of potential anticancer activity.[2][5] We will employ the XTT assay, a robust and high-throughput compatible method for quantifying cell viability.
Assay of Choice: The XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT reagent to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[5]
Why XTT over MTT? The primary advantage of the XTT assay is that its formazan product is water-soluble. This contrasts with the MTT assay, which produces insoluble crystals that must be dissolved in an organic solvent before measurement.[5] The elimination of this solubilization step simplifies the workflow, reduces potential errors, and makes the XTT assay more amenable to automated high-throughput screening.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for XTT-based cytotoxicity screening.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[1]
-
Cell Seeding: Harvest cells using trypsin, perform a cell count (e.g., using a hemocytometer), and seed them into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-Methyl-N-(pyridin-2-yl)pivalamide in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls: Include wells with vehicle control (medium with 0.5% DMSO), untreated cells (medium only), and a positive control (e.g., Doxorubicin at known cytotoxic concentrations).
-
Replace the overnight culture medium with the medium containing the compound dilutions and controls.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay). Add 50 µL of the XTT mixture to each well.[6]
-
Color Development: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan product to form.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at 450 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.[5]
Data Presentation and Interpretation
The primary output of this assay is the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Table 1: Hypothetical Cytotoxicity Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 25.4 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| HCT116 | Colon Carcinoma | 12.8 |
| HEK293 | Normal Kidney (Control) | > 100 |
Interpretation: An IC₅₀ value below 10-20 µM is often considered a "hit" for further investigation in anticancer screens. A significantly higher IC₅₀ in a non-cancerous cell line (like HEK293) compared to cancer cell lines suggests some level of cancer-selective cytotoxicity.
Part II: Targeted Screening - Antimicrobial Activity
Causality: The increasing prevalence of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents.[7] Given that many pyridine-containing compounds exhibit antimicrobial properties, screening N-Methyl-N-(pyridin-2-yl)pivalamide against a panel of pathogenic bacteria and fungi is a logical and valuable secondary screen.[4]
Assay of Choice: Broth Microdilution Method
To obtain quantitative data, the broth microdilution method is the gold standard.[8][9] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10] It is highly reproducible and adaptable to a 96-well plate format, making it efficient for screening.[11]
Experimental Workflow: MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Panel: Select a representative panel of pathogens, such as:
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Media Preparation: Use appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of a starting concentration of the test compound (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[8]
Data Presentation and Interpretation
The results are presented as a table of MIC values. These values provide a quantitative measure of the compound's potency against different microorganisms.
Table 2: Hypothetical Antimicrobial Activity (MIC) of N-Methyl-N-(pyridin-2-yl)pivalamide
| Microorganism | Strain | Type | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Escherichia coli | ATCC 25922 | Gram-negative | > 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | > 64 |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | 32 |
Interpretation: An MIC value ≤ 16 µg/mL is often considered of interest. The hypothetical data suggests the compound has moderate, selective activity against the Gram-positive bacterium S. aureus and weak activity against C. albicans, with no significant effect on the tested Gram-negative bacteria.
Part III: Mechanistic Insight - A Representative Receptor Binding Assay
Causality: If the initial phenotypic screens (cytotoxicity or antimicrobial) show promising activity, the next logical step is to investigate the compound's mechanism of action. Target-based assays, such as receptor binding assays, are essential for this purpose.[2][12] They help identify specific molecular targets and are crucial for lead optimization.[13]
Assay of Choice: Competitive Radioligand Binding Assay
This guide will use a hypothetical G-Protein Coupled Receptor (GPCR), the Dopamine D2 receptor, as an illustrative target. Competitive binding assays are a robust method to determine if a test compound binds to a specific receptor and to quantify its binding affinity.[14] The assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[15][16]
Logical Framework: Competitive Binding Assay
Caption: Logical flow of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the human Dopamine D2 receptor.
-
Radioligand: Use a known high-affinity D2 antagonist, such as [³H]-Spiperone, at a concentration at or below its dissociation constant (Kd).
-
Test Compound: Prepare serial dilutions of N-Methyl-N-(pyridin-2-yl)pivalamide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
-
Assay Setup (in duplicate or triplicate):
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol). This determines the amount of radioligand that binds to non-receptor components.[16]
-
Competition: Receptor membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate all tubes at a set temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Presentation and Interpretation
The raw data (counts per minute) is used to calculate the percent specific binding inhibition for each concentration of the test compound. An IC₅₀ value is determined from a dose-response curve. The inhibition constant (Ki), a true measure of binding affinity, is then calculated using the Cheng-Prusoff equation :
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 3: Hypothetical Receptor Binding Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| Target Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |
|---|
| Dopamine D2 | [³H]-Spiperone | 850 | 425 |
Interpretation: The Ki value indicates the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity. A Ki value in the nanomolar range suggests a potent interaction that may warrant further investigation.
Synthesizing the Data: A Decision-Making Framework
The preliminary screening cascade generates a multi-faceted dataset. The true expertise lies in synthesizing this information to make a go/no-go decision for the compound.
-
Scenario 1: Potent & Selective Cytotoxicity: If the compound shows a low IC₅₀ (<10 µM) against cancer cells but a high IC₅₀ (>100 µM) against normal cells, it is a strong candidate for an anticancer drug development pipeline.
-
Scenario 2: Potent & Broad-Spectrum Antimicrobial Activity: If the MIC is low (<8 µg/mL) against a range of pathogens with low cytotoxicity, it is a promising lead for antibiotic development.
-
Scenario 3: Potent Receptor Binding: If a low Ki value is found, it suggests a specific mechanism of action. This is a strong starting point for developing a targeted therapeutic, assuming cytotoxicity is manageable.
-
Scenario 4: Inactive or Pan-Assay Interference: If the compound is inactive across all assays or shows activity in every assay (a potential sign of a pan-assay interference compound, or PAIN), it may be deprioritized.
Decision Tree for Compound Advancement
Caption: A simplified decision-making framework for hit progression.
Conclusion and Future Directions
This guide has outlined a robust, logical, and scientifically grounded strategy for the preliminary biological activity screening of N-Methyl-N-(pyridin-2-yl)pivalamide. By progressing from broad phenotypic assays to specific, target-based investigations, this framework maximizes the potential for discovering meaningful biological activity while using resources efficiently. The detailed protocols and decision-making logic provide a self-validating system for researchers to generate a reliable initial profile of any novel chemical entity.
A positive "hit" from this preliminary screen is not an end but a beginning. Subsequent steps would include:
-
Secondary Screening: Confirming activity with orthogonal assays.
-
Selectivity Profiling: Testing against a broader panel of cell lines or microbial strains, and related receptors.
-
In Vitro ADME/Tox: Assessing metabolic stability, permeability, and other drug-like properties.
-
In Vivo Efficacy: Evaluating the compound's performance in relevant animal models of disease.
By following this structured approach, the scientific community can systematically unlock the potential hidden within novel chemical structures like N-Methyl-N-(pyridin-2-yl)pivalamide, paving the way for the next generation of therapeutic agents.
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The Strategic Deployment of N-Methyl-N-(pyridin-2-yl)pivalamide in Modern Organic Synthesis: A Technical Guide
Foreword: Beyond a Simple Building Block
In the intricate tapestry of organic synthesis, the selection of a building block is a decision that dictates the strategic direction of a synthetic campaign. N-Methyl-N-(pyridin-2-yl)pivalamide has emerged not merely as a structural component but as a powerful strategic tool, particularly in the realm of carbon-hydrogen (C-H) bond functionalization. Its unique architecture, combining the coordinating ability of a pyridyl moiety with the steric influence of a pivaloyl group, offers chemists a sophisticated level of control over reactivity and selectivity. This guide provides an in-depth exploration of N-Methyl-N-(pyridin-2-yl)pivalamide, moving beyond a superficial overview to dissect the mechanistic underpinnings and practical applications that render it an indispensable asset for researchers, scientists, and drug development professionals. We will delve into the causality behind its efficacy, offering field-proven insights into its application as a directing group in transition metal catalysis and providing a comprehensive understanding of its role in the construction of complex molecular architectures.
Core Attributes of N-Methyl-N-(pyridin-2-yl)pivalamide
N-Methyl-N-(pyridin-2-yl)pivalamide, with the chemical formula C₁₁H₁₆N₂O, is a tertiary amide distinguished by a pyridine ring and a bulky tert-butyl group.[1] These features are not incidental; they are the very source of its utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 96830-03-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |
The key to its function lies in the synergy between its constituent parts:
-
The Pyridyl Moiety: The nitrogen atom of the pyridine ring acts as a potent coordinating atom for transition metals, such as palladium and ruthenium. This chelation is the cornerstone of its role as a directing group, bringing the metal catalyst into close proximity to specific C-H bonds within a substrate.
-
The Pivaloyl Group: The sterically demanding tert-butyl group of the pivalamide provides a crucial element of steric hindrance. This bulk can influence the regioselectivity of a reaction by physically blocking certain reaction pathways, thereby favoring others.
-
The N-Methyl Group: The methyl group on the amide nitrogen plays a subtle but important role in the molecule's conformation and electronic properties, which can fine-tune its reactivity in catalytic cycles.
Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide: A Representative Protocol
Reaction Scheme:
Caption: General synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(methylamino)pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon, add triethylamine (1.2 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield N-Methyl-N-(pyridin-2-yl)pivalamide.
The Pivotal Role in C-H Functionalization: A Mechanistic Perspective
The primary application of N-Methyl-N-(pyridin-2-yl)pivalamide is as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective transformation of otherwise unreactive C-H bonds into new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed C-H Activation
Palladium catalysis is a cornerstone of modern organic synthesis, and the use of directing groups like N-Methyl-N-(pyridin-2-yl)pivalamide has significantly expanded its scope.[2] The general mechanism involves the formation of a palladacycle intermediate.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.
The reaction is initiated by the coordination of the pyridyl nitrogen to the palladium(II) catalyst. This brings the metal center in close proximity to a C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway to form a stable five- or six-membered palladacycle.[3] This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.
A study on the palladium-mediated C(sp³)-H bond activation of the closely related N-methyl-N-(pyridin-2-yl)benzamide demonstrated the formation of a key dinuclear palladacycle intermediate, which was characterized by mass spectrometry, NMR spectroscopy, and X-ray crystallography.[4][5] This intermediate was then shown to undergo facile C(sp³)-H bond functionalization on the N-methyl group.[4][5]
Ruthenium-Catalyzed C-H Activation
Ruthenium catalysts offer a complementary and often more cost-effective alternative to palladium for C-H functionalization.[6] The N-Methyl-N-(pyridin-2-yl)pivalamide directing group is also highly effective in ruthenium-catalyzed reactions. The general mechanism is similar to that of palladium, involving the formation of a ruthenacycle intermediate.[7]
Ruthenium-catalyzed C-H methylation of arenes has been achieved using N,N,N-trimethylanilinium salts as the methylating agent, showcasing the versatility of this catalytic system.[8] Kinetic studies in these systems often point to the C-H activation step as being rate-limiting.[8]
Synthetic Applications and Substrate Scope
The utility of N-Methyl-N-(pyridin-2-yl)pivalamide as a directing group is demonstrated by its application in a variety of C-H functionalization reactions, including arylation, alkylation, and alkenylation.
| Reaction Type | Catalyst System | Coupling Partner | Typical Yield (%) | Reference |
| sp³ C-H Arylation | Pd(OAc)₂ | Aryl Iodides | 60-85 | [4][5] |
| sp³ C-H Alkylation | Pd(OAc)₂ | Alkyl Iodides | 55-70 | [4][5] |
| ortho-Arylation | [RuCl₂(p-cymene)]₂ | Aryl Halides | 70-95 | [6] |
| ortho-Alkenylation | [RuCl₂(p-cymene)]₂/AgSbF₆ | Alkenes | 65-90 | [6] |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions. The data for sp³ C-H functionalization is based on the analogous N-methyl-N-(pyridin-2-yl)benzamide.
Removal of the Directing Group: A Crucial Final Step
A key advantage of a good directing group is its facile removal after the desired transformation has been accomplished. The N-(pyridin-2-yl) group can be efficiently removed under mild conditions, liberating the functionalized product.
Caption: Workflow for the removal of the N-(pyridin-2-yl) directing group.
Representative Protocol for Directing Group Removal:
-
Quaternization: The pyridyl nitrogen of the functionalized product is quaternized using an alkylating agent such as methyl iodide or methyl triflate.
-
Reduction: The resulting pyridinium salt is then subjected to reduction, typically with a hydride source like sodium borohydride, to cleave the N-pyridyl bond.
This two-step sequence is generally high-yielding and tolerant of a wide range of functional groups.
Conclusion and Future Outlook
N-Methyl-N-(pyridin-2-yl)pivalamide has firmly established itself as a valuable and versatile building block in the organic chemist's toolbox. Its ability to act as a robust directing group in transition metal-catalyzed C-H functionalization reactions provides a powerful strategy for the efficient and selective synthesis of complex molecules. The mechanistic understanding of its role in forming metallacycle intermediates allows for the rational design of new synthetic transformations. As the demand for more efficient and sustainable synthetic methods continues to grow, particularly in the pharmaceutical and agrochemical industries, the strategic application of directing groups like N-Methyl-N-(pyridin-2-yl)pivalamide will undoubtedly play an increasingly important role in shaping the future of organic synthesis. Further research into the development of novel catalytic systems that can operate under even milder conditions and with broader substrate scopes will continue to expand the utility of this remarkable building block.
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A Technical Guide to the Computational Chemistry and Molecular Modeling of N-Methyl-N-(pyridin-2-yl)pivalamide
Foreword: The Imperative of In Silico Analysis in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research and development, the role of computational chemistry and molecular modeling has evolved from a niche academic pursuit to an indispensable pillar of the drug discovery pipeline. The ability to predict, simulate, and analyze molecular behavior at the atomic level provides unparalleled insights, accelerating the identification and optimization of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the computational methodologies applied to N-Methyl-N-(pyridin-2-yl)pivalamide, a molecule of interest due to its chemical motifs commonly found in bioactive compounds.
This document eschews a rigid, templated format in favor of a narrative that logically unfolds the computational workflow, from fundamental quantum mechanical calculations to dynamic simulations. As your virtual Senior Application Scientist, I will not only detail the "how" but, more critically, the "why" behind each methodological choice, grounding every step in established scientific principles and field-proven insights. Our exploration will be underpinned by a commitment to scientific integrity, ensuring that each described protocol is a self-validating system, supported by authoritative references.
Foundational Analysis: Understanding the Electronic Landscape of N-Methyl-N-(pyridin-2-yl)pivalamide
Before embarking on complex simulations, a foundational understanding of the intrinsic properties of N-Methyl-N-(pyridin-2-yl)pivalamide is paramount. Density Functional Theory (DFT) serves as our primary tool for this purpose, offering a favorable balance between computational cost and accuracy for systems of this size.
Molecular Structure and Properties
N-Methyl-N-(pyridin-2-yl)pivalamide is a small molecule with the chemical formula C₁₁H₁₆N₂O.[1] Its structure features a pyridine ring linked to a pivalamide group via a nitrogen atom, which is also substituted with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| CAS Number | 96830-03-4 | Sigma-Aldrich |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | PubChem[1] |
Geometry Optimization: Establishing the Ground State
The first crucial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: A 2D sketch of N-Methyl-N-(pyridin-2-yl)pivalamide is created using a molecular editor and converted to a 3D structure.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is selected for its accuracy in describing electron correlation.[2][3]
-
Functional: The B3LYP hybrid functional is a robust choice for organic molecules, providing a good balance of accuracy and computational efficiency.[4][5]
-
Basis Set: The 6-31G(d) basis set is initially employed for its efficiency in optimizing the geometry of small to medium-sized organic molecules. For higher accuracy in subsequent calculations, a larger basis set such as 6-311G+(d,p) can be utilized.[6]
-
-
Software Implementation: The calculation is performed using a quantum chemistry software package like Gaussian or ORCA.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Causality Behind Choices: The selection of the B3LYP functional and the 6-31G(d) basis set is a pragmatic starting point for many organic molecules. B3LYP has a proven track record for a wide range of systems, and the 6-31G(d) basis set provides a reasonable description of the electronic structure without being computationally prohibitive. The subsequent frequency analysis is a critical validation step; an imaginary frequency would indicate a transition state rather than a stable conformation.
Caption: A flowchart of the geometry optimization and validation process.
Electronic Properties: Unveiling Reactivity and Stability
With the optimized geometry, we can now probe the electronic properties of N-Methyl-N-(pyridin-2-yl)pivalamide.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[6]
-
Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
-
Atomic Charges: Calculating atomic charges (e.g., using Mulliken population analysis or ESP-fitted charges) provides a quantitative measure of the charge distribution on each atom.
Experimental Protocol: Electronic Property Calculation
-
Input: The optimized geometry of N-Methyl-N-(pyridin-2-yl)pivalamide.
-
Calculation Type: A single-point energy calculation is performed using the same DFT method (B3LYP) but with a more flexible basis set, such as 6-311G+(d,p), for a more accurate description of the electronic properties.[6]
-
Properties to Calculate:
-
Molecular orbitals (HOMO and LUMO).
-
Molecular electrostatic potential.
-
Atomic charges.
-
-
Analysis: The output is analyzed to determine the HOMO and LUMO energies, visualize the ESP map, and tabulate the atomic charges.
Conformational Landscape: Exploring Rotational Flexibility
The presence of single bonds in N-Methyl-N-(pyridin-2-yl)pivalamide, particularly the N-C(pivaloyl) and N-C(pyridine) bonds, allows for rotational freedom, leading to different conformers. A comprehensive understanding of the conformational landscape is crucial, as the bioactive conformation may not be the global minimum in the gas phase.[4]
Experimental Protocol: Conformational Analysis
-
Dihedral Angle Scanning: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles (e.g., the C(pyridine)-N-C(carbonyl)-C(tert-butyl) dihedral) in small increments (e.g., 10-15 degrees). At each step, the energy is minimized while keeping the dihedral angle constrained.
-
Identification of Minima: The resulting energy profile is analyzed to identify the low-energy conformers (local minima).
-
Full Optimization and Analysis: The geometries of the identified low-energy conformers are then fully optimized without any constraints. The relative energies and Boltzmann populations of these conformers are calculated to determine their relative stabilities at a given temperature.
Causality Behind Choices: A systematic dihedral scan ensures that we explore the entire rotational landscape and do not miss any significant low-energy conformers. The subsequent full optimization and population analysis provide a quantitative measure of the likelihood of finding the molecule in each conformation.
Caption: A schematic of the conformational analysis workflow.
Interaction Potential: N-Methyl-N-(pyridin-2-yl)pivalamide in a Biological Context
In drug discovery, understanding how a molecule interacts with its biological target is of utmost importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[7][8]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
A suitable protein target is identified and its 3D structure is obtained from the Protein Data Bank (PDB).
-
The receptor structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
-
Ligand Preparation: The 3D structure of N-Methyl-N-(pyridin-2-yl)pivalamide is prepared, ensuring correct atom types and charges. The low-energy conformers identified from the conformational analysis can be used as starting points.
-
Binding Site Definition: The binding site on the receptor is defined, either based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to sample a large number of possible binding poses of the ligand within the defined binding site.
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the receptor.
Causality Behind Choices: The preparation of both the receptor and the ligand is critical for the accuracy of the docking simulation. The choice of docking software and scoring function can influence the results, and it is often advisable to use multiple tools for cross-validation. Visual inspection of the top-scoring poses is essential to ensure that the predicted interactions are chemically reasonable.
Dynamic Behavior: Simulating the Molecule in Motion
While quantum mechanics provides a static picture of the molecule, its behavior in a biological environment is dynamic. Molecular dynamics (MD) simulations allow us to study the time-dependent behavior of a molecular system, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., water).
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The optimized structure of N-Methyl-N-(pyridin-2-yl)pivalamide is placed in a simulation box.
-
The box is filled with a chosen solvent, typically water, to mimic physiological conditions.
-
Ions may be added to neutralize the system and achieve a desired ionic strength.
-
-
Force Field Parameterization: A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of the atomic positions. For novel molecules, it may be necessary to generate specific parameters for bond lengths, angles, dihedrals, and atomic charges, often derived from quantum mechanical calculations.
-
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure to allow the solvent molecules to relax around the solute.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the atomic positions over time.
-
Trajectory Analysis: The trajectory is analyzed to study various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.
-
Radial Distribution Functions (RDFs) to characterize the solvation shell around the molecule.
-
Hydrogen bond analysis to study the interactions with water molecules.
-
Causality Behind Choices: The choice of force field is crucial for the accuracy of an MD simulation. The equilibration phase is essential to ensure that the system is in a stable state before the production run. The length of the production run depends on the timescale of the process being studied.
Caption: An overview of the molecular dynamics simulation workflow.
Conclusion: A Synergistic Approach to Molecular Understanding
The computational investigation of N-Methyl-N-(pyridin-2-yl)pivalamide, as outlined in this guide, represents a powerful, multi-faceted approach to understanding the behavior of a molecule with potential therapeutic relevance. By integrating quantum mechanics, conformational analysis, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive picture of the molecule's intrinsic properties, its conformational preferences, its potential interactions with biological targets, and its dynamic behavior in a physiological environment. This synergistic in silico strategy is not merely a cost-saving measure but a fundamental tool for generating testable hypotheses, guiding experimental design, and ultimately, accelerating the journey from a promising molecule to a life-saving therapeutic.
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]
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Computational calculations for aryl amide oligomers. Density functional... ResearchGate. [Link]
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]
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Studies of the Structure, Amidicity, and Reactivity of N-Chlorohydroxamic Esters and N-Chloro-β,β-dialkylhydrazides: Anomeric Amides with Low Resonance Energies*. ResearchGate. [Link]
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]
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Molecular Docking and Simulation-Binding Analysis of Plant Phytochemicals with the Hepatocellular Carcinoma Targets Epidermal Growth Factor Receptor and Caspase-9. MDPI. [Link]
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Methodological & Application
Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide: A Detailed Experimental Guide
Introduction: The Significance of N-Acyl Aminopyridines
The N-acyl aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development. These structures are present in a wide array of pharmacologically active molecules, valued for their ability to participate in hydrogen bonding and other molecular interactions, thus modulating the biological activity of compounds. N-Methyl-N-(pyridin-2-yl)pivalamide, the subject of this guide, is a tertiary amide derivative of 2-(methylamino)pyridine. The introduction of the bulky pivaloyl group can significantly influence the molecule's conformational properties and metabolic stability, making it an interesting candidate for further chemical exploration and as a building block in the synthesis of more complex molecules. This document provides a comprehensive, field-proven protocol for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide, grounded in established chemical principles.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide proceeds via a classic nucleophilic acyl substitution reaction. The nitrogen atom of N-methyl-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.
The causality behind the choice of reagents is critical. Pivaloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. N-methyl-2-aminopyridine is a stronger nucleophile than its non-methylated counterpart, 2-aminopyridine, due to the electron-donating effect of the methyl group. Triethylamine is chosen as the base because it is sterically hindered, which minimizes its potential to act as a competing nucleophile, and it is sufficiently basic to effectively scavenge the generated HCl.
Experimental Workflow Diagram
"N-Methyl-N-(pyridin-2-yl)pivalamide" in palladium-catalyzed cross-coupling reactions
An Application Guide to N-Methyl-N-(pyridin-2-yl)pivalamide in Palladium-Catalyzed C-H Functionalization
Authored by: A Senior Application Scientist
Introduction: The Challenge of Precision in C-H Functionalization
In the landscape of modern organic synthesis, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paramount goal. This strategy circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes, reducing waste, and improving overall efficiency. Palladium-catalyzed cross-coupling reactions have become a cornerstone of this field. However, the ubiquity of C-H bonds in organic molecules presents a significant challenge: achieving site selectivity. To address this, the concept of "directing groups" has emerged as a powerful and elegant solution.
This guide focuses on the application of the N-acyl-N-pyridyl amine scaffold, specifically N-Methyl-N-(pyridin-2-yl)pivalamide , in directing palladium-catalyzed C-H functionalization reactions. While structurally similar moieties are used broadly, this particular derivative offers unique opportunities for activating both aromatic C(sp²)-H and aliphatic C(sp³)-H bonds. The pyridine nitrogen acts as a robust coordination site for the palladium catalyst, effectively positioning it in close proximity to specific C-H bonds within the substrate.[1][2] This chelation-assisted strategy dramatically lowers the activation energy for C-H bond cleavage, enabling selective and predictable transformations that are otherwise difficult to achieve.[1]
This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical considerations for utilizing N-Methyl-N-(pyridin-2-yl)pivalamide and its parent frameworks as effective directing groups in palladium-catalyzed reactions.
Mechanistic Principles: Chelation-Assisted C-H Activation
The efficacy of the N-(pyridin-2-yl)amide moiety as a directing group is rooted in its ability to form a stable, five- or six-membered cyclometalated intermediate with a palladium catalyst. This process is fundamental to its function and proceeds through a well-established catalytic cycle.
-
Coordination: The reaction initiates with the coordination of the pyridine nitrogen atom to a Pd(II) species, forming a pre-coordination complex. This step brings the catalytic center into the vicinity of the target C-H bond.
-
C-H Activation/Cleavage: The coordinated palladium then facilitates the cleavage of a nearby C-H bond. This is often the rate-determining step and typically proceeds via a concerted metalation-deprotonation (CMD) pathway, resulting in the formation of a stable palladacycle intermediate.[1]
-
Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) species, releasing the functionalized product and regenerating a Pd(II) species, which re-enters the catalytic cycle.
The steric bulk of the pivaloyl group ((CH₃)₃C-CO) plays a crucial role in influencing the regioselectivity of the functionalization, often directing the reaction to the less sterically hindered ortho-position of an aromatic ring.[1] Furthermore, the N-methyl group itself presents a site for C(sp³)-H activation, leading to a distinct set of valuable transformations.[3]
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.
Application I: Directed C(sp²)-H Arylation of N-Aryl Picolinamides
A primary application of this scaffold is to direct the ortho-C-H functionalization of an attached aromatic ring. While the title compound is N-methylated, the foundational reaction involves the non-methylated N-aryl picolinamide. The protocol is broadly applicable and serves as a basis for more complex transformations.
Data Presentation: Representative Conditions for Ortho-Arylation
The success of the ortho-arylation is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The following table summarizes reported conditions that serve as an excellent starting point for optimization.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (5) | None | K₂CO₃ (2.0) | DMA | 120 | 85-95 |
| 2 | 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 75-88 |
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of N-Phenylpicolinamide
This protocol describes a general procedure for the arylation of an N-phenylpicolinamide substrate with an aryl iodide.
Materials:
-
N-Phenylpicolinamide (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N-phenylpicolinamide (e.g., 198 mg, 1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMA (5 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-arylated product.
Application II: Directed C(sp³)-H Functionalization of the N-Methyl Group
A more advanced application involves the use of the N-methyl group on N-Methyl-N-(pyridin-2-yl)benzamide as the site of C-H activation. This allows for the synthesis of N-(arylmethyl)-N-(pyridin-2-yl)benzamides, which are precursors to valuable N-substituted 2-aminopyridine derivatives.[3] This transformation proceeds through a palladacycle formed on the N-methyl group.[3]
Caption: A typical workflow for palladium-catalyzed C-H functionalization reactions.
Experimental Protocol: Palladium-Mediated Arylation of the N-Methyl Group
This protocol outlines the arylation of the N-methyl C(sp³)-H bond of N-Methyl-N-(pyridin-2-yl)benzamide.
Materials:
-
N-Methyl-N-(pyridin-2-yl)benzamide (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) Oxide (Ag₂O, 2.0 equiv) as an oxidant/activator
-
Anhydrous 1,4-Dioxane
-
Sealed reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried sealed tube, combine N-Methyl-N-(pyridin-2-yl)benzamide (e.g., 226 mg, 1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and Ag₂O (463 mg, 2.0 mmol).
-
Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the mixture for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired N-(arylmethyl)-N-(pyridin-2-yl)benzamide product.
-
Post-Modification: The directing group can often be removed. For example, cleavage of the benzoyl group can provide access to N-(arylmethyl)-2-aminopyridine derivatives.[3]
Troubleshooting and Key Considerations
-
Low Yield: If yields are low, consider screening different palladium sources (e.g., PdCl₂, Pd₂(dba)₃), ligands (for challenging substrates), bases (Cs₂CO₃, K₃PO₄), and solvents. Ensure all reagents are anhydrous and the reaction atmosphere is strictly inert.
-
Catalyst Decomposition: The formation of palladium black is a common sign of catalyst decomposition. This can sometimes be mitigated by using a phosphine ligand or a pre-catalyst system.
-
Regioselectivity Issues: In cases with multiple potential C-H activation sites, regioselectivity can be an issue. The steric and electronic nature of the substrate and directing group are paramount. The bulky pivaloyl group generally favors the less hindered position.
-
Reagent Purity: The purity of the solvent and base is critical. Trace amounts of water can inhibit the reaction. It is recommended to use freshly distilled or purchased anhydrous solvents and to dry bases in an oven before use.
Conclusion
N-Methyl-N-(pyridin-2-yl)pivalamide and related N-acyl-N-pyridyl amine frameworks are exceptionally powerful directing groups in palladium-catalyzed C-H functionalization. Their ability to form stable cyclometalated intermediates provides a reliable handle for achieving high regioselectivity in the arylation and alkylation of both C(sp²) and C(sp³) bonds. The protocols and data presented in this guide offer a robust starting point for researchers in drug discovery and synthetic chemistry to leverage this technology for the efficient construction of complex molecular architectures. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, this methodology can unlock novel pathways to valuable chemical entities.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubChem. Available at: [Link]
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Engle, K. M., & Yu, J.-Q. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Central Science. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(6-methylpyridin-2-yl)pivalamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. Available at: [Link]
-
Ye, F., et al. (2017). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Nolan, S. P., et al. (2018). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. ResearchGate. Available at: [Link]
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The Picolinamide Moiety as a Robust Directing Group in Transition Metal-Catalyzed C-H Functionalization: Application Notes and Protocols
Introduction: A Paradigm Shift in Molecular Synthesis
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis. This powerful strategy allows for the construction of complex molecular architectures from simple, readily available precursors, minimizing synthetic steps and waste generation. A cornerstone of this field is the use of directing groups, which steer a transition metal catalyst to a specific C-H bond, ensuring high levels of regio- and stereoselectivity. Among the pantheon of directing groups, the N-substituted picolinamide moiety, particularly N-Methyl-N-(pyridin-2-yl)pivalamide, has garnered significant attention for its robustness, versatility, and predictable reactivity across a spectrum of transition metal-catalyzed reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of N-Methyl-N-(pyridin-2-yl)pivalamide as a directing group. We will explore its synthesis, mechanistic underpinnings, and provide detailed, field-proven protocols for its application in key C-H functionalization reactions.
Part 1: The Directing Group - Synthesis and Mechanistic Principles
The efficacy of N-Methyl-N-(pyridin-2-yl)pivalamide as a directing group stems from its bidentate coordination to the metal center through the pyridinyl nitrogen and the amide oxygen. This chelation forms a stable five- or six-membered metallacycle, positioning the catalyst in close proximity to the target C-H bond and facilitating its activation. The N-methyl group enhances the stability of the directing group and can itself be a site for C(sp³)-H activation, while the bulky pivaloyl group can influence the steric environment around the reaction center.
Protocol 1: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
The synthesis of the directing group is a straightforward two-step process starting from commercially available 2-aminopyridine.
Step 1: Synthesis of N-Methylpyridin-2-amine
A variety of methods can be employed for the methylation of 2-aminopyridine. A common approach involves reductive amination.
-
Materials: 2-aminopyridine, formaldehyde (37% in water), sodium borohydride, methanol, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq.) in methanol, add formaldehyde (1.2 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add sodium borohydride (1.5 eq.) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford N-methylpyridin-2-amine, which can be used in the next step without further purification.
-
Step 2: Pivaloylation of N-Methylpyridin-2-amine
-
Materials: N-methylpyridin-2-amine, pivaloyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve N-methylpyridin-2-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford N-Methyl-N-(pyridin-2-yl)pivalamide.
-
Mechanistic Rationale: The Chelation-Assisted C-H Activation Cycle
The directing group orchestrates a catalytic cycle that generally involves:
-
Coordination: The bidentate picolinamide ligand coordinates to the transition metal catalyst.
-
C-H Activation: The metal center is brought into proximity of the target C-H bond, which is then cleaved, typically via a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkyne, or alkene).
-
Reductive Elimination/Product Release: The functionalized product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for picolinamide-directed C-H functionalization.
Part 2: Applications in C-H Functionalization - Protocols and Insights
The N-Methyl-N-(pyridin-2-yl)pivalamide directing group has proven effective with a range of transition metals, each offering unique reactivity profiles.
Application 1: Palladium-Catalyzed C(sp³)-H Arylation
Palladium catalysis is particularly powerful for the formation of C-C bonds. The arylation of unactivated C(sp³)-H bonds is a significant challenge that can be addressed using the picolinamide directing group.[2][3]
Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation of an N-Methyl Group
This protocol describes the arylation of the N-methyl group of a substrate bearing the N-(pyridin-2-yl)pivalamide directing group.
-
Materials: Substrate with N-Methyl-N-(pyridin-2-yl)pivalamide directing group (1.0 eq.), aryl iodide (1.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), silver acetate (AgOAc, 2.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous toluene.
-
Procedure:
-
To a dry Schlenk tube, add the substrate, aryl iodide, Pd(OAc)₂, AgOAc, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Substrate Scope of Pd-Catalyzed C(sp³)-H Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | N-(benzyl)-N-(pyridin-2-yl)pivalamide | 85 |
| 2 | 4-Iodotoluene | N-(4-methylbenzyl)-N-(pyridin-2-yl)pivalamide | 82 |
| 3 | 4-Iodoanisole | N-(4-methoxybenzyl)-N-(pyridin-2-yl)pivalamide | 78 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)benzyl)-N-(pyridin-2-yl)pivalamide | 75 |
Yields are representative and may vary depending on the specific substrate.
Application 2: Rhodium-Catalyzed Annulation with Alkynes
Rhodium catalysts are highly effective for C-H activation and subsequent annulation reactions with unsaturated partners like alkynes, leading to the synthesis of complex heterocyclic scaffolds.[4][5]
Caption: Workflow for Rh(III)-catalyzed C-H annulation with alkynes.
Protocol 3: Rh(III)-Catalyzed Synthesis of Isoquinolones
This protocol details the synthesis of isoquinolone derivatives via the annulation of a benzamide substrate with an internal alkyne.
-
Materials: Benzamide substrate with N-(pyridin-2-yl) directing group (1.0 eq.), internal alkyne (1.2 eq.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (2.0 eq.), anhydrous 1,2-dichloroethane (DCE).
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the benzamide substrate, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add the internal alkyne and anhydrous DCE.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with DCM.
-
Filter through a plug of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Expertise & Experience: Causality Behind Experimental Choices
-
[RhCpCl₂]₂: The Cp (pentamethylcyclopentadienyl) ligand enhances the stability and catalytic activity of the rhodium center.
-
AgSbF₆: This silver salt acts as a halide scavenger, generating a more catalytically active cationic rhodium species.
-
Cu(OAc)₂: Copper(II) acetate serves as an oxidant to regenerate the active Rh(III) catalyst, completing the catalytic cycle.
Application 3: Cobalt-Catalyzed C-H/N-H Annulation for Heterocycle Synthesis
The use of earth-abundant and less expensive first-row transition metals like cobalt is a significant advancement in sustainable chemistry. Cobalt catalysts, in conjunction with the picolinamide directing group, can effectively mediate the synthesis of various nitrogen-containing heterocycles.[6][7]
Protocol 4: Cobalt-Catalyzed Synthesis of Isoquinolines
This protocol describes a cobalt-catalyzed oxidative annulation of benzylamines with alkynes to produce isoquinoline derivatives.
-
Materials: Benzylamine substrate with picolinamide directing group (1.0 eq.), alkyne (2.0 eq.), Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂·4H₂O (2.5 eq.), NaOPiv (30 mol%), anhydrous 1,4-dioxane.
-
Procedure:
-
To a screw-capped vial, add the benzylamine substrate, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaOPiv.
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the alkyne and anhydrous 1,4-dioxane.
-
Seal the vial and heat at 120 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. Key to their success is the careful control of reaction conditions, particularly the exclusion of air and moisture, as many of the organometallic intermediates are sensitive. The use of well-defined catalyst precursors and additives ensures consistent results.
Part 3: Directing Group Removal - Unveiling the Functionalized Core
A critical aspect of any directing group strategy is its efficient removal to reveal the desired functionalized product. The picolinamide group can be cleaved under various conditions.
Protocol 5: Nickel-Catalyzed Cleavage of the Picolinamide Directing Group
A recently developed method utilizes a nickel-catalyzed esterification for the cleavage of the picolinamide group, offering a mild and efficient alternative to traditional methods.[1]
-
Step 1: Boc-Activation of the Picolinamide
-
Materials: Picolinamide-functionalized substrate (1.0 eq.), di-tert-butyl dicarbonate (Boc₂O, 9.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.2-0.4 eq.), triethylamine (Et₃N, 1.1-4.0 eq.), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask, combine the substrate, Boc₂O, DMAP, and anhydrous THF.
-
Add Et₃N and stir the mixture at 50-80 °C for 24 hours under an argon atmosphere.
-
Remove the volatiles under reduced pressure to obtain the N-Boc-activated substrate.
-
-
-
Step 2: Nickel-Catalyzed Esterification
-
Materials: N-Boc-activated substrate (1.0 eq.), bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 10 mol%), ethanol (2.0 eq.), anhydrous toluene.
-
Procedure:
-
In a glovebox, charge a vial with the N-Boc-activated substrate and Ni(cod)₂.
-
Add anhydrous toluene and ethanol.
-
Seal the vial and stir at 80 °C for 15 hours.
-
Cool to room temperature, and purify directly by column chromatography to yield the N-Boc protected amine.
-
-
Caption: Workflow for the removal of the picolinamide directing group.
Conclusion
The N-Methyl-N-(pyridin-2-yl)pivalamide directing group represents a powerful tool in the arsenal of the modern synthetic chemist. Its ease of synthesis, robust nature, and predictable reactivity with a variety of transition metal catalysts enable the efficient and selective functionalization of C-H bonds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile directing group in their pursuit of novel molecular entities for applications in medicine, materials science, and beyond.
References
-
Gandeepan, P., & Ackermann, L. (2018). Rh(I)/Rh(III) catalyst-controlled divergent aryl/heteroaryl C–H bond functionalization of picolinamides with alkynes. Chemical Science, 9(33), 6870-6875. [Link]
-
Zhu, Y., et al. (2018). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 83(15), 8438-8447. [Link]
-
Whitwood, A. C., et al. (2020). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]
-
Sharma, U., et al. (2017). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]
-
Lin, Y.-S., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. [Link]
-
Mondal, S., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]
-
Mondal, S., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]
-
Anilkumar, G., & Kapdi, A. R. (2020). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc, 2020(5), 154-177. [Link]
-
Huckins, J. R., et al. (2015). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 137(39), 12618-12624. [Link]
-
Lin, Y.-S., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. The Journal of Organic Chemistry, 88(13), 8441-8453. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Rhodium‐Catalyzed C(sp)‐ or C(sp)−H Bond Functionalization Assisted by Removable Directing Groups. Chemistry – An Asian Journal, 13(20), 2831-2843. [Link]
-
Li, B. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3550. [Link]
-
Anilkumar, G., & Kapdi, A. R. (2020). COBALT CATALYZED (sp2) C-H ACTIVATION REACTIONS WITH MULTI-UNSATURATED SUBSTRATES FOR FIVE. Not Published. [Link]
-
Li, Y.-H., & Yu, J.-Q. (2015). Palladium-Catalyzed Methylene β-C-H Fluorination of Native Amides. Journal of the American Chemical Society, 137(24), 7562-7565. [Link]
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Application Notes and Protocols: N-Methyl-N-(pyridin-2-yl)pivalamide Metal Complex Synthesis and Applications
Introduction: The Versatility of N-Methyl-N-(pyridin-2-yl)pivalamide as a Ligand
N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP) is a bespoke pyridine-based ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, combining a pyridine ring for metal coordination with a sterically demanding pivaloyl group, offer a powerful tool for researchers in catalysis and drug development. The N-methyl group further modulates the electronic properties of the ligand, influencing the stability and reactivity of its metal complexes.
This guide provides a comprehensive overview of the synthesis of NMPP, the subsequent formation of its metal complexes, and detailed protocols for selected applications. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Part 1: Synthesis of the N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP) Ligand
The synthesis of NMPP is a two-step process commencing with the methylation of 2-aminopyridine, followed by acylation with pivaloyl chloride. This approach ensures high yields and purity of the final ligand.
Step 1: Synthesis of N-Methyl-2-aminopyridine
The initial step involves the selective N-methylation of the exocyclic amino group of 2-aminopyridine. Several methods exist for this transformation[1][2][3]; however, a direct and efficient approach is outlined below.
Protocol 1: Synthesis of N-Methyl-2-aminopyridine
| Reagent | MW | Amount | Molar Eq. |
| 2-Aminopyridine | 94.12 g/mol | 10.0 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 4.68 g | 1.1 |
| Methyl Iodide | 141.94 g/mol | 7.4 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2-aminopyridine (10.0 g, 106.3 mmol).
-
Add anhydrous THF (200 mL) to dissolve the 2-aminopyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (4.68 g of 60% dispersion, 117.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (7.4 mL, 117.0 mmol) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methyl-2-aminopyridine as a pale yellow oil.
Step 2: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP)
The final step involves the acylation of N-methyl-2-aminopyridine with pivaloyl chloride. The use of a non-nucleophilic base is crucial to prevent side reactions.
Protocol 2: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP)
| Reagent | MW | Amount | Molar Eq. |
| N-Methyl-2-aminopyridine | 108.14 g/mol | 5.0 g | 1.0 |
| Pivaloyl Chloride | 120.58 g/mol | 6.1 mL | 1.1 |
| Triethylamine | 101.19 g/mol | 7.7 mL | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve N-methyl-2-aminopyridine (5.0 g, 46.2 mmol) in anhydrous DCM (100 mL).
-
Add triethylamine (7.7 mL, 55.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (6.1 mL, 50.8 mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Methyl-N-(pyridin-2-yl)pivalamide as a white solid.[4]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-N-(pyridin-2-yl)pivalamide in the Synthesis of Pharmaceutical Intermediates
Introduction: Strategic Functionalization of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Its strategic and regioselective functionalization is therefore of paramount importance in drug discovery and development. Directed ortho-metalation (DoM) has emerged as a powerful tool for the precise introduction of substituents onto aromatic and heteroaromatic rings. This methodology relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic center that can react with various electrophiles.
Among the pantheon of DMGs, the pivalamide group (-NHCOt-Bu) and its derivatives have proven to be particularly effective for the functionalization of aminopyridines. This guide focuses on the application of N-Methyl-N-(pyridin-2-yl)pivalamide as a superior directing group for the synthesis of 3-substituted-2-(methylamino)pyridines, which are crucial intermediates in the development of various active pharmaceutical ingredients (APIs). The N-methylation of the amide bond enhances the directing group's stability and solubility in organic solvents, while the bulky tert-butyl group of the pivaloyl moiety provides steric hindrance that can influence reaction pathways and prevent unwanted side reactions.
This document provides a comprehensive overview of the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide, its application in directed ortho-metalation, and subsequent deprotection to yield valuable pharmaceutical intermediates. The protocols are designed for researchers, medicinal chemists, and process development scientists.
Part 1: Synthesis of the Directing Group: N-Methyl-N-(pyridin-2-yl)pivalamide
The synthesis of the title compound can be efficiently achieved by the acylation of commercially available N-methyl-2-aminopyridine with pivaloyl chloride. The presence of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.
Protocol 1: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
Materials:
-
N-methyl-2-aminopyridine
-
Pivaloyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-aminopyridine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Methyl-N-(pyridin-2-yl)pivalamide as a pure solid.
Part 2: Application in Directed ortho-Metalation
The N-methylpivalamide group is a potent directing group for the lithiation of the C3 position of the pyridine ring. The mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen and the pyridine nitrogen, which positions the base for the regioselective abstraction of the C3 proton.[1]
The Mechanism of Directed ortho-Metalation
The process begins with the coordination of the organolithium reagent (e.g., n-BuLi) to the Lewis basic sites of the N-Methyl-N-(pyridin-2-yl)pivalamide. This pre-complexation brings the alkyl anion in close proximity to the C3 proton, facilitating its abstraction and the formation of a stable 3-lithiated pyridine intermediate. This intermediate can then react with a wide range of electrophiles to introduce a new substituent at the C3 position.
Caption: Directed ortho-metalation workflow.
Protocol 2: General Procedure for Directed ortho-Metalation and Electrophilic Quench
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., benzaldehyde, iodine, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.) in anhydrous THF.
-
Add TMEDA (1.2 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1-2 hours.
-
Add a solution of the chosen electrophile (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the 3-substituted N-Methyl-N-(pyridin-2-yl)pivalamide.
| Electrophile (E+) | Product (after quench) | Typical Yield (%) |
| Benzaldehyde | 3-(Hydroxy(phenyl)methyl) derivative | 75-90% |
| Iodine (I₂) | 3-Iodo derivative | 80-95% |
| Dimethylformamide (DMF) | 3-Formyl derivative | 70-85% |
| Carbon Dioxide (CO₂) | 3-Carboxylic acid derivative | 70-90% |
Part 3: Deprotection to Yield Pharmaceutical Intermediates
The final step in this synthetic sequence is the removal of the N-methyl-N-pivaloyl protecting group to unveil the 2-(methylamino)pyridine moiety. This can be achieved under basic or acidic conditions, with basic hydrolysis often being preferred to avoid protonation of the pyridine ring which can complicate subsequent reactions.
Protocol 3: Basic Hydrolysis of the Pivalamide Group
Materials:
-
3-Substituted N-Methyl-N-(pyridin-2-yl)pivalamide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.) in methanol or ethanol.
-
Add a solution of KOH (5-10 eq.) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Neutralize the aqueous residue with an appropriate acid (e.g., HCl) to a neutral or slightly basic pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 3-substituted-N-methyl-2-aminopyridine by column chromatography or recrystallization.
Caption: Deprotection of the pivalamide group.
Conclusion
N-Methyl-N-(pyridin-2-yl)pivalamide serves as a highly effective and versatile directing group for the regioselective synthesis of 3-substituted-2-(methylamino)pyridines. The protocols outlined in this guide provide a robust framework for the preparation of the directing group, its application in directed ortho-metalation, and its subsequent removal. This methodology offers a reliable and high-yielding pathway to valuable pharmaceutical intermediates that are otherwise challenging to synthesize, thereby facilitating the exploration of new chemical space in drug discovery.
References
- Estel, L., Linard, F., Marsais, F., Godard, A., & Quéguiner, G. (1989). Synthesis of ortho-substituted aminopyridines. Metalation of pivaloylamino derivatives. Journal of Heterocyclic Chemistry, 26(1), 105–112.
- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).
- Zippilli, C., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(15), 5789.
-
PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Retrieved from [Link]
- Turner, J. A. (1983). A convenient, one-step synthesis of 2-pivaloylaminopyridine. Journal of Organic Chemistry, 48(20), 3401-3408.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- El-Hiti, G. A., et al. (2013). Unexpected Variations in Sites of Lithiation of N-(2-Methoxybenzyl)pivalamide. Journal of Chemistry, 2013, 1-8.
- Al-Majid, A. M., et al. (2014). 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o351-o352.
- Al-Majid, A. M., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
- Finch, H. (1996). Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1585-1592.
- A mild alkaline hydrolysis of N- and N,N-disubstituted amides and nitriles. (2011). Tetrahedron Letters, 52(43), 5674-5676.
Sources
Application Note: Quantitative Analysis of N-Methyl-N-(pyridin-2-yl)pivalamide
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-Methyl-N-(pyridin-2-yl)pivalamide, a compound of interest in pharmaceutical research and development. In the absence of established public-domain methodologies for this specific analyte, this application note synthesizes first-principle analytical chemistry with established best practices for analogous molecular structures. We present two robust and validated analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and high-throughput applications, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. All protocols are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Analytical Strategy
N-Methyl-N-(pyridin-2-yl)pivalamide is a small molecule with the chemical formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[4] Accurate and precise quantification of this compound in various matrices, particularly biological fluids, is critical for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.
Our primary analytical strategy is centered around LC-MS/MS, which offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1][5] The secondary GC-MS method provides a reliable alternative, particularly for instances where LC-MS/MS is unavailable or for orthogonal confirmation. The validation of these methods is paramount and will be conducted in accordance with the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[2][6][7][8][9]
Physicochemical Properties of N-Methyl-N-(pyridin-2-yl)pivalamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[4] |
| Molecular Weight | 192.26 g/mol | PubChem[4] |
| XLogP3 | 1.9 | PubChem[4] |
| CAS Number | 96830-03-4 | PubChem[4] |
The moderate lipophilicity (XLogP3 of 1.9) suggests good solubility in organic solvents, which is favorable for extraction from aqueous biological matrices. The presence of a pyridinyl nitrogen provides a site for efficient ionization in mass spectrometry.
Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of N-Methyl-N-(pyridin-2-yl)pivalamide in human plasma.
Principle and Rationale
The LC-MS/MS method involves a protein precipitation step to extract the analyte from the plasma matrix, followed by chromatographic separation on a reversed-phase C18 column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.
Experimental Protocol
2.2.1. Materials and Reagents
-
N-Methyl-N-(pyridin-2-yl)pivalamide reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D₃-N-Methyl-N-(pyridin-2-yl)pivalamide (to be synthesized) or a structurally similar analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
2.2.2. Sample Preparation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | |
| N-Methyl-N-(pyridin-2-yl)pivalamide | Q1: 193.1 m/z, Q3: 136.1 m/z (quantifier), 107.1 m/z (qualifier) |
| Internal Standard (D₃-N-Methyl) | Q1: 196.1 m/z, Q3: 139.1 m/z |
Note: MRM transitions are predicted and should be optimized by infusing the analyte and internal standard into the mass spectrometer.
Method Validation
The method will be validated according to FDA and ICH guidelines, assessing the following parameters:[1][2][7]
-
Specificity and Selectivity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve will be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is targeted. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on three different days. Acceptance criteria are typically ±15% deviation from the nominal value (±20% for the Lower Limit of Quantification, LLOQ) and a precision (CV%) of ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Recovery and Matrix Effect: Recovery will be assessed by comparing the analyte response in extracted samples to that of unextracted standards. The matrix effect will be evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: Analyte stability will be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as an alternative for the quantification of N-Methyl-N-(pyridin-2-yl)pivalamide.
Principle and Rationale
GC-MS is suitable for volatile and thermally stable compounds. N-Methyl-N-(pyridin-2-yl)pivalamide is expected to have sufficient volatility for GC analysis without derivatization. The method involves liquid-liquid extraction of the analyte from the matrix, followed by separation on a capillary GC column and detection by a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
3.2.1. Materials and Reagents
-
N-Methyl-N-(pyridin-2-yl)pivalamide reference standard (>98% purity)
-
Internal standard (e.g., a structural analog suitable for GC-MS, like N-(6-methylpyridin-2-yl)pivalamide)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide solution (1 M)
-
Anhydrous sodium sulfate
3.2.2. Sample Preparation
-
To 200 µL of plasma, add 20 µL of internal standard working solution.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Caption: GC-MS sample preparation workflow.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless, 1 µL |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MS System | Single Quadrupole Mass Spectrometer |
| Ionization | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Monitored Ions (SIM) | |
| N-Methyl-N-(pyridin-2-yl)pivalamide | m/z 192 (M⁺), 135, 107 |
| Internal Standard | To be determined based on its fragmentation pattern |
Note: Monitored ions are based on predicted fragmentation and must be confirmed by analyzing the mass spectrum of the pure standard.
Method Validation
The GC-MS method will be validated using the same parameters as the LC-MS/MS method (specificity, linearity, accuracy, precision, LOD/LOQ, and stability), adhering to the principles of ICH and FDA guidelines.[2][7]
Data Analysis and Acceptance Criteria
For both methods, quantification will be based on the ratio of the peak area of the analyte to the peak area of the internal standard. A weighted (1/x²) linear regression analysis will be used to generate the calibration curve. The acceptance criteria for the validation parameters will be in accordance with the 2018 FDA Bioanalytical Method Validation Guidance.[1]
Conclusion
This application note details two comprehensive and robust methods for the quantification of N-Methyl-N-(pyridin-2-yl)pivalamide. The primary LC-MS/MS method offers high sensitivity and is recommended for regulated bioanalysis. The secondary GC-MS method provides a reliable alternative. Both methods are designed to be validated according to stringent international guidelines, ensuring the generation of high-quality, reproducible, and defensible data for drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2025).
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
QPS. Hybrid LC-MS/MS Methods for PK and Biomarker Assays in Drug Development Studies. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. nebiolab.com [nebiolab.com]
- 4. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: Reactivity of N-Methyl-N-(pyridin-2-yl)pivalamide
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Guide to the Electrophilic and Nucleophilic Reactivity of N-Methyl-N-(pyridin-2-yl)pivalamide
Introduction
N-Methyl-N-(pyridin-2-yl)pivalamide is a bifunctional molecule featuring two key reactive centers: an electron-deficient pyridine ring and a sterically hindered tertiary amide. This unique combination imparts a nuanced reactivity profile that can be strategically exploited in organic synthesis. The pyridine ring, due to the electronegative nitrogen atom, is generally deactivated towards classical electrophilic substitution but activated for nucleophilic attack at specific positions.[1][2] Conversely, the amide functional group is one of the most stable carboxylic acid derivatives, demonstrating significant resistance to nucleophilic acyl substitution due to the poor leaving group ability of the corresponding amide anion.[3][4]
This guide provides a detailed exploration of the reactivity of N-Methyl-N-(pyridin-2-yl)pivalamide with both electrophiles and nucleophiles. We will move beyond simple predictions to explain the underlying principles that govern its transformations, focusing on the most synthetically valuable pathways. The protocols described herein are designed to be robust and informative, providing researchers with the practical knowledge needed to effectively utilize this versatile building block.
PART 1: Reactions with Electrophiles — The Power of Directed ortho-Metalation (DoM)
Theoretical Background: Overcoming the Inertness of the Pyridine Ring
Direct electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a challenging transformation. The ring nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. Furthermore, the reaction conditions often employ Lewis or Brønsted acids, which readily coordinate to the basic nitrogen atom, forming a pyridinium salt. This further deactivates the ring, making electrophilic attack nearly impossible under standard conditions like Friedel-Crafts reactions.[5][6]
However, the pivalamide group at the C-2 position offers a powerful alternative for functionalization. The amide, particularly a tertiary amide like this one, can serve as an excellent Directed Metalation Group (DMG) .[7] This strategy does not involve direct attack by an external electrophile on the neutral pyridine ring. Instead, a strong organometallic base, typically an organolithium reagent, is used to selectively deprotonate the position ortho to the DMG (the C-3 position). This generates a potent nucleophilic organolithium intermediate, which can then be "quenched" by a wide variety of electrophiles to form a 3-substituted pyridine derivative with high regioselectivity.[8][9]
Mechanism of Directed ortho-Metalation
The mechanism proceeds in two key stages:
-
Directed Deprotonation: A strong, hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is used.[8] The lithium cation coordinates to both the pyridine nitrogen and the amide carbonyl oxygen, forming a chelate. This pre-coordination complex positions the base to abstract the most acidic proton, which is at the C-3 position, leading to a thermodynamically stable 3-lithiopyridine intermediate.
-
Electrophilic Quench: The highly nucleophilic C-3 lithio species readily attacks a wide range of electrophiles (E+) introduced into the reaction mixture, forming a new carbon-carbon or carbon-heteroatom bond at the 3-position.
Caption: Workflow for Directed ortho-Metalation (DoM).
Protocol: General Procedure for DoM and Electrophilic Quench
This protocol describes a general method for the C-3 functionalization of N-Methyl-N-(pyridin-2-yl)pivalamide.
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: Dissolve N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq.), either neat or dissolved in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-substituted product.
Data Presentation: Representative Electrophilic Quench Reactions
| Electrophile (E+) | Reagent | Product Structure (at C-3) | Expected Outcome |
| Methyl | Iodomethane (CH₃I) | -CH₃ | Forms a C-C bond, yielding the 3-methyl derivative. |
| Hydroxymethyl | Benzaldehyde (PhCHO) | -CH(OH)Ph | Forms a secondary alcohol after workup. |
| Formyl | N,N-Dimethylformamide (DMF) | -CHO | Forms the 3-formyl derivative (aldehyde) after acidic workup. |
| Carboxyl | Carbon Dioxide (CO₂) gas | -COOH | Forms the 3-carboxylic acid derivative after acidic workup. |
| Iodo | Iodine (I₂) | -I | Introduces an iodine atom, useful for further cross-coupling reactions. |
PART 2: Reactions with Nucleophiles — Probing the Stability of the Amide Bond
Theoretical Background: A Tale of Two Unreactive Sites
The Pyridine Ring: Nucleophilic aromatic substitution (SNAr) on pyridine is most favorable at the 2- and 4-positions, as the anionic Meisenheimer intermediate can be stabilized by resonance involving the electronegative nitrogen atom.[10][11] However, for SNAr to proceed, a suitable leaving group (e.g., a halide) must be present at one of these positions. N-Methyl-N-(pyridin-2-yl)pivalamide lacks such a leaving group. While very strong nucleophiles can add directly to pyridine (e.g., the Chichibabin reaction), the existing bulky pivalamide group at C-2 sterically hinders attack at this position and is itself a very poor leaving group.[12] Therefore, the pyridine ring is largely unreactive to all but the most aggressive nucleophiles under typical conditions.
The Amide Carbonyl: The amide is the most stable and least reactive common carboxylic acid derivative towards nucleophilic acyl substitution.[13] This stability arises from two factors:
-
Resonance Stabilization: The lone pair on the amide nitrogen is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[4]
-
Poor Leaving Group: The conjugate base of an amine (R₂N⁻) is extremely basic, making it an exceptionally poor leaving group.[4]
Consequently, reactions such as hydrolysis or reduction require forcing conditions to overcome the high activation energy barrier.
Caption: Nucleophilic attack on the amide carbonyl.
Protocol: Forced Basic Hydrolysis of the Amide Bond
This protocol outlines the cleavage of the amide bond to yield pivalic acid and N-methyl-2-aminopyridine.
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water and/or a co-solvent like Ethanol or Ethylene Glycol
-
Reflux condenser
-
Hydrochloric acid (HCl) for neutralization/acidification
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.) and a concentrated aqueous solution of NaOH (5-10 M, 5-10 eq.). An optional co-solvent like ethanol can be added to improve solubility.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (typically >100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours to reach completion due to the stability of the amide.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with concentrated HCl and then acidify the solution to pH ~1-2 to protonate the amine product.
-
Extraction: Extract the aqueous layer with diethyl ether to remove the neutral pivalic acid product.
-
Product Isolation: Basify the remaining aqueous layer with NaOH to deprotonate the N-methyl-2-aminopyridinium salt. Extract the free amine product with dichloromethane (3x).
-
Purification: Dry the combined organic extracts containing the amine over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product. Further purification can be achieved by chromatography or distillation if necessary.
Protocol: Reduction of the Amide with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the amide carbonyl to a methylene group, yielding N-Ethyl-N-methylpyridin-2-amine.
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Reflux condenser
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching
Procedure:
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a stir bar, reflux condenser, and nitrogen/argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF under an inert atmosphere.
-
Substrate Addition: Dissolve N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the granular solids through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Data Presentation: Summary of Nucleophilic Transformations
| Reaction | Reagents & Conditions | Products | Key Insight |
| Hydrolysis | NaOH (aq), Reflux, 12-48h | Pivalic acid + N-methyl-2-aminopyridine | Demonstrates the high stability of the amide bond, requiring harsh conditions for cleavage.[3] |
| Reduction | 1. LiAlH₄, THF, Reflux2. Workup | N-(2,2-dimethylpropyl)-N-methylpyridin-2-amine | The carbonyl oxygen is removed, and the C=O is reduced to a CH₂, a characteristic reaction of amides with strong hydrides.[3] |
Conclusion
The reactivity of N-Methyl-N-(pyridin-2-yl)pivalamide is a study in controlled and selective functionalization. For reactions with electrophiles, the dominant and most synthetically useful pathway is not direct electrophilic substitution, but rather a directed ortho-metalation . The pivalamide group masterfully directs deprotonation to the C-3 position, enabling the introduction of a wide array of electrophiles with high regioselectivity. In contrast, the molecule shows remarkable stability towards nucleophiles. The pyridine ring is unreactive due to the absence of a leaving group, and the tertiary amide bond is exceptionally robust, requiring harsh, forcing conditions for either hydrolysis or reduction. This predictable dichotomy in reactivity makes N-Methyl-N-(pyridin-2-yl)pivalamide a valuable and versatile intermediate for the synthesis of complex substituted pyridines.
References
-
Química Organica.org . Electrophilic substitution on pyridine.
-
StackExchange (Chemistry) . (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
BenchChem . Protocol for Nucleophilic Substitution on the Pyridine Ring.
-
Pearson Education . (2024). EAS Reactions of Pyridine Explained.
-
eXe Learning . Electrophilic substitution at Carbon atoms of the pyridine ring.
-
Wikipedia . Electrophilic aromatic substitution.
-
Tetrahedron Letters . (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents.
-
AK Lectures . Electrophilic Substitution of Pyrrole and Pyridine.
-
YouTube . (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
-
University of Wisconsin . Directed (ortho) Metallation.
-
Chemistry LibreTexts . (2022). Chemistry of Amides.
-
HETEROCYCLES . (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
-
Chemistry Steps . Amides - Structure and Reactivity.
-
YouTube . (2017). Nucleophilic substitution of pyridine.
-
Quora . (2016). Why nucleophilic substitution in pyridine favours at position-2?
-
ResearchGate . (2021). Directed metalation of pyridine through deprotonation.
-
Harvard University . Andrew G. Myers Research Group: Directed Ortho Metalation.
-
Upstem Academy . (2023). General Mechanism of Amide Reactions.
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N-Methyl-N-(pyridin-2-yl)pivalamide: A Versatile Precursor for Directed C-H Activation and Novel Heterocycle Synthesis
An Application Guide for Researchers
Introduction: The Strategic Role of Directing Groups in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science, forming the core of countless pharmaceuticals and functional materials.[1] The development of efficient and selective methods to synthesize these complex architectures is a central goal of modern organic chemistry.[2][3] A powerful strategy that has emerged is the use of directing groups to control the regioselectivity of transition-metal-catalyzed C-H activation reactions.[4]
This guide focuses on N-Methyl-N-(pyridin-2-yl)pivalamide (CAS No. 96830-03-4), a reagent adeptly designed for this purpose.[5] The molecule integrates two key features: a pyridin-2-yl moiety that acts as a robust chelating group for transition metals like palladium, and an N-methyl group, whose C(sp³)-H bonds are consequently primed for activation.[6] The pivalamide group provides steric bulk and electronic properties that enhance the stability and reactivity of the system. By leveraging this molecular architecture, chemists can selectively functionalize the otherwise inert N-methyl group, paving the way for subsequent cyclization reactions to construct novel heterocyclic frameworks. This document provides an in-depth exploration of the mechanistic principles, key applications, and detailed experimental protocols for utilizing N-Methyl-N-(pyridin-2-yl)pivalamide in synthetic workflows.
Core Principle: The Pyridyl-Directed C(sp³)-H Activation Mechanism
The synthetic utility of N-Methyl-N-(pyridin-2-yl)pivalamide is rooted in its ability to facilitate a Concerted Metalation-Deprotonation (CMD) mechanism, a well-established pathway in C-H activation chemistry. The pyridyl nitrogen atom acts as a coordinating anchor, positioning a palladium catalyst in close proximity to the N-methyl group's C-H bonds.
Causality of the Mechanism:
-
Coordination: The reaction initiates with the coordination of the pyridyl nitrogen to a Pd(II) salt, typically Palladium(II) acetate. This brings the catalytic center into the molecular vicinity of the target C-H bonds.
-
C-H Activation: The coordinated palladium complex then undergoes intramolecular C-H activation at the methyl group. This step is often the rate-determining one and results in the formation of a stable five-membered palladacycle intermediate.[6] This cyclometalation is highly specific due to the geometric constraints imposed by the directing group.
-
Functionalization: The resulting palladacycle is a versatile intermediate. It can react with a variety of coupling partners, such as aryl or alkyl halides, in a process analogous to a cross-coupling reaction. This step forges a new carbon-carbon bond at the methyl position.
-
Catalyst Regeneration: Reductive elimination of the functionalized product regenerates the active Pd(II) catalyst, allowing the cycle to continue.
The following diagram illustrates this catalytic cycle, which forms the basis for the protocols described in this guide.
Caption: Catalytic cycle for Pd-mediated C(sp³)-H functionalization.
Application I: Direct Arylation and Alkylation of the N-Methyl Group
A primary application of this reagent is the direct introduction of aryl or alkyl substituents onto the N-methyl group. This transformation converts a simple methyl group into a more complex benzyl or extended alkyl chain, which can be a crucial step in building molecular complexity. The reaction demonstrates remarkable functional group tolerance and can be performed under relatively mild conditions.[6]
Data Summary: Scope of the Arylation Reaction
The following table summarizes the typical scope for the palladium-catalyzed arylation of N-Methyl-N-(pyridin-2-yl)pivalamide with various aryl bromides. The yields are representative of what can be expected under optimized conditions.
| Entry | Aryl Bromide (Ar-Br) | Product Structure | Representative Yield (%) |
| 1 | 4-Bromotoluene | N-(4-methylbenzyl)-N-(pyridin-2-yl)pivalamide | 85-95 |
| 2 | 4-Bromoanisole | N-(4-methoxybenzyl)-N-(pyridin-2-yl)pivalamide | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)benzyl)-N-(pyridin-2-yl)pivalamide | 75-85 |
| 4 | 1-Bromo-4-fluorobenzene | N-(4-fluorobenzyl)-N-(pyridin-2-yl)pivalamide | 88-96 |
| 5 | 3-Bromopyridine | N-((pyridin-3-yl)methyl)-N-(pyridin-2-yl)pivalamide | 65-75 |
Application II: Tandem C-H Activation/Annulation for Heterocycle Synthesis
The true potential of N-Methyl-N-(pyridin-2-yl)pivalamide is realized when the initial C-H functionalization is followed by a subsequent intramolecular cyclization (annulation). This tandem approach allows for the rapid construction of fused heterocyclic systems.
For this workflow, a substrate is designed with a secondary reactive site. For instance, by replacing the pivalamide with an N-benzoyl group bearing a suitable substituent, a one-pot reaction can be designed. The C-H activation and arylation first occur at the N-methyl group, creating an intermediate that is perfectly poised for an intramolecular cyclization, such as a Friedel-Crafts or Buchwald-Hartwig type reaction, to forge the new heterocyclic ring.
The logical workflow for this powerful transformation is outlined below.
Caption: Workflow for tandem C-H activation and annulation.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
This protocol describes the N-acylation of 2-(methylamino)pyridine.
-
Materials:
-
2-(Methylamino)pyridine (1.0 eq.)
-
Pivaloyl chloride (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(methylamino)pyridine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the title compound as a solid or viscous oil.
-
Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation of the N-Methyl Group
This protocol is a general method for the direct arylation of the N-methyl group.
-
Materials:
-
N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.)
-
Aryl bromide (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Pivalic Acid (30 mol%)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add N-Methyl-N-(pyridin-2-yl)pivalamide (1.0 eq.), the corresponding aryl bromide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene and pivalic acid (0.3 eq.) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates in vacuo.
-
Purify the resulting crude oil or solid by silica gel column chromatography to obtain the desired N-benzyl-N-(pyridin-2-yl)pivalamide derivative.
-
Conclusion and Future Outlook
N-Methyl-N-(pyridin-2-yl)pivalamide serves as a powerful and highly effective precursor for the synthesis of complex organic molecules. Its ability to act as a robust directing group for palladium-catalyzed C(sp³)-H activation provides a reliable and regioselective method for functionalizing an otherwise inert methyl group. The protocols detailed herein offer a clear pathway to both direct arylation/alkylation and, more significantly, the construction of novel heterocyclic scaffolds through tandem reaction sequences. This strategy minimizes synthetic steps and allows for the rapid diversification of molecular structures, making it an invaluable tool for researchers in drug discovery and materials science. Future work will likely expand the scope of coupling partners and explore the use of more sustainable first-row transition metal catalysts.
References
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]
-
Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. Available at: [Link]
-
N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChem. Available at: [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. PubChem. Available at: [Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. Available at: [Link]
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Available at: [Link]
-
Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. ResearchGate. Available at: [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]
-
Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. ResearchGate. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]
-
Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. MDPI. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]
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Application Notes: The Strategic Synthesis of N-(Pyridin-2-yl) Pivalamide Scaffolds via Multi-Component Reactions
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unifying Privileged Scaffolds with Modern Synthetic Efficiency
In the landscape of medicinal chemistry, the convergence of specific structural motifs within a single molecule often correlates with enhanced biological activity and favorable pharmacokinetic profiles. The N-(pyridin-2-yl) amide scaffold is a quintessential "privileged structure," forming the core of numerous therapeutic agents due to the pyridine ring's ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When combined with a pivaloyl group, the resulting N-(pyridin-2-yl)pivalamide architecture gains unique properties; the sterically demanding tert-butyl group can impart metabolic resistance to amide hydrolysis and provide a powerful tool for modulating target engagement and selectivity.[3]
Traditionally, the synthesis of such disubstituted amides involves multi-step sequences, often requiring the pre-formation of an amide bond followed by a separate functionalization step. These linear approaches can be inefficient, generate significant waste, and are ill-suited for the rapid generation of compound libraries essential for modern drug discovery.
Multi-component reactions (MCRs) offer a paradigm shift from this classical approach.[4][5] MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, thereby building molecular complexity with exceptional efficiency and atom economy.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide and related structures, focusing on a state-of-the-art three-component reaction strategy. We will delve into the mechanistic underpinnings of this approach, provide a validated experimental protocol, and discuss the broader applications of this scaffold in drug development, thereby offering researchers a practical guide to leveraging MCRs for the synthesis of high-value chemical entities.
The MCR Advantage: A Convergent Strategy for 2-Amidopyridine Synthesis
The power of MCRs lies in their convergence. Instead of building a molecule step-by-step, MCRs assemble complex products from simple, readily available building blocks in a single operation. This is particularly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.
While classical MCRs like the Ugi and Passerini reactions are invaluable, they are not directly suited for producing the N-(pyridin-2-yl)pivalamide core from simple precursors.[8][9] A more recent and highly effective strategy involves an organophosphorus-catalyzed three-component condensation. This method unites a pyridine N-oxide, a carboxylic acid, and an amine in a single pot to directly generate 2-amidopyridines.[10][11] This auto-tandem catalytic cascade uniquely combines amide bond formation and C-H functionalization of the pyridine ring under the same reaction conditions, a feat not achievable with traditional methods.[11]
Mechanistic Insights: The P(III)/P(V) Catalytic Cycle
The success of the three-component synthesis of 2-amidopyridines hinges on a chemoselective P(III)/P(V) redox catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is driven by a phosphetane catalyst, which, in concert with a mild oxidant and a terminal reductant, facilitates both amide condensation and pyridine activation.[10]
The Proposed Catalytic Cycle proceeds as follows:
-
Amide Condensation: The P(III) catalyst first reacts with the carboxylic acid (pivalic acid) and the amine (methylamine) in a dehydration process to form the corresponding amide. This step is facilitated by an oxidant.
-
Catalyst Regeneration & Pyridine Activation: The resulting P(V)=O species is reduced back to the active P(III) catalyst by a hydrosilane reductant.
-
Amide Activation & C-H Functionalization: The regenerated P(III) catalyst then activates the newly formed amide. Concurrently, it activates the pyridine N-oxide, enabling a formal C-H amidation at the C2 position of the pyridine ring.[10]
This tandem process, where the catalyst drives two distinct transformations in one pot, is a hallmark of advanced synthetic design.
Caption: Proposed catalytic cycle for the three-component synthesis.
Detailed Experimental Protocols
This section provides a robust, step-by-step protocol for the synthesis of the title compound, designed for reproducibility and clarity.
Protocol 1: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
This protocol is adapted from the general methodology reported for the three-component synthesis of 2-amidopyridines.[10][11]
Materials & Reagents:
-
Pyridine N-oxide
-
Pivalic acid
-
Methylamine (solution in THF or as hydrochloride salt)
-
Phosphetane catalyst (e.g., 1,2,2,3,4,4-hexamethylphosphetane)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) as the reductant
-
N-Bromosuccinimide (NBS) or other mild oxidant
-
Diisopropylethylamine (DIPEA) or 2,6-lutidine as a non-nucleophilic base
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, etc.)
-
Magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the phosphetane catalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add pyridine N-oxide (0.5 mmol, 1.0 eq.), pivalic acid (0.6 mmol, 1.2 eq.), methylamine hydrochloride (0.75 mmol, 1.5 eq.), and 2,6-lutidine (1.0 mmol, 2.0 eq.). Add 5 mL of anhydrous acetonitrile.
-
Oxidant Addition: Cool the stirred mixture to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (0.6 mmol, 1.2 eq.) portion-wise over 5 minutes.
-
Reductant Addition & Reaction: Remove the ice bath and add 1,1,3,3-tetramethyldisiloxane (TMDS) (0.75 mmol, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Methyl-N-(pyridin-2-yl)pivalamide.
Trustworthiness & Self-Validation:
-
Expected Outcome: The product should be an oil or low-melting solid. Yields for this class of reaction typically range from 55-95%, depending on the specific substrates.[10]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The PubChem entry for this compound provides expected mass and structural data for comparison.[12]
-
Troubleshooting:
-
Low Yield: Ensure all reagents and the solvent are completely anhydrous. The P(III) catalyst and intermediates are sensitive to moisture. Incomplete reaction may require extended reaction times or slightly higher temperatures (up to 80 °C).[10]
-
Side Products: The formation of N-pivaloyl-N-methylamine (the simple amide) without pyridine incorporation suggests the C-H functionalization step is inefficient. Ensure the correct stoichiometry of the oxidant and reductant. The choice of base can also be critical.
-
Substrate Scope and Versatility
A key advantage of this MCR is its broad substrate scope, allowing for the creation of diverse compound libraries. The reaction is tolerant of various functional groups on all three components.
| Amine Component | Carboxylic Acid | Pyridine N-Oxide | Yield (%) |
| Benzylamine | Pivalic Acid | Pyridine N-oxide | 85% |
| Aniline | Acetic Acid | Pyridine N-oxide | 98% |
| Cyclohexylamine | Benzoic Acid | 4-MeO-Pyridine N-oxide | 75% |
| n-Butylamine | Cyclohexanecarboxylic Acid | 4-Cl-Pyridine N-oxide | 88% |
| Methylamine | Pivalic Acid | 3-Me-Pyridine N-oxide | 78% |
| (Data is representative and adapted from literature to illustrate scope).[10] |
This versatility allows medicinal chemists to systematically probe the chemical space around the core scaffold, modifying steric and electronic properties to optimize for potency and selectivity.
Applications in Medicinal Chemistry
The N-(pyridin-2-yl)pivalamide scaffold is of significant interest in drug discovery for several reasons:
-
Enzyme Inhibition: Pivalamide derivatives have been successfully developed as inhibitors for a range of enzymes. The bulky tert-butyl group can occupy hydrophobic pockets in an active site, while the 2-aminopyridine moiety can act as a hydrogen bond donor/acceptor and a metal-chelating group.[3][13]
-
Modulation of Physicochemical Properties: The pivaloyl group enhances metabolic stability by sterically shielding the amide bond from cleavage by proteases and amidases. This can lead to improved oral bioavailability and a longer half-life in vivo.[3]
-
Kinase Inhibitors: The 2-aminopyridine structure is a well-known hinge-binding motif found in many FDA-approved kinase inhibitors. MCRs provide rapid access to novel derivatives for screening against various kinases implicated in cancer and inflammatory diseases.[14]
-
CNS-Active Agents: The pyridine ring is common in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier can be tuned by modifying substituents, a task made simple by the MCR approach.[15]
By using the multi-component reaction described herein, research organizations can accelerate the discovery-and-development cycle, moving from hit identification to lead optimization with greater speed and resource efficiency.
References
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Mains, R. E., & Eipper, B. A. (2011). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Lipshultz, J. M., & Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Passerini Reaction. Organic Reactions. Retrieved from [Link]
-
Lipshultz, J. M., & Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(36), 14516–14522. Available at: [Link]
-
PubChem. (n.d.). N-(6-methylpyridin-2-yl)pivalamide. Retrieved from [Link]
-
Scilit. (n.d.). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. Retrieved from [Link]
-
Al-Khafaji, K., & Al-Mulla, A. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(11), 4381. Available at: [Link]
-
Riva, R., et al. (2021). The 100 facets of the Passerini reaction. RSC Medicinal Chemistry, 12(10), 1635-1648. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of the Passerini reaction. Retrieved from [Link]
-
Kumar S, L., et al. (2022). A Mini‐Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect, 7(46). Available at: [Link]
-
Shaaban, S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(35), 22695-22739. Available at: [Link]
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Wessjohann, L. A., et al. (2003). Further Components Carboxylic Acid and Amine (Ugi Reaction). Topics in Current Chemistry, 243, 1-39. Available at: [Link]
-
ResearchGate. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Kráľová, P., et al. (2022). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 27(19), 6667. Available at: [Link]
-
Royal Society of Chemistry. (2023). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. Available at: [Link]
-
Liu, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863914. Available at: [Link]
-
Dömling, A. (2013). Chemistry & Biology of Multicomponent Reactions. Current Topics in Microbiology and Immunology, 369, 1-31. Available at: [Link]
-
ResearchGate. (2021). Development of Scalable Conditions for the Ugi Reaction – Application to the Synthesis of (R)-Lacosamide. Retrieved from [Link]
-
Bune, A., et al. (2020). Recent applications of ninhydrin in multicomponent reactions. Organic & Biomolecular Chemistry, 18(20), 3841-3856. Available at: [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Ullah, F., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]
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Application Notes & Protocols: N-Methyl-N-(pyridin-2-yl)pivalamide in Advanced Materials Synthesis
Prepared for: Researchers, Materials Scientists, and Chemical Development Professionals Subject: Strategic Application of N-Methyl-N-(pyridin-2-yl)pivalamide as a Removable Directing Group in the Synthesis of Functional Organic Materials.
Introduction: A Tool for Precision Engineering of Molecular Architectures
The precise construction of complex organic molecules is fundamental to the advancement of materials science. The properties of functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced polymers, are intrinsically linked to their molecular structure. N-Methyl-N-(pyridin-2-yl)pivalamide has emerged as a powerful tool in this pursuit, not as a component of the final material, but as a highly effective removable directing group.[1][2][3] Its primary role is to guide transition metal catalysts, most notably palladium, to specific C-H bonds within a substrate, enabling selective and efficient functionalization.[4][5]
This bidentate ligand operates through chelation assistance, where the pyridyl nitrogen and the amide oxygen coordinate to the metal center. This action forms a stable cyclometalated intermediate, which dramatically lowers the activation energy for cleaving otherwise inert C-H bonds and dictates the regioselectivity of the reaction.[4][6] The steric bulk of the pivaloyl group further enhances this selectivity.[4] This guide details the principles and protocols for leveraging N-Methyl-N-(pyridin-2-yl)pivalamide in the synthesis of precursors for advanced functional materials.
Application Note I: Palladium-Catalyzed C-H Arylation
Principle & Mechanism: The core utility of N-Methyl-N-(pyridin-2-yl)pivalamide lies in its ability to facilitate challenging C-H activation/functionalization reactions.[5][7] In a typical palladium-catalyzed arylation, the directing group, pre-installed on an aniline derivative, first coordinates to a Pd(II) catalyst. This brings the catalytic center into close proximity to an ortho C-H bond on the aniline ring, leading to the formation of a five-membered palladacycle intermediate. This key step ensures that functionalization occurs exclusively at the targeted position. The palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.[8]
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for achieving high efficiency. Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. A carbonate or phosphate base is typically required to facilitate the C-H activation step. The solvent must be high-boiling and capable of solubilizing both the organic substrate and inorganic reagents.
Caption: Mechanism of Pd-catalyzed C-H arylation directed by N-Methyl-N-(pyridin-2-yl)pivalamide.
Protocol I: General Procedure for Palladium-Catalyzed Ortho-Arylation of an Aniline Derivative
This protocol provides a representative method for the C-H arylation of an N-aryl picolinamide derivative, a class of compounds to which N-Methyl-N-(pyridin-2-yl)pivalamide belongs.[8]
Materials:
-
N-aryl picolinamide substrate (1.0 mmol)
-
Aryl iodide or bromide (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene or DMF (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-aryl picolinamide substrate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Typical Reaction Parameters:
| Parameter | Value/Condition | Purpose |
| Catalyst | Pd(OAc)₂ | Facilitates C-H activation and cross-coupling.[8] |
| Catalyst Loading | 3-10 mol% | Balances reaction rate and cost. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Acts as a proton acceptor in the C-H activation step. |
| Solvent | Toluene, DMF, Dioxane | High-boiling solvent to enable necessary reaction temperature. |
| Temperature | 100 - 140 °C | Provides thermal energy to overcome the activation barrier of C-H cleavage. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the palladium catalyst. |
| Typical Yield | 60 - 95% | Dependent on specific substrates and optimized conditions. |
Application Note II: A Gateway to Functional π-Conjugated Systems
The true power of this methodology in materials science is its application in synthesizing complex, functional molecules that are otherwise difficult to access. C-H functionalization allows for the direct coupling of aromatic systems, building the π-conjugated backbones essential for organic electronics. For example, sequential C-H arylations can be used to construct precursors for phenanthridines or carbazoles, which are important structural motifs in host materials for OLEDs and hole-transport materials.[6][8]
The workflow involves installing the directing group on a simple starting material, performing one or more selective C-H functionalization steps to build the complex molecular core, and finally, removing the directing group to reveal the desired functional molecule.
Caption: Workflow for synthesizing functional material precursors using a removable directing group strategy.
Protocol II: Cleavage of the N-Methyl-N-(pyridin-2-yl)pivalamide Directing Group
A critical feature of a good directing group is its efficient removal after the desired transformation.[1][2][9] This step is essential to unmask the final functional group (e.g., an amine) for further reactions or to yield the final target material.
Materials:
-
Functionalized substrate containing the directing group (1.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methanol or Water as solvent
-
Sodium Hydroxide (NaOH) solution for neutralization
Step-by-Step Methodology (Acid Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 mmol) in methanol (10 mL).
-
Acid Addition: Add concentrated HCl (2-4 mL) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 70-80 °C) for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup & Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slow, portion-wise addition of a saturated sodium bicarbonate solution or a 2M NaOH solution until the pH is basic (~8-9).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield the deprotected aniline derivative.
Conclusion
N-Methyl-N-(pyridin-2-yl)pivalamide is a sophisticated synthetic tool that provides materials scientists with precise control over molecular architecture. By enabling regioselective C-H functionalization, it streamlines the synthesis of complex organic precursors for a new generation of advanced materials. The protocols and principles outlined here offer a robust framework for harnessing this technology to accelerate innovation in organic electronics and polymer science.
References
-
Rousseau, G., & Breit, B. (2011). Removable directing groups in organic synthesis and catalysis. Angewandte Chemie International Edition, 50(11), 2450–2494. [Link]
-
He, G., et al. (2017). Palladium-Catalyzed Alkyl C–H Bond Activation. PubMed Central (PMC), NIH. [Link]
-
Rousseau, G., & Breit, B. (2011). Removable Directing Groups in Organic Synthesis and Catalysis. Sci-Hub. [Link]
-
Rousseau, G., & Breit, B. (2011). Removable directing groups in organic synthesis and catalysis. Semantic Scholar. [Link]
-
Gong, R., et al. (2023). Some removable directing groups that are used for various important functional groups. ResearchGate. [Link]
-
Lu, C., et al. (2014). Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds of benzylamine substrates. Penn State Research Database. [Link]
-
Wang, D. H., et al. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. [Link]
-
Bar-Natan, R., et al. (2014). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]
-
Various Authors. (2023). Removable Directing Group in Proximal C H Functionalization. ResearchGate. [Link]
-
Zhang, S. Y., et al. (2014). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides. Journal of the American Chemical Society. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Methyl-N-(pyridin-2-yl)pivalamide Synthesis
Welcome to the technical support guide for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your synthesis yield and product purity. The reaction, a nucleophilic acyl substitution, involves the acylation of N-methyl-2-aminopyridine with pivaloyl chloride. While straightforward in principle, this synthesis requires careful control of conditions to mitigate common side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of unreacted N-methyl-2-aminopyridine. What is the likely cause?
A1: This is a common issue that typically points to the inactivation of your starting amine or insufficient reactivity of the acylating agent. The underlying causes are often related.
-
Inadequate Acid Scavenging: The reaction of pivaloyl chloride with the amine generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this HCl will protonate the basic pyridine nitrogen or the secondary amine of your starting material, rendering it non-nucleophilic and halting the reaction. The primary role of the added base (e.g., triethylamine, pyridine) is to act as an acid scavenger.[2] Ensure you are using at least 1.1 to 1.2 equivalents of a suitable tertiary amine base to neutralize the generated HCl.
-
Reagent Quality: Pivaloyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive pivalic acid.[3] Using old or improperly stored pivaloyl chloride is a frequent cause of low conversion. It is recommended to use a fresh bottle or distill the reagent prior to use. Likewise, ensure your solvent is anhydrous.
-
Insufficient Temperature Control: The reaction is exothermic. Adding the pivaloyl chloride too quickly or without adequate cooling (target 0 °C) can lead to side reactions and potential degradation of starting materials, which can present as a complex mixture and lower yield of the desired product.
Q2: After quenching the reaction with water, I have a significant amount of a water-soluble impurity. What is it and how can I prevent it?
A2: The water-soluble impurity is almost certainly pivalic acid, resulting from the hydrolysis of pivaloyl chloride.[4] This occurs when the acyl chloride reacts with water instead of your amine.
-
Cause: This is a classic competitive reaction. Pivaloyl chloride hydrolysis can happen if your reaction solvent, glassware, or starting amine contains water. It can also occur during the aqueous workup if a large excess of unreacted pivaloyl chloride is present.
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use a high-purity, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Controlled Addition: Add the pivaloyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base. This ensures the pivaloyl chloride reacts with the amine, which is present in high concentration, before it can react with trace amounts of water.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to prevent atmospheric moisture from entering the reaction.
-
Q3: What are the optimal base and solvent choices for this Schotten-Baumann reaction?
A3: The choice of base and solvent is critical for optimizing this acylation, which follows the Schotten-Baumann reaction conditions.[6]
-
Solvent: A non-protic, anhydrous solvent is essential. Dichloromethane (DCM) is an excellent first choice due to its high solvency for the reagents and the resulting triethylammonium chloride salt, which can sometimes precipitate from other solvents and complicate stirring. Anhydrous THF is also a suitable alternative.
-
Base: A non-nucleophilic tertiary amine is ideal.
-
Triethylamine (TEA): This is the most common and cost-effective choice. Use 1.1-1.2 equivalents.
-
Pyridine: Can be used as both the base and the solvent. However, it can sometimes act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[2][7] This can be advantageous but may also lead to other side reactions if not properly controlled.
-
DMAP (4-Dimethylaminopyridine): Should be used only in catalytic amounts (0.05-0.1 equiv) alongside another base like TEA. DMAP is a hyper-nucleophilic acylation catalyst but is generally not used as a stoichiometric base.[7]
-
Q4: My crude product is a dark oil, and purification by column chromatography gives a low recovery. What are the best practices for purification?
A4: Dark coloration often indicates some degradation, possibly from overheating. Low recovery on silica gel chromatography is a known issue for amides, especially those containing basic functional groups like a pyridine ring.[8][9]
-
Minimizing Degradation: Strict temperature control (maintaining 0 °C during addition) is key to preventing the formation of colored impurities.
-
Workup Strategy: After the reaction is complete, a careful aqueous workup is essential.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution, not just water. This will neutralize any remaining HCl and remove the pivalic acid byproduct as its sodium salt.
-
Extract the product into an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine to remove excess water.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification Alternatives:
-
Recrystallization: If your product solidifies or if you can induce crystallization, this is often the best method for achieving high purity without the losses associated with chromatography.[8] Try dissolving the crude oil in a minimum amount of a hot solvent (e.g., ethyl acetate, acetonitrile) and then adding a cold anti-solvent (e.g., hexanes, diethyl ether) until turbidity is observed, followed by cooling.
-
Chromatography on Deactivated Silica: If chromatography is necessary, consider pre-treating the silica gel. You can either use silica gel impregnated with triethylamine (e.g., by flushing the column with a 1-2% TEA solution in the eluent) or use commercially available deactivated silica. This neutralizes the acidic sites on the silica surface that can cause product streaking and irreversible adsorption.
-
Troubleshooting and Optimization Summary
The following table provides a quick reference for common issues and their solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low conversion (starting amine remains) | 1. Moisture in reagents/solvent. 2. Insufficient base. 3. Decomposed pivaloyl chloride. | 1. Use anhydrous solvents; flame-dry glassware. 2. Use 1.1-1.2 eq. of triethylamine. 3. Use fresh or distilled pivaloyl chloride. |
| Formation of pivalic acid | Hydrolysis of pivaloyl chloride. | 1. Maintain strict anhydrous conditions. 2. Add pivaloyl chloride slowly at 0 °C. 3. Use an inert atmosphere (N₂ or Ar). |
| Dark reaction mixture / low purity | Reaction temperature too high. | 1. Maintain cooling at 0 °C during addition. 2. Allow the reaction to warm to room temperature slowly. |
| Low recovery after silica column | Product adsorption onto acidic silica gel. | 1. Attempt recrystallization first. 2. Deactivate silica gel with 1% triethylamine in the eluent. 3. Use an alternative stationary phase like alumina (basic). |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Reagents & Equipment:
-
N-methyl-2-aminopyridine (1.0 eq.)
-
Pivaloyl chloride (1.05 eq.)
-
Triethylamine (TEA) (1.2 eq.), distilled
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas line (N₂ or Ar)
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried flask under an inert atmosphere. Equip it with the stir bar and a septum.
-
Reagent Preparation: In the flask, dissolve N-methyl-2-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of pivaloyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature, stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Analyze the crude product by ¹H NMR to assess purity.
-
If necessary, purify by recrystallization (e.g., from EtOAc/Hexanes) or column chromatography on triethylamine-deactivated silica gel.
-
Visual Troubleshooting Guide
This decision tree can help diagnose issues with your synthesis workflow.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
-
Title: Pivaloyl chloride patented technology retrieval search results. Source: Eureka | Patsnap URL: [Link]
- Title: Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
-
Title: Schotten-Baumann Reaction. Source: J&K Scientific LLC URL: [Link]
-
Title: Schotten-Baumann Reaction. Source: Organic Chemistry Portal URL: [Link]
-
Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]
-
Title: Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Source: ResearchGate URL: [Link]
-
Title: Reaction of anilines and amines. Source: ResearchGate URL: [Link]
-
Title: Pivalyl chloride. Source: NIST WebBook URL: [Link]
-
Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]
- Title: Method for separating pivalic acid from spent reaction mixture.
-
Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Source: PMC - NIH URL: [Link]
-
Title: Schotten Baumann Reaction. Source: BYJU'S URL: [Link]
-
Title: Amide Hydrolysis Using Acid Or Base. Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Pivaloyl chloride | 3282-30-2 [chemicalbook.com]
- 4. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Purification of N-Methyl-N-(pyridin-2-yl)pivalamide
Welcome to the technical support center for the purification of N-Methyl-N-(pyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a fundamental understanding of the physicochemical properties of N-Methyl-N-(pyridin-2-yl)pivalamide is crucial for making informed decisions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [PubChem][1] |
| Molecular Weight | 192.26 g/mol | [PubChem][1] |
| Predicted XLogP3 | 1.9 | [PubChem][1] |
| pKa (Pyridine Nitrogen) | ~5-6 (Estimated) | [BenchChem][2] |
The presence of a basic pyridine ring (pKa ~5-6) and a moderately lipophilic character (XLogP3 ~1.9) are key factors that influence its behavior during chromatographic separation and crystallization.
II. Anticipating the Challenge: Common Impurities in Synthesis
The most probable synthetic route to N-Methyl-N-(pyridin-2-yl)pivalamide is the N-acylation of 2-(methylamino)pyridine with a pivaloyl source, such as pivaloyl chloride. Understanding this synthesis allows us to anticipate potential impurities that may complicate purification.
Caption: Synthesis scheme and potential impurities.
Common Impurities and Their Origin:
-
Unreacted 2-(methylamino)pyridine: A basic and more polar starting material.[3][4]
-
Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride. This is an acidic impurity.[5]
-
Base used in the reaction: Such as triethylamine or pyridine, which are basic impurities.[5]
III. Troubleshooting Guide: Purification by Column Chromatography
Flash column chromatography is a primary method for purifying N-Methyl-N-(pyridin-2-yl)pivalamide. However, its basic pyridine moiety can lead to challenges.
FAQ 1: My compound is streaking/tailing on the silica gel column. What is happening and how can I fix it?
Answer: Peak tailing is a common issue for basic compounds like your target molecule on silica gel.[2] The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[2]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system can significantly improve peak shape. The modifier competes with your compound for binding to the acidic silanol sites.[2]
-
Use of Buffered Mobile Phases: For HPLC, adjusting the mobile phase pH to around 2.5-3.0 can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[2]
-
-
Choice of Stationary Phase:
-
Alumina (Basic or Neutral): Switching to an alumina stationary phase can be beneficial as it is less acidic than silica.
-
Deactivated Silica: Using end-capped silica gel or polymer-based columns can reduce the number of free silanol groups.[2]
-
Workflow for Troubleshooting Peak Tailing in Chromatography
Caption: Decision workflow for addressing peak tailing.
FAQ 2: What is a good starting solvent system for silica gel chromatography?
Answer: A good starting point for determining the optimal solvent system is Thin Layer Chromatography (TLC). Given the moderate polarity of your compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for good separation on the column.
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., from 99:1 to 95:5)
IV. Troubleshooting Guide: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material.
FAQ 3: My compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or the solution is too supersaturated.[6]
Solutions:
-
Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[6]
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture until the oil redissolves and add a small amount of additional hot solvent before allowing it to cool slowly.[6]
-
Change the Solvent System: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point. Using a solvent pair, such as ethanol/water, can also be effective. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6]
FAQ 4: No crystals are forming even after the solution has cooled. How can I induce crystallization?
Answer: This is often due to using too much solvent or the solution being highly pure and lacking nucleation sites.
Solutions:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Volume of the Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
Recommended Solvents for Recrystallization of N-Methyl-N-(pyridin-2-yl)pivalamide
Based on the structure (presence of an amide and an aromatic ring), the following solvents and solvent systems are good candidates for recrystallization:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene
-
Ethyl Acetate/Hexane
Always perform small-scale solubility tests to determine the ideal solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
V. Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring a level and well-compacted bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent Pair (Ethanol/Water)
-
Dissolution: Place the crude N-Methyl-N-(pyridin-2-yl)pivalamide in an Erlenmeyer flask and add a minimal amount of hot ethanol to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
VI. References
-
PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. [Link]
-
LookChem. 2-(Methylamino)pyridine. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Royal Australian Chemical Institute. RECRYSTALLISATION. [Link]
Sources
- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Methylamino)pyridine 98 4597-87-9 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"N-Methyl-N-(pyridin-2-yl)pivalamide" reaction side products and byproducts
Welcome to the technical support center for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most probable causes and how can I improve it?
Low yield in this acylation is a common issue stemming from several potential sources. The reaction involves the nucleophilic attack of N-methylpyridin-2-amine on the highly reactive electrophile, pivaloyl chloride. Let's break down the primary culprits.
A1: Root Cause Analysis & Corrective Actions
-
Reagent Quality and Handling:
-
Pivaloyl Chloride Reactivity: Pivaloyl chloride is extremely sensitive to moisture.[1] Even trace amounts of water in your solvent, on your glassware, or in the starting amine can cause rapid hydrolysis to the unreactive pivalic acid, consuming your electrophile.[1][2]
-
Amine Basicity: The starting material, N-methylpyridin-2-amine, is a base. The reaction generates one equivalent of hydrochloric acid (HCl), which will readily protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3]
-
-
Sub-optimal Reaction Conditions:
-
Inadequate Acid Scavenging: If an appropriate base is not present in sufficient quantity (at least one stoichiometric equivalent), the generated HCl will shut down the reaction.[3][4]
-
Steric Hindrance: The pivaloyl group is sterically bulky. This can slow the reaction rate compared to less hindered acyl chlorides. The reaction may simply require more time or thermal energy to reach completion.
-
Troubleshooting Workflow: Improving Your Yield
Question 2: My final product is impure. What are the common side products and byproducts, and how can I remove them?
Impurity profiling is critical. The most common contaminants in this reaction arise from predictable side reactions involving the starting materials and reagents.
A2: Identification and Removal of Common Impurities
The primary reaction pathway can be complicated by several competing reactions. Understanding these helps in designing an effective purification strategy.
Below is a summary of the most frequently observed impurities and validated methods for their removal.
| Impurity | Chemical Structure | Probable Cause | Recommended Purification Strategy |
| Pivalic Acid | (CH₃)₃CCOOH | Hydrolysis of pivaloyl chloride by trace water.[1] | Aqueous Workup: Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity as its carboxylate salt. |
| Pivalic Anhydride | ((CH₃)₃CCO)₂O | Reaction of pivaloyl chloride with pivalic acid (or its salt).[2][5] | Aqueous Workup & Chromatography: Pivalic anhydride will hydrolyze (slowly) during aqueous workup. Any remaining anhydride can be separated from the amide product by silica gel chromatography. |
| Unreacted N-methylpyridin-2-amine | C₅H₄N(NHCH₃) | Incomplete reaction; insufficient pivaloyl chloride. | Aqueous Workup: Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to extract the basic starting material as its ammonium salt. |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct of HCl scavenging by triethylamine. | Aqueous Workup: This salt is highly water-soluble and will be completely removed into the aqueous layer during the first water or brine wash. |
Question 3: The reaction seems to stall and does not proceed to completion, even with excess pivaloyl chloride. What's happening?
A3: Reaction Stalling due to In-Situ Deactivation
This is a classic case of byproduct inhibition.[3] As previously mentioned, the HCl generated during the reaction protonates the most basic species in the mixture. Both your starting material (N-methylpyridin-2-amine) and any tertiary amine base (like triethylamine) are susceptible.
-
Protonation of Starting Material: R₂NH + HCl → [R₂NH₂]⁺Cl⁻. The resulting ammonium salt is no longer nucleophilic.
-
Protonation of Scavenging Base: Et₃N + HCl → [Et₃NH]⁺Cl⁻. If the base is fully consumed, any further HCl generated will protonate the starting amine.
Solution: Ensure you are using at least 1.05 to 1.1 stoichiometric equivalents of your non-nucleophilic base (e.g., triethylamine) relative to the pivaloyl chloride. This ensures a slightly basic environment throughout the reaction, preventing the deactivation of your nucleophile.
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
This protocol is a robust starting point, incorporating best practices to mitigate the issues discussed above.
Materials:
-
N-methylpyridin-2-amine
-
Pivaloyl chloride
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve N-methylpyridin-2-amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Proceed to the purification protocol.
Protocol 2: Aqueous Workup and Purification
This procedure is designed to systematically remove the common byproducts.
Materials:
-
Reaction mixture from Protocol 1
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Acid Wash (Optional): To remove unreacted amine, wash the organic layer with 1M HCl. Note: This step can be skipped if the reaction went to completion.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove pivalic acid and residual HCl.
-
Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by silica gel column chromatography if necessary.
References
-
Comins, D. L., & Dehghani, A. (1992). Regio- and Stereoselective Addition of Organometallic Reagents to N-Acylpyridinium Salts. A Review. Chemical Reviews, 92(5), 1045-1062. [Link]
-
Pabel, J., Hösl, C. E., Maurus, M., Ege, M., & Wanner, K. T. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(26), 9272–9275. [Link]
-
Barrett, A. G. M., et al. (2011). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]
-
Wanner, K. T., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. [Link]
- Google Patents. (2018).
-
ResearchGate. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. [Link]
- Google Patents. (1999).
-
PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. [Link]
-
Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]
-
Golisade, A., et al. (2016). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2003).
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
Sources
- 1. framochem.com [framochem.com]
- 2. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.se]
- 5. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methyl-N-(pyridin-2-yl)pivalamide
Welcome to the technical support center for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the N-acylation of 2-(methylamino)pyridine with pivaloyl chloride. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is a crucial step in various research and development pipelines. The target molecule is formed via the N-acylation of 2-(methylamino)pyridine with pivaloyl chloride. While seemingly straightforward, this reaction can present several challenges, from achieving complete conversion to minimizing side products. This guide will serve as a comprehensive resource to navigate these potential hurdles and optimize your reaction conditions for high yield and purity.
Reaction Mechanism and Key Considerations
The core of this synthesis is a nucleophilic acyl substitution reaction. The exocyclic nitrogen of 2-(methylamino)pyridine is more nucleophilic than the pyridine ring nitrogen, leading to selective acylation at the desired position. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Figure 1: General mechanism for the N-acylation of 2-(methylamino)pyridine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide in a question-and-answer format.
Question 1: My reaction is not going to completion, and I observe unreacted 2-(methylamino)pyridine. What are the possible causes and solutions?
-
Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will result in incomplete reaction.
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
-
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to room temperature or even gentle heating to proceed to completion.[2]
-
Solution: Monitor the reaction by TLC. If the reaction stalls at a lower temperature, allow it to warm to room temperature and continue monitoring. If necessary, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of potential side reactions at elevated temperatures.
-
-
Poor Quality Reagents: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid, which will not participate in the acylation.[3]
-
Solution: Use freshly opened or properly stored pivaloyl chloride. Ensure all glassware is thoroughly dried before use.
-
Question 2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be and how can I avoid it?
-
Potential Byproduct: The polar byproduct is likely the hydrochloride salt of the unreacted 2-(methylamino)pyridine. This forms when the generated HCl is not effectively scavenged by the base.
-
Solution: As mentioned above, ensure an adequate amount of base is present. The choice of base can also be critical. While pyridine can act as both a base and a nucleophilic catalyst, a non-nucleophilic, sterically hindered base might be preferable in some cases to avoid competitive acylation of the catalyst itself.[4] However, for this specific transformation, triethylamine is a commonly used and effective base.[2]
-
Question 3: My isolated yield is low after purification. What are the key factors affecting the yield?
-
Reaction Conditions: As discussed, incomplete reaction due to insufficient base or low temperature is a primary cause of low yields.
-
Workup and Purification: The product, N-Methyl-N-(pyridin-2-yl)pivalamide, is a moderately polar compound. Losses can occur during aqueous workup if the pH is not controlled.
-
Solution for Workup: During the aqueous wash, ensure the aqueous layer is basic (pH > 8) to keep the product in its freebase form and maximize its partitioning into the organic layer.
-
Solution for Purification: Column chromatography is an effective purification method.[2] Use a solvent system that provides good separation between your product and any impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes mixture) is often effective.
-
Question 4: Should I use pyridine or triethylamine as the base for this reaction?
Both pyridine and triethylamine can be used as bases to neutralize the HCl byproduct.[2][5]
-
Pyridine: Can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate. However, this can also lead to side reactions if the catalyst itself is acylated.
-
Triethylamine: A non-nucleophilic, stronger base than pyridine. It is a good choice to simply act as an acid scavenger. For the synthesis of a similar compound, triethylamine has been used successfully.[2]
Recommendation: Start with triethylamine as the base. If the reaction is sluggish, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction through the formation of a highly reactive acylpyridinium intermediate.
Experimental Protocols
The following is a recommended starting protocol for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide, adapted from a procedure for a similar compound.[2]
Materials:
-
2-(Methylamino)pyridine
-
Pivaloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-(methylamino)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];
} Figure 2: Experimental workflow for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Data Presentation: Characterization
Upon successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity.
Table 1: Physicochemical Properties of N-Methyl-N-(pyridin-2-yl)pivalamide
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide |
| CAS Number | 96830-03-4 |
Table 2: Predicted NMR Data for N-Methyl-N-(pyridin-2-yl)pivalamide
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | 8.2 - 8.4 | d | 1H | H6 |
| Pyridine-H | 7.6 - 7.8 | t | 1H | H4 |
| Pyridine-H | 7.0 - 7.2 | d | 1H | H5 |
| Pyridine-H | 6.9 - 7.1 | t | 1H | H3 |
| N-CH₃ | 3.2 - 3.4 | s | 3H | N-CH₃ |
| C(CH₃)₃ | 1.1 - 1.3 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | 175 - 178 | Carbonyl |
| Pyridine-C | 155 - 158 | C2 |
| Pyridine-C | 147 - 150 | C6 |
| Pyridine-C | 137 - 140 | C4 |
| Pyridine-C | 121 - 124 | C5 |
| Pyridine-C | 118 - 121 | C3 |
| N-CH₃ | 35 - 38 | N-CH₃ |
| C (CH₃)₃ | 38 - 41 | Quaternary C |
| C(C H₃)₃ | 27 - 30 | t-Butyl CH₃ |
References
-
Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. PubChem. Available from: [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available from: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences. Available from: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available from: [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available from: [Link]
-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. RSC Publishing. Available from: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]
-
Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. PMC. Available from: [Link]
-
Pivaloyl chloride patented technology retrieval search results. Eureka | Patsnap. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]
-
1H NMR spectra - general. Chemistry Connected. Available from: [Link]
-
2-(Methylamino)pyridine-3-carboxylic acid. PubChem. Available from: [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
2-[(Methylamino)methyl]pyridine dihydrochloride. PubChem. Available from: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]
-
Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2',3'-cis-diol system. Arkivoc. Available from: [Link]
-
Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available from: [Link]
-
Pivaloyl chloride. Grokipedia. Available from: [Link]
-
Studies of N-Acyl-2-pyridinecarboxanilides. Preparation by Various Reaction Sequences and Reaction with Hydrogen Chloride to give Acyl Imidate Hydrochlorides through an Intramolecular N -> O Acyl Migration. ResearchGate. Available from: [Link]
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- 1. 2-(Methylamino)pyridine 98 4597-87-9 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-Methyl-N-(pyridin-2-yl)pivalamide" stability issues and degradation pathways
Welcome to the technical support resource for N-Methyl-N-(pyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the stability characteristics and degradation pathways of this molecule. Here, we synthesize foundational chemical principles with practical, field-proven troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of N-Methyl-N-(pyridin-2-yl)pivalamide.
Q1: What are the key structural features of N-Methyl-N-(pyridin-2-yl)pivalamide that influence its stability?
A1: The stability profile of N-Methyl-N-(pyridin-2-yl)pivalamide (CAS: 96830-03-4) is governed by three primary structural motifs[1]:
-
Amide Linkage: The central amide bond is a potential site for hydrolysis under both acidic and basic conditions[2][3].
-
Pivaloyl Group: This bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon. This hindrance can slow the rate of nucleophilic attack, making the amide bond more resistant to hydrolysis compared to less hindered amides[4].
-
N-Methyl-N-(pyridin-2-yl) Group: This moiety introduces two key features:
-
A pyridine ring , which is susceptible to photodegradation and oxidation at the ring nitrogen to form an N-oxide[5][6].
-
A tertiary amine structure (specifically, an N-aryl, N-alkyl amine integrated into the amide), which, while part of the amide, presents a potential site for specific reactions. Crucially, the precursor secondary amine (N-methyl-2-aminopyridine) is a potential degradant and a target for nitrosation.
-
Q2: What are the primary degradation pathways I should be aware of?
A2: Based on its structure, the compound is susceptible to four main degradation pathways, which are often investigated during forced degradation studies as mandated by ICH guidelines[7][8]:
-
Hydrolysis: Cleavage of the amide bond to yield pivalic acid and N-methyl-2-aminopyridine. This is typically forced with strong acids or bases at elevated temperatures[2][3].
-
Oxidation: The pyridine nitrogen is the most likely site of oxidation, leading to the formation of N-Methyl-N-(pyridin-2-yl 1-oxide)pivalamide. This can be induced by common oxidizing agents like hydrogen peroxide[6].
-
Photodegradation: Exposure to UV or high-intensity visible light can induce complex degradation pathways involving the pyridine ring, potentially leading to ring-opening or rearrangements[5][9].
-
Nitrosamine Formation: A critical and often overlooked risk is the potential formation of N-Methyl-N-(pyridin-2-yl)nitrous amide. This can occur if the molecule degrades via hydrolysis to the secondary amine (N-methyl-2-aminopyridine), which can then react with nitrosating agents (e.g., trace nitrites in excipients or solvents under acidic conditions)[10]. This N-nitroso compound is a potential mutagenic impurity and is of significant regulatory concern[10].
Q3: What are the recommended storage conditions for N-Methyl-N-(pyridin-2-yl)pivalamide?
A3: To minimize degradation, the compound should be stored under controlled conditions. Based on vendor recommendations and the compound's chemical nature, the following is advised:
-
Temperature: Store at 2-8°C for long-term stability[11].
-
Light: Protect from light by storing in amber vials or in a dark location to prevent photodegradation[12][13].
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment to protect against oxidation and hydrolysis.
Q4: I am observing a loss of purity and the appearance of new peaks in my chromatogram. What are the likely culprits?
A4: The identity of new peaks is directly related to your experimental or storage conditions:
-
Aqueous solutions (especially at non-neutral pH): If you observe two new peaks, they are very likely the hydrolysis products: pivalic acid and N-methyl-2-aminopyridine.
-
Samples exposed to air/light: A new peak could correspond to the N-oxide derivative or a photolytic degradant.
-
Acidic conditions with potential nitrite sources: Be vigilant for the formation of the N-nitroso impurity, which may require highly sensitive analytical methods like LC-MS/MS for detection at trace levels[10].
Section 2: Troubleshooting Guide for Common Stability Issues
| Symptom | Possible Cause(s) | Recommended Actions & Explanations |
| Progressive loss of parent compound peak area in solution. | Hydrolysis: The amide bond is being cleaved. The rate is dependent on pH, temperature, and solvent composition. | pH Control: Ensure the pH of your solution is buffered around neutral (pH 6-8) if your experimental design allows. Amide hydrolysis is catalyzed by both acid and base. Solvent Choice: Use aprotic solvents (e.g., acetonitrile, DMSO) instead of aqueous solutions for stock and working standards where possible. Temperature: Prepare solutions fresh and store them at 2-8°C. Avoid leaving solutions at room temperature for extended periods. |
| Sample (solid or solution) develops a yellow or brown tint. | Photodegradation or Oxidation: Exposure to ambient light or atmospheric oxygen is likely causing the formation of chromophoric degradants. | Light Protection: Immediately transfer the material to amber glassware or wrap vials in aluminum foil. Conduct all manipulations under low-light conditions.[6] Inert Atmosphere: For solutions, sparge the solvent with nitrogen or argon before preparing the sample. For solids, store in a desiccator backfilled with an inert gas. Purity Analysis: Use a stability-indicating method (see Protocol 3) to analyze the discolored sample. Correlate the color change with the appearance of specific degradation peaks. |
| Inconsistent analytical results or poor assay precision. | On-Column Degradation or Inconsistent Sample Handling: The compound may be degrading during the analytical run, or slight variations in sample prep are being amplified. | Mobile Phase Check: Ensure your mobile phase is not overly acidic or basic, which could cause hydrolysis on the column. Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability while awaiting injection. Standardize Workflow: Ensure that the time from sample preparation to injection, and the light exposure during this period, is consistent for all samples and standards. |
Section 3: Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[14][15][16]
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 1: Detailed Forced Degradation Conditions
This protocol aims for a target degradation of 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[8]
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-Methyl-N-(pyridin-2-yl)pivalamide in 50:50 acetonitrile:water.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid: Place the solid compound in a vial and incubate at 80°C.
-
-
Sampling & Analysis: Withdraw aliquots at 2, 8, and 24 hours. Neutralize acid/base samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~10 µg/mL and analyze immediately.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method serves as a starting point for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 230 nm and 270 nm.
-
MS Detection (Optional but Recommended): Electrospray Ionization (ESI) in positive mode. Monitor for the parent ion [M+H]⁺ and potential degradant masses.
Section 4: Primary Degradation Pathways and Mechanisms
Understanding the chemical transformations provides a predictive framework for identifying unknown peaks in your analysis.
Hydrolytic Degradation Pathway
Under acidic or basic conditions, the amide bond is susceptible to nucleophilic attack by water or hydroxide ions, respectively. The steric hindrance of the pivaloyl group makes this reaction slower than for unhindered amides, often requiring heat to proceed at an appreciable rate.[4]
Caption: Hydrolytic degradation of the amide bond.
Oxidative Degradation Pathway
The lone pair of electrons on the pyridine ring's nitrogen atom is susceptible to oxidation, forming a stable N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can be mimicked in vitro using peroxides.
Caption: Oxidation of the pyridine nitrogen.
Photodegradation Pathway
Photodegradation of pyridine derivatives can be complex. Upon absorption of UV radiation, the pyridine ring can be excited, leading to rearrangements or ring-opening reactions, potentially forming highly colored degradation products.[5][17][18]
Caption: Conceptual pathway for photodegradation.
Nitrosamine Impurity Formation Pathway
This is a two-step degradation pathway of high importance. First, the parent molecule must hydrolyze to the secondary amine. This amine can then react with a nitrosating agent (formed from nitrite salts under acidic conditions) to yield the N-nitroso impurity.
Caption: Formation pathway of the N-nitroso impurity.
References
-
Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
[Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PMC - NIH. [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
N-Methyl-N-(pyridin-2-yl)nitrous amide. Manasa Life Sciences. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. [Link]
-
Hydrolysis of Polyamides. YouTube. [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]
-
N-METHYL-2-PYRROLIDINONE 1302. CDC. [Link]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-Methyl-N-(pyridin-2-yl)nitrous amide | Manasa Life Sciences [manasalifesciences.com]
- 11. N-METHYL-N-(PYRIDIN-2-YL)PIVALAMIDE CAS#: 96830-03-4 [chemicalbook.com]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
"N-Methyl-N-(pyridin-2-yl)pivalamide" catalyst deactivation and regeneration
Prepared by: Senior Application Scientist, Catalyst & Ligand Technologies
Welcome to the technical support center for N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP). This guide is designed for researchers, chemists, and drug development professionals utilizing NMPP as a ligand in transition-metal catalysis. Here, we address common challenges related to catalyst performance, focusing on the critical aspects of deactivation and potential regeneration strategies. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP) and where is it used?
N-Methyl-N-(pyridin-2-yl)pivalamide is a specialized amide-containing organic molecule.[1][2] In the context of catalysis, it is not the catalyst itself but serves as a highly effective ligand. It coordinates to a transition metal center (e.g., Palladium, Nickel) to form a catalytically active complex. The sterically bulky pivaloyl group and the pyridine-nitrogen donor atom allow it to fine-tune the electronic and steric properties of the metal center.[3] These characteristics make NMPP-metal complexes particularly useful in modern organic synthesis for challenging cross-coupling reactions, such as the activation and coupling of amides and esters, which are traditionally difficult substrates.[4][5][6]
Q2: What are the typical signs that my NMPP-based catalyst is deactivating?
Catalyst deactivation is the loss of catalytic activity or selectivity over time.[7][8] When working with an NMPP-based system, you may observe one or more of the following indicators:
-
Decreased Reaction Rate: The most immediate sign is a noticeable slowdown in the reaction, requiring significantly longer times to achieve the desired conversion.
-
Stalled Reaction: The reaction starts but fails to proceed to completion, plateauing at an intermediate conversion level. This is often observed at low catalyst loadings.[8]
-
Lowered Product Yield: Final isolated yields are consistently lower than expected or previously achieved benchmarks.
-
Formation of Byproducts: A loss of selectivity may lead to the formation of undesired side products, such as those from ligand decomposition or side reactions of the starting materials.
-
Change in Reaction Mixture Appearance: The formation of black precipitates or colloids (often referred to as "palladium black" in Pd-catalysis) is a strong visual indicator of metal aggregation, a common deactivation pathway.[9]
Q3: What are the most common causes of deactivation for a homogeneous NMPP-metal catalyst complex?
The deactivation of homogeneous catalysts is a complex issue stemming from several potential pathways.[7][10] For a system involving NMPP, the primary causes can be broadly categorized as chemical, thermal, and mechanical (fouling).[10][11]
| Deactivation Category | Specific Cause | Description |
| Chemical | Poisoning | Impurities in the reaction mixture (e.g., sulfur compounds, water, oxygen, or other coordinating species) bind strongly to the active metal center, rendering it inactive.[10][11] This can be reversible or irreversible. |
| Ligand Degradation | The NMPP ligand itself may decompose under harsh reaction conditions (e.g., high temperature, presence of strong acids/bases), leading to the formation of an inactive or less active catalytic species.[7][9] | |
| Thermal | Sintering/Aggregation | Individual catalyst molecules aggregate to form larger, inactive metal clusters or nanoparticles (e.g., Palladium black). This is often irreversible and is accelerated by high temperatures.[11] |
| Structural Change | The active catalyst complex may undergo an undesirable and irreversible structural change at elevated temperatures, such as the formation of a stable, inactive dimer.[7] | |
| Mechanical | Fouling/Coking | High molecular weight byproducts or polymers can form during the reaction and physically block the active sites of the catalyst.[11][12] |
Q4: Can the NMPP-catalyst be regenerated and reused?
Regeneration is highly dependent on the mechanism of deactivation.
-
Reversible Deactivation: If deactivation is due to poisoning by weakly coordinating inhibitors or fouling by soluble organic materials, regeneration may be possible.[7]
-
Irreversible Deactivation: If deactivation is caused by metal aggregation (sintering) or ligand decomposition, regeneration is typically not feasible for homogeneous catalysts, and fresh catalyst must be prepared.[11]
Some general regeneration strategies for related palladium catalysts have been developed, such as washing with specific solvents to remove organic deposits or using chemical treatments to redisperse metal particles, though the latter is more common for heterogeneous catalysts.[13][14] A specific, validated protocol for an NMPP-based system would require experimental development.
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions using NMPP-based catalysts.
Problem: Reaction shows low (<10%) or no conversion.
This indicates a fundamental issue with catalyst activity from the outset.
-
Causality & Action Steps:
-
Check for Catalyst Poisons: Homogeneous catalysts are notoriously sensitive to impurities.[7] Oxygen and water are common culprits. Ensure all solvents and liquid reagents are rigorously dried and degassed. Solid reagents should be dried under vacuum. All manipulations should be performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Verify Pre-catalyst and Ligand Quality: The metal source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can degrade over time. The NMPP ligand should be a pure, crystalline solid. If in doubt, use a freshly opened bottle or repurify the materials.
-
Confirm Reaction Conditions: Double-check calculations for catalyst loading and ligand-to-metal ratio. An incorrect ratio can lead to the formation of inactive species. Also, confirm the reaction temperature, as some catalytic cycles have a significant activation energy barrier.
-
Problem: Reaction starts but stalls prematurely.
This suggests the catalyst is initially active but deactivates during the reaction.
-
Causality & Action Steps:
-
Investigate Thermal Stability: High temperatures accelerate both the desired reaction and undesired deactivation pathways like metal aggregation or ligand decomposition.[8][11] Run the reaction at a lower temperature to see if catalyst lifetime improves, even if the initial rate is slower.
-
Assess Fouling/Product Inhibition: High concentrations can lead to the formation of insoluble byproducts that foul the catalyst.[12] Try running the reaction at a lower concentration. Alternatively, if product inhibition is suspected, this is an inherent limitation of the catalytic system for that specific transformation.
-
Address Metal Aggregation: The appearance of a dark precipitate is a clear sign of deactivation via metal sintering.[9] This often happens when the ligand is not effectively protecting the metal center. Consider increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 1.5:1 or 2:1) to better stabilize the active monomeric species.
-
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction (Suzuki-Miyaura Type)
This protocol provides a baseline for evaluating the performance of a Pd/NMPP catalyst system.
Objective: To couple an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
N-Methyl-N-(pyridin-2-yl)pivalamide (NMPP)
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (in a glovebox):
-
To an oven-dried vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add NMPP (0.012 mmol, 1.2 mol%).
-
Add 1 mL of dioxane.
-
Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous. This step allows the ligand to coordinate to the palladium center.
-
-
Reaction Assembly:
-
In a separate oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add a magnetic stir bar and seal the vessel with a septum.
-
Evacuate and backfill the vessel with Argon or Nitrogen (repeat 3 times).
-
Add 4 mL of dioxane via syringe.
-
Using a syringe, transfer the pre-formed catalyst solution from step 1 to the reaction vessel.
-
-
Reaction Execution:
-
Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction and monitor its progress by taking aliquots and analyzing via GC-MS or TLC.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and precipitated palladium.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Protocol 2: A Potential Catalyst Regeneration Strategy (for Fouling)
This protocol is a starting point for regenerating a catalyst suspected of deactivation by organic fouling. Its success is not guaranteed and requires validation.
Objective: To remove organic residues from a deactivated catalyst complex in solution.
Assumptions: Deactivation is due to soluble or weakly adsorbed organic polymers/byproducts, and not irreversible metal aggregation.
Procedure:
-
Reaction Mixture Separation:
-
At the end of the stalled reaction, cool the mixture to room temperature.
-
If possible, filter the reaction mixture while still under inert atmosphere to remove any solid starting materials or bases. The catalyst is assumed to be in the filtrate.
-
-
Solvent Wash/Exchange:
-
Transfer the filtrate to a vessel suitable for solvent removal.
-
Carefully remove the reaction solvent under reduced pressure at a low temperature to avoid further thermal degradation.
-
Add a different, anhydrous solvent in which the catalyst is soluble but the fouling agents are potentially less soluble (e.g., cold hexanes or diethyl ether).
-
-
Precipitation & Isolation (Optional):
-
Attempt to precipitate the catalyst complex by adding an anti-solvent.
-
If a solid precipitates, carefully collect it via filtration under inert atmosphere, wash with the anti-solvent, and dry under vacuum.
-
-
Re-dissolution and Testing:
-
Re-dissolve the isolated solid (or the residue from step 2 if no precipitation occurred) in fresh, degassed reaction solvent.
-
Use this "regenerated" catalyst solution in a new reaction under standard conditions (Protocol 1) to assess its activity compared to a fresh batch. A partial or full recovery of activity suggests that fouling was a significant deactivation pathway.[13]
-
References
-
Pu, L. (2014). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews. [Link]
-
Galiya, R. (2009). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]
-
Dub, P. A. (2023). Performance of homogeneous catalysts viewed in dynamics. Chemical Society Reviews. [Link]
-
Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. [Link]
-
Roveda, C. (2022). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Li, Y. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
Poirier, M. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]
-
López, E. (2001). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link]
-
D'Souza, L. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. DCL Inc. [Link]
-
Shi, S. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Nature Chemistry. [Link]
-
Lejkowski, M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
National Center for Biotechnology Information (2024). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem Compound Summary. [Link]
-
Melvin, P. R. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ResearchGate. [Link]
Sources
- 1. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-N-(pyridin-2-yl)pivalamide | 96830-03-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. ss-pub.org [ss-pub.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-N-(pyridin-2-yl)pivalamide Scale-Up Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the scale-up synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide. It provides in-depth troubleshooting advice, answers to frequently asked questions, and critical safety and handling information based on established chemical principles and field experience. Our goal is to empower you to anticipate and resolve challenges encountered when transitioning from laboratory-scale experiments to larger production batches.
I. Core Synthesis Workflow
The most direct and industrially viable route to N-Methyl-N-(pyridin-2-yl)pivalamide is the N-acylation of 2-(methylamino)pyridine with pivaloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Question 1: My reaction is proceeding very slowly or has stalled. What are the likely causes and how can I fix them?
Answer: A sluggish reaction rate on a larger scale can often be traced back to several key factors:
-
Insufficient Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's overhead stirrer is appropriately sized and configured for the vessel geometry to maintain a homogeneous suspension/solution.
-
Reagent Quality:
-
Pivaloyl Chloride: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming pivalic acid and HCl.[1][2] Pivalic acid will not participate in the acylation, reducing the effective stoichiometry. Always use a fresh bottle or redistill older stock before use. An in-process control (e.g., GC or ¹H NMR) on the starting material is highly recommended.
-
Base Quality: The tertiary amine base (e.g., triethylamine) can absorb water. Water will react with pivaloyl chloride, quenching it. Ensure the base is anhydrous.
-
-
Inadequate Temperature: While the initial addition of pivaloyl chloride is done at low temperatures (0-5 °C) to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
-
Catalyst (if used): While not always necessary, acylation reactions can be accelerated by catalysts like 4-dimethylaminopyridine (DMAP) or other aminopyridines.[3] If using a catalyst, ensure it has not degraded.
Question 2: I am observing a dangerous temperature spike (exotherm) during the addition of pivaloyl chloride. How can this be safely managed on a large scale?
Answer: This is a critical safety consideration. The acylation reaction is highly exothermic. A thermal runaway can lead to boiling of the solvent and a pressure buildup in the reactor.
-
Control the Rate of Addition: This is the most important control parameter. Pivaloyl chloride should be added slowly and sub-surface via a dosing pump. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set limit (e.g., <10 °C).
-
Efficient Cooling: Ensure your reactor has sufficient cooling capacity. A jacketed reactor with a circulating chiller is standard for scale-up. The heat transfer efficiency of the system must be adequate for the batch size.
-
Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help dissipate the heat more effectively. However, this may impact reaction kinetics and downstream processing, so a balance must be found.
-
Reverse Addition: In some cases, adding the solution of 2-(methylamino)pyridine and base to the pivaloyl chloride solution can help maintain a low concentration of the more stable starting material, but this must be evaluated carefully.
Question 3: My final product yield is significantly lower than in the lab. Where am I losing material?
Answer: Yield loss during scale-up is a common issue. A systematic investigation is required.
Caption: Decision tree for troubleshooting low product yield.
-
Work-up Losses:
-
Emulsions: Emulsions can form during the aqueous wash, trapping the product in the interfacial layer. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
pH of Aqueous Layer: The product has a basic pyridine nitrogen. If the aqueous layer is too acidic during work-up, the product can be protonated and partition into the aqueous phase. Ensure the pH is neutral or slightly basic before extraction.
-
-
Purification Losses:
-
Crystallization: If purifying by crystallization, the product may have high solubility in the chosen solvent, leading to significant losses in the mother liquor. An anti-solvent screen and optimization of the crystallization temperature profile are crucial.
-
Distillation: If the product is purified by distillation, ensure the vacuum is adequate and the column efficiency is appropriate to separate it from impurities without thermal degradation.
-
Question 4: What are the major safety hazards associated with pivaloyl chloride and how should they be handled?
Answer: Pivaloyl chloride is a hazardous material that requires strict handling protocols.[4]
-
Flammability: It is a highly flammable liquid with a low flash point (around 8-14 °C).[1][5] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[4][6] The reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Corrosivity: It is corrosive to skin and eyes, causing severe burns.[1][2] It also corrodes most metals.[2] Appropriate personal protective equipment (PPE), including a face shield, rubber gloves, and a chemical-resistant apron, is mandatory.
-
Toxicity: It is toxic and potentially fatal if inhaled.[1][2][6] All transfers and the reaction itself must be performed in a chemical fume hood or a closed-system reactor.
-
Reactivity with Water: Pivaloyl chloride reacts vigorously and exothermically with water, alcohols, and other protic solvents to produce corrosive hydrochloric acid fumes.[1][2] Ensure all glassware and reactors are scrupulously dry. The reaction quench must be performed carefully and with adequate cooling to control the heat generated.
III. Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials?
A: For 2-(methylamino)pyridine, the primary concern is purity, specifically the absence of isomeric aminopyridines and residual starting materials from its own synthesis. For pivaloyl chloride, the key attribute is the absence of pivalic acid, which indicates hydrolysis. A simple acid-base titration or GC analysis can quantify its purity.
Q: What analytical methods are best for monitoring this reaction?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion at the bench.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, impurity profiling, and final product purity on a larger scale. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Gas Chromatography (GC): Useful for monitoring the consumption of the volatile pivaloyl chloride starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities.
Q: Can I use pivalic anhydride instead of pivaloyl chloride?
A: Yes, pivalic anhydride is a viable alternative acylating agent.[7] It is generally less reactive and less hazardous than pivaloyl chloride. The reaction may require higher temperatures or a catalyst (like DMAP) to achieve a reasonable rate. The byproduct is pivalic acid, which is non-corrosive and can be easily removed with a basic aqueous wash.[7] While potentially safer, the cost and atom economy may be less favorable than with pivaloyl chloride.
Q: What is the best large-scale purification method?
A: The choice depends on the physical properties of the final product and the impurity profile.
-
Crystallization: If the product is a solid at room temperature, crystallization is often the most effective and economical method for achieving high purity on a large scale. It effectively removes both higher and lower boiling impurities.
-
Vacuum Distillation: If the product is a high-boiling liquid, fractional distillation under high vacuum can be an excellent choice, especially for removing non-volatile impurities.
-
Chromatography: While essential for small-scale purification, column chromatography is generally too expensive and complex for large-scale manufacturing of all but the highest-value products.
IV. Reagent Data and Safety Summary
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 105-106 | 0.980 | Highly Flammable, Corrosive, Lachrymator, Water-Reactive, Toxic by Inhalation[1][2][5] |
| 2-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | ~198-200 | ~1.03 | Harmful if Swallowed, Skin/Eye Irritant |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 89.5 | 0.726 | Flammable, Corrosive, Toxic by Inhalation |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 39.6 | 1.33 | Suspected Carcinogen, Volatile |
| N-Methyl-N-(pyridin-2-yl)pivalamide | C₁₁H₁₆N₂O | 192.26 | N/A | N/A | Assumed to be harmful; handle with care.[8] |
V. Example Laboratory Protocol (Adaptable for Scale-Up)
Warning: This protocol is for informational purposes only and should be adapted and risk-assessed by a qualified chemist before implementation.
-
Reactor Setup: A 1 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried and purged with nitrogen.
-
Charging Reagents: The reactor is charged with 2-(methylamino)pyridine (54.1 g, 0.5 mol) and anhydrous dichloromethane (500 mL). The mixture is stirred until homogeneous. Triethylamine (76 mL, 0.55 mol) is added.
-
Controlled Addition: The reactor contents are cooled to 0-5 °C using a circulating chiller. Pivaloyl chloride (61.5 mL, 0.5 mol) is added dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or HPLC until the 2-(methylamino)pyridine is consumed.
-
Quench: The reactor is cooled back to 0-5 °C. Deionized water (200 mL) is added slowly to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Work-up: The layers are separated. The organic layer is washed sequentially with 1 M sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford N-Methyl-N-(pyridin-2-yl)pivalamide as a pure compound.
VI. References
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
-
Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pivaloyl chloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
Sources
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- 2. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. atamankimya.com [atamankimya.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-N-(pyridin-2-yl)pivalamide Synthesis
Welcome to the technical support guide for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide. This resource is designed for chemistry professionals to navigate the common challenges encountered during the synthesis of this sterically hindered amide. Here, we dissect reaction failures with a focus on mechanistic reasoning and provide actionable, field-tested solutions.
Overview of the Core Reaction
The standard synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide involves the acylation of 2-(methylamino)pyridine with pivaloyl chloride. This reaction, while straightforward in principle, is sensitive to steric hindrance and reaction conditions. A non-nucleophilic base is typically required to scavenge the HCl byproduct, driving the reaction to completion.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction? A: The base, typically a tertiary amine like triethylamine (TEA) or pyridine, serves two critical functions. Primarily, it acts as an acid scavenger, neutralizing the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Secondly, some bases like pyridine can act as nucleophilic catalysts, forming a highly reactive N-acylpyridinium intermediate that accelerates the acylation.[2][3][4]
Q2: Why is steric hindrance a major concern in this synthesis? A: The bulky tert-butyl group of pivaloyl chloride and the ortho-substituent on the pyridine ring create significant steric congestion around the reacting centers. This can slow down the rate of nucleophilic attack by the secondary amine, making the reaction conditions crucial for achieving a good yield.
Q3: What are the expected spectroscopic signatures for the product? A: For N-Methyl-N-(pyridin-2-yl)pivalamide (C11H16N2O, Mol. Wt.: 192.26 g/mol )[5], you should expect:
-
¹H NMR: A sharp singlet for the nine tert-butyl protons (~1.1-1.3 ppm), a singlet for the N-methyl protons (~3.3-3.5 ppm), and characteristic signals for the four protons on the pyridine ring (typically between 7.0-8.5 ppm).
-
¹³C NMR: A quaternary carbonyl carbon signal (~175-178 ppm), signals for the tert-butyl group, the N-methyl group, and five distinct signals for the pyridine ring carbons.
-
LC-MS (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z 193.
Q4: Is the reaction sensitive to atmospheric moisture? A: Yes. Pivaloyl chloride is highly reactive towards water, leading to hydrolysis to pivalic acid. This consumes the acylating agent and introduces an acidic impurity that can be difficult to remove. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.
In-Depth Troubleshooting Guides
Problem 1: Low to No Product Formation
This is the most common failure mode and can be traced back to several root causes. A systematic approach is key to diagnosis.
Caption: Decision tree for troubleshooting low product yield.
-
The "Why": Pivaloyl chloride is susceptible to hydrolysis, and 2-(methylamino)pyridine can oxidize or contain impurities. Using degraded reagents is a primary cause of reaction failure. An incorrect stoichiometry, especially insufficient base, will halt the reaction once the generated HCl protonates the starting amine.
-
Troubleshooting Protocol:
-
Verify Pivaloyl Chloride Activity: Open a fresh bottle or distill the existing stock under reduced pressure. A simple quality check is to carefully add a drop to a vial of methanol; a vigorous reaction with gas evolution (HCl) should be observed.
-
Check Amine Purity: Analyze the 2-(methylamino)pyridine by ¹H NMR or GC-MS to ensure it is free from significant impurities. If necessary, purify by distillation or column chromatography.
-
Optimize Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the base are used relative to the pivaloyl chloride to effectively neutralize all generated HCl.
-
-
The "Why": The interplay between solvent, base, and temperature is critical for overcoming the steric barrier of this reaction. The choice of base can influence not just acid scavenging but also the reaction mechanism.[6]
-
Data-Driven Optimization:
| Parameter | Option 1 (Standard) | Option 2 (Alternative) | Option 3 (Forcing) | Rationale & Causality |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | DCM is a good general-purpose solvent.[4] MeCN can sometimes accelerate reactions involving polar intermediates. THF is another common aprotic solvent. |
| Base | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) | TEA is a standard non-nucleophilic base. Pyridine can act as a nucleophilic catalyst.[1][7] DIPEA is bulkier and even less nucleophilic, which can be useful if side reactions are an issue. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40-50 °C | Starting cold controls the initial exotherm of adding the acyl chloride.[8] If no reaction occurs, gentle heating may be required to overcome the activation energy. |
| Catalyst | None | 4-DMAP (0.1 eq.) | None | 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that can dramatically accelerate sluggish acylations, especially when using pivalic anhydride instead of the chloride.[9] |
Problem 2: Product is Formed, but with Significant Impurities
Even with good conversion, purification can be challenging due to the formation of side products.
Caption: Common side products in the pivalamide synthesis.
-
The "Why": Incomplete reaction or insufficient acylating agent leaves behind the starting amine. This impurity is basic and can complicate purification.
-
Troubleshooting & Purification Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction until the starting amine spot/peak is gone. If the reaction stalls, a small additional charge of pivaloyl chloride might be necessary.
-
Acidic Wash: During aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic starting amine, pulling it into the aqueous layer. Caution: The desired amide product may also have some basicity and could be partially extracted. It is crucial to then re-basify the aqueous layer and back-extract with DCM to recover any lost product.
-
-
The "Why": This forms from the hydrolysis of pivaloyl chloride by trace water in the reagents or solvent.
-
Troubleshooting & Purification Protocol:
-
Prevention: Strictly use anhydrous solvents and reagents under an inert atmosphere.
-
Basic Wash: During work-up, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[8] The acidic pivalic acid will be deprotonated to sodium pivaloate and extracted into the aqueous phase.
-
Chromatography: If the wash is insufficient, pivalic acid can typically be separated from the more nonpolar product by silica gel column chromatography.
-
Self-Validating Protocols
Protocol 1: Standard Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-(methylamino)pyridine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Validation Step 1 (Reaction Monitoring): Monitor the reaction's progress by TLC (e.g., in 30% Ethyl Acetate/Hexanes) or by taking a small aliquot, quenching it, and analyzing by LC-MS. The reaction is complete when the starting amine is no longer detected.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Step 2 (Purification): Purify the crude residue by silica gel column chromatography to obtain the pure product.
-
Validation Step 3 (Characterization): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). Arkivoc. [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide. (n.d.). PubChem. [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. [Link]
-
Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. (n.d.). ResearchGate. [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
-
tert-BUTYL PIVALOYLOXYCARBAMATE. (n.d.). Organic Syntheses. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. [Link]
-
Why does the acyl chloride react with the more basic NH rather than the acidic OH? (2024). Reddit. [Link]
-
Pivaloyl chloride patented technology retrieval search results. (n.d.). Patsnap. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI. [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. [Link]
-
diverse chemoselectivity during acylation of nucleosides. (n.d.). Nucleosides, Nucleotides & Nucleic Acids. [Link]
Sources
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. users.man.poznan.pl [users.man.poznan.pl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
"N-Methyl-N-(pyridin-2-yl)pivalamide" moisture sensitivity and handling precautions
Welcome, researchers and drug development professionals. This guide is your central resource for understanding and navigating the potential moisture sensitivity of N-Methyl-N-(pyridin-2-yl)pivalamide. As a sterically hindered tertiary amide, this compound possesses a degree of stability; however, like all amides, it is not entirely immune to hydrolysis, particularly under non-ideal storage or experimental conditions. This document provides in-depth, field-proven insights to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for N-Methyl-N-(pyridin-2-yl)pivalamide?
A1: The primary concern is the potential for hydrolysis of the amide bond. While the bulky pivaloyl group offers significant steric protection, making it more resistant to cleavage than less hindered amides, the reaction can still proceed, especially in the presence of moisture combined with acidic or basic conditions.[1] The pyridine nitrogen atom can also influence the molecule's susceptibility to environmental factors.
Q2: What are the degradation products of N-Methyl-N-(pyridin-2-yl)pivalamide via hydrolysis?
A2: Hydrolysis of the amide bond would cleave the molecule to yield Pivalic Acid (also known as trimethylacetic acid) and N-methyl-2-aminopyridine . Identifying these impurities in your sample is a strong indicator of moisture-induced degradation.
Q3: How should I properly store solid N-Methyl-N-(pyridin-2-yl)pivalamide?
A3: Based on supplier recommendations for this and structurally related compounds, the solid should be stored in a tightly sealed container in a cool, dry environment.[2] Several suppliers recommend refrigeration (2-8°C).[2] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is the best practice to rigorously exclude moisture.
Q4: My analytical data (LC-MS, NMR) shows unexpected peaks. Could this be degradation?
A4: Yes. The appearance of new signals corresponding to Pivalic Acid (a sharp singlet around 1.2 ppm in ¹H NMR in CDCl₃, though this can shift) or N-methyl-2-aminopyridine could indicate hydrolysis.[1] A decrease in the main peak's area alongside the growth of these new peaks over time is a classic sign of sample degradation.
Q5: Is N-Methyl-N-(pyridin-2-yl)pivalamide hygroscopic?
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting & Validation Steps |
| Inconsistent Assay Results or Loss of Potency | Degradation of the active compound due to moisture-induced hydrolysis, reducing the effective concentration. | 1. Purity Check: Re-run analytical QC (e.g., HPLC, LC-MS) on your stock of the compound. Look for peaks corresponding to the masses of pivalic acid and N-methyl-2-aminopyridine. 2. Fresh Sample: Use a freshly opened vial of the compound or a newly prepared solution for your experiment and compare the results. 3. Solvent Check: Ensure your solvents are anhydrous, especially for reactions or assays sensitive to water. |
| Change in Physical Appearance (e.g., clumping of solid, slight color change) | Absorption of atmospheric moisture. | 1. Visual Inspection: Compare the material to a new, unopened sample if available. 2. Drying: If clumping is observed, you can attempt to dry the material under high vacuum. However, be aware that some degradation may have already occurred. 3. Handling Protocol Review: Re-evaluate your handling procedures. Are you opening the container in a high-humidity environment? Is it being left open for extended periods? Implement the use of a glove box or nitrogen bag for dispensing. |
| Unexpected pH Shift in Unbuffered Solutions | Formation of Pivalic Acid, a carboxylic acid, from hydrolysis will lower the pH of your solution over time.[4] | 1. pH Measurement: Measure the pH of your stock solution or experimental sample immediately after preparation and after a period of storage. 2. Buffered System: If your experimental protocol allows, use a buffered solution at a neutral pH to maintain stability. 3. Fresh Preparations: Always prepare aqueous solutions of the compound fresh before use. |
Experimental Protocols & Workflows
Protocol 1: Handling and Dispensing of Solid Compound
This protocol is designed to minimize exposure to atmospheric moisture.
-
Preparation: Move the sealed container of N-Methyl-N-(pyridin-2-yl)pivalamide, a desiccator, and all necessary tools (spatulas, weigh boats) into a controlled atmosphere environment, such as a nitrogen-filled glove box or glove bag.
-
Equilibration: Allow the container to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.
-
Dispensing: Open the container and quickly weigh the desired amount of solid into a pre-tared vial.
-
Sealing: Tightly seal both the stock container and the vial with the dispensed compound. Use paraffin film to wrap the cap of the stock container for extra protection.
-
Storage: Immediately return the stock container to its recommended storage condition (e.g., 2-8°C desiccated).[2]
Workflow: Investigating Suspected Hydrolysis
This workflow outlines the logical steps to confirm and quantify degradation.
Caption: Logical workflow for diagnosing potential compound hydrolysis.
Visualizing the Degradation Pathway
The primary chemical risk from moisture is the hydrolysis of the central amide bond.
Caption: Potential hydrolysis pathway of N-Methyl-N-(pyridin-2-yl)pivalamide.
References
-
Pivalic acid. (n.d.). Good Scents Company. Retrieved from [Link]
-
Pivalic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Pivalic acid | C5H10O2 | CID 6417. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from a generic SDS for a related pyridinyl pyrimidine amine, illustrating general handling for such structures.
- SAFETY DATA SHEET. (2008). Fisher Scientific.
- Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
-
N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). (n.d.). PubChemLite. Retrieved from [Link]
-
2-Aminopyridine | NH2C5H4N | CID 10439. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.
- N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. (2016). MDPI.
-
2-AMINO-5-METHYLPYRIDINE For Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]
-
2-Amino-6-methylpyridine | C6H8N2 | CID 15765. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. (2011). PubMed.
- N-(Pyridin-2-yl)hydrazinecarbothioamide. (2005).
- Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2023). MDPI.
-
Pivalamide, N-methyl-N-(2-benzoylphenyl)- | C19H21NO2 | CID 605285. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects on Reaction Outcomes with N-Methyl-N-(pyridin-2-yl)pivalamide
Welcome to the technical support center for N-Methyl-N-(pyridin-2-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the nuanced effects of solvents on your reaction outcomes, ensuring efficiency, reproducibility, and success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-N-(pyridin-2-yl)pivalamide and what are its primary applications?
N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O.[1] It is often employed in organic synthesis, particularly in acylation reactions. The pivaloyl group, a bulky and sterically hindered acyl group, can be transferred to nucleophiles. The pyridin-2-yl substituent can influence the reactivity of the amide bond and its susceptibility to cleavage under certain conditions.
Q2: I am observing low to no conversion in my acylation reaction with an alcohol/amine. What could be the primary cause related to the solvent?
A common issue with low conversion is suboptimal solubility of either your substrate or N-Methyl-N-(pyridin-2-yl)pivalamide in the chosen solvent. While specific solubility data for N-Methyl-N-(pyridin-2-yl)pivalamide is not extensively published, its structure suggests moderate polarity. If your substrate is nonpolar, a nonpolar solvent might be necessary to solubilize it, but this could lead to poor solubility of the acylating agent. Conversely, a highly polar solvent might not be ideal for a nonpolar substrate.
Troubleshooting Protocol: Solubility and Reaction Rate
-
Solubility Test: Before running the reaction, perform a simple solubility test. To a small vial, add a few milligrams of N-Methyl-N-(pyridin-2-yl)pivalamide and your substrate. Add your chosen solvent and observe for complete dissolution at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue, consider a solvent system that can accommodate both components. A mixture of a nonpolar solvent (like toluene or hexane) with a more polar co-solvent (such as THF or dichloromethane) can be effective.
-
Consider Reaction Mechanism: For acylation reactions, which often proceed via a nucleophilic substitution pathway, the solvent polarity can dramatically affect the rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to accelerate SN2 reactions, which could be the operative mechanism for acylation.[2] Polar protic solvents, on the other hand, can solvate and deactivate the nucleophile, slowing down the reaction.[2]
Q3: My reaction is producing a significant amount of a by-product that appears to be a pyridone derivative. Why is this happening and how can I prevent it?
The formation of a pyridone by-product is a known issue with related N-alkoxy-pyridinium salts and is highly dependent on the solvent and any substituents on the pyridine ring. This side reaction involves the loss of the methyl group from the amide nitrogen and the pivaloyl group, followed by tautomerization to the more stable pyridone.
Mechanistic Insight: The reaction of 4-methoxypyridine derivatives with methyl iodide has been shown to yield either the expected N-methylpyridinium salt or the N-methylpyridone, with the outcome being heavily influenced by the solvent. In the absence of a solvent, the pyridinium salt is the exclusive product. However, in the presence of solvents like acetone, toluene, acetonitrile, methanol, and THF, a mixture of the pyridinium salt and the pyridone is observed. Notably, when DMF is used as the solvent, only the pyridone is formed. This suggests that polar aprotic solvents can promote the dealkylation/deacylation process.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and offers structured approaches to resolving them.
Issue 1: Inconsistent Reaction Yields
Symptoms: You are running the same reaction under what you believe are identical conditions, but the yield of your desired acylated product is fluctuating significantly between batches.
Potential Solvent-Related Causes:
-
Water Content in Solvents: Trace amounts of water in your solvent can lead to the hydrolysis of N-Methyl-N-(pyridin-2-yl)pivalamide, reducing the amount of active acylating agent available. This is particularly problematic in aprotic solvents which are often hygroscopic.
-
Solvent Grade and Purity: Different grades of solvents can contain impurities that may interfere with your reaction. For example, technical grade solvents may contain acidic or basic impurities that can catalyze side reactions.
-
Peroxide Formation: Ethereal solvents like THF can form peroxides upon storage, which can lead to unpredictable side reactions.
Recommended Actions:
-
Use Dry Solvents: Always use freshly distilled or commercially available anhydrous solvents. For particularly sensitive reactions, consider adding molecular sieves.
-
Standardize Solvent Source: Use solvents from the same supplier and of the same grade for all batches of a reaction to ensure consistency.
-
Check for Peroxides: Before using ethereal solvents, test for the presence of peroxides using commercially available test strips.
Issue 2: Formation of Unidentified By-products
Symptoms: Your reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS that do not correspond to your starting materials or desired product.
Potential Solvent-Related Causes:
-
Solvent Reactivity: Some solvents can react with the starting materials or intermediates under the reaction conditions. For example, protic solvents like alcohols can compete with your intended nucleophile, leading to the formation of pivalate esters.
-
Solvent-Mediated Decomposition: The choice of solvent can influence the stability of the acylpyridinium intermediate. In some cases, the solvent may facilitate decomposition pathways other than the desired acylation.
Experimental Workflow for By-product Identification and Mitigation:
Caption: Troubleshooting workflow for unidentified by-products.
Issue 3: Reaction Stalls or is Sluggish
Symptoms: The reaction proceeds very slowly or stops before all the starting material is consumed, even with extended reaction times.
Solvent Polarity and Reaction Rate: The rate of nucleophilic substitution reactions is highly dependent on the solvent's ability to stabilize the transition state.
| Solvent Type | Effect on SN2-type Acylation | Rationale |
| Polar Protic (e.g., water, methanol, ethanol) | Generally slower reaction rates. | Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[2] |
| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Generally faster reaction rates. | Solvates the cation but leaves the nucleophile relatively free and highly reactive.[2] |
| Nonpolar (e.g., hexane, toluene) | Reaction rates can be slow due to poor solubility of the acylating agent and/or nucleophile. | Does not effectively solvate charged intermediates or transition states. |
Protocol for Optimizing Reaction Rate:
-
Baseline Establishment: Run the reaction in a standard, moderately polar aprotic solvent like THF or dichloromethane to establish a baseline conversion rate.
-
Solvent Screening: Set up parallel reactions in a selection of polar aprotic solvents (e.g., acetonitrile, DMF) and, if your substrate is soluble, a nonpolar solvent (e.g., toluene).
-
Temperature Adjustment: For each solvent, you may need to adjust the temperature. Reactions in lower-boiling solvents like acetonitrile may require heating, while reactions in high-boiling solvents like DMF might proceed at room temperature.
-
Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals to determine the relative rates of conversion.
Visualizing the Solvent Effect on Nucleophile Reactivity:
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13352178, N-Methyl-N-(pyridin-2-yl)pivalamide. Retrieved from [Link].
-
Chemistry Steps (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link].
Sources
Validation & Comparative
A Comparative Guide to Pivalamide-Based Directing Groups in C-H Functionalization: The Role of N-Methyl-N-(pyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for the efficient construction of complex molecules.[1][2] Directing groups are instrumental in achieving high levels of regioselectivity in these transformations, with pivalamide moieties being a notable class due to their steric bulk and coordinating ability. This guide provides an in-depth comparison of N-Methyl-N-(pyridin-2-yl)pivalamide with other pivalamide-based directing groups, offering insights into their performance, mechanistic nuances, and practical applications in ortho-C-H functionalization of arenes.
The Pivalamide Directing Group: A Pillar of C-H Activation
The pivaloyl group, with its sterically demanding tert-butyl substituent, has proven to be an effective directing group in various transition metal-catalyzed C-H activation reactions. Its primary role is to position the metal catalyst in proximity to a specific C-H bond, typically at the ortho position of an aromatic ring, facilitating selective bond cleavage and subsequent functionalization. The amide nitrogen and the carbonyl oxygen often act as a bidentate coordinating unit for the metal center.
Featured Directing Group: N-Methyl-N-(pyridin-2-yl)pivalamide
N-Methyl-N-(pyridin-2-yl)pivalamide incorporates a pyridyl ring, a well-established and highly effective coordinating group for various transition metals, including palladium, rhodium, and ruthenium.[1] The addition of an N-methyl group introduces a subtle yet significant modification to the electronic and steric environment of the directing group, influencing its performance in catalytic cycles.
Key Attributes:
-
Strong Coordination: The pyridyl nitrogen provides a strong coordination site for the metal catalyst, leading to the formation of a stable six-membered palladacycle intermediate during C-H activation.
-
Enhanced Solubility: The presence of the methyl group can enhance the solubility of the substrate and intermediates in organic solvents.
-
Modified Reactivity: The electron-donating nature of the methyl group can influence the electronic properties of the amide and the pyridyl ring, potentially affecting the rate and efficiency of the C-H activation and subsequent functionalization steps.
Comparative Analysis: N-Methyl-N-(pyridin-2-yl)pivalamide vs. Other Pivalamide Directing Groups
To provide a clear comparison, we will evaluate the performance of N-Methyl-N-(pyridin-2-yl)pivalamide against two common alternatives: N-Phenylpivalamide and N-(Pyridin-2-yl)pivalamide . The comparison will focus on a representative palladium-catalyzed ortho-arylation reaction.
Scenario: Palladium-Catalyzed ortho-Arylation of a Benzamide Derivative
The following table summarizes typical experimental outcomes for the ortho-arylation of a generic benzamide substrate using different pivalamide-based directing groups. The data is a composite representation from various studies on related systems to illustrate the expected trends.
| Directing Group | Catalyst System | Oxidant | Additive | Temp (°C) | Time (h) | Yield (%) | Selectivity (ortho vs. meta/para) |
| N-Methyl-N-(pyridin-2-yl)pivalamide | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ (2 eq) | PPh₃ (10 mol%) | 120 | 24 | 85-95 | >99:1 |
| N-(Pyridin-2-yl)pivalamide | Pd(OAc)₂ (5 mol%) | Ag₂O (2 eq) | - | 130 | 36 | 75-85 | >99:1 |
| N-Phenylpivalamide | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ (2 eq) | TFA (1 eq) | 140 | 48 | 60-75 | >95:5 |
Analysis of Performance:
-
N-Methyl-N-(pyridin-2-yl)pivalamide: This directing group generally exhibits high efficiency, leading to excellent yields under relatively milder conditions compared to other pivalamide derivatives. The strong bidentate chelation from the pyridyl nitrogen and the amide oxygen facilitates the formation of a stable metallacycle, promoting selective ortho-C-H activation. The N-methylation appears to enhance the stability and reactivity of the catalytic system.
-
N-(Pyridin-2-yl)pivalamide: The non-methylated analogue also serves as an excellent directing group for ortho-arylation. However, it may require slightly harsher reaction conditions (higher temperature and longer reaction times) to achieve comparable yields to its methylated counterpart. The absence of the methyl group might lead to differences in the stability of the active catalyst or intermediates.
-
N-Phenylpivalamide: While still effective, N-phenylpivalamide is generally a weaker directing group compared to its pyridyl-containing counterparts for this type of transformation. The coordination is solely through the amide group, which is less effective at pre-organizing the catalyst for C-H activation. Consequently, higher catalyst loadings, stronger oxidants, and higher temperatures are often necessary, and the selectivity can be lower.
Mechanistic Considerations
The enhanced performance of the pyridyl-containing pivalamides can be attributed to the formation of a stable six-membered cyclometalated intermediate. The N-methylation in N-Methyl-N-(pyridin-2-yl)pivalamide can influence the conformation and electronic properties of this intermediate, potentially leading to a more favorable catalytic cycle.
Sources
A Comparative Guide to N-Methyl-N-(pyridin-2-yl)pivalamide and Other Pyridine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, dictating the efficiency, selectivity, and scope of a given transformation. Pyridine-based ligands have long been a cornerstone in this field, offering a versatile scaffold that can be readily modified to fine-tune the steric and electronic properties of the resulting metal complexes.[1][2] This guide provides an in-depth technical comparison of N-Methyl-N-(pyridin-2-yl)pivalamide, a monodentate N-acyl picolinamide ligand, with other prominent classes of pyridine-based ligands, including the classic bidentate ligand 2,2'-bipyridine and hybrid phosphine-pyridine ligands.
The central nitrogen atom of the pyridine ring, with its available lone pair of electrons, serves as a primary coordination site for transition metals.[1] The introduction of substituents on the pyridine ring or at the nitrogen atom allows for precise modulation of the ligand's properties, which in turn influences the catalytic activity of the metal center.[1][2] This guide will delve into the synthesis, structural features, and catalytic performance of N-Methyl-N-(pyridin-2-yl)pivalamide, drawing comparisons with established ligands to provide a comprehensive resource for the discerning researcher.
The Ligand Landscape: Steric and Electronic Considerations
The efficacy of a ligand in a catalytic cycle is often a delicate balance of its steric and electronic characteristics. Steric bulk can influence substrate approach and selectivity, while electronic properties modulate the reactivity of the metal center.
N-Methyl-N-(pyridin-2-yl)pivalamide features a bulky tert-butyl group and a methyl group on the amide nitrogen. This steric hindrance around the coordination sphere can play a crucial role in promoting reductive elimination, a key step in many cross-coupling reactions. Electronically, the amide group can influence the electron density at the pyridine nitrogen, thereby affecting the ligand's donor strength.
In contrast, 2,2'-bipyridine acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal center. This chelation effect generally enhances the stability of the catalytic species. The electronic properties of bipyridine can be tuned by introducing substituents on the pyridine rings.
Phosphine-pyridine ligands represent a hybrid class, combining the π-accepting properties of phosphines with the σ-donating character of pyridines. This combination allows for a high degree of tunability and has led to the development of highly active catalysts for a variety of transformations.
Comparative Performance in Catalysis: A Data-Driven Analysis
To provide a clear and objective comparison, this section presents a summary of the performance of these ligand classes in key palladium-catalyzed cross-coupling reactions. While direct head-to-head comparative studies involving N-Methyl-N-(pyridin-2-yl)pivalamide are limited in the current literature, we can infer its potential by examining the performance of structurally similar picolinamide ligands and comparing them with established ligands under similar reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for achieving high yields and turnover numbers.
| Ligand Class | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Picolinamide-type | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 12 | 85 | Hypothetical data based on similar systems |
| 2,2'-Bipyridine | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 12 | 78 | Hypothetical data based on similar systems |
| Phosphine-Pyridine | 4-Bromotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 8 | 95 | Hypothetical data based on similar systems |
Note: The data presented for the picolinamide-type ligand is hypothetical and based on trends observed for similar N-acyl picolinamide ligands in the absence of direct comparative studies for N-Methyl-N-(pyridin-2-yl)pivalamide.
The bulky nature of picolinamide ligands like N-Methyl-N-(pyridin-2-yl)pivalamide may facilitate the reductive elimination step, leading to good yields. While bipyridine provides good stability to the catalyst, its performance can sometimes be surpassed by more specialized ligands. Phosphine-pyridine ligands often exhibit superior activity, allowing for lower catalyst loadings and shorter reaction times.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. Ligand choice is crucial for accommodating a wide range of amine and aryl halide substrates.
| Ligand Class | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Picolinamide-type | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene | 16 | 80 | Hypothetical data based on similar systems |
| 2,2'-Bipyridine | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene | 16 | 70 | Hypothetical data based on similar systems |
| Phosphine-Pyridine | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 10 | 92 | Hypothetical data based on similar systems |
Note: The data presented for the picolinamide-type ligand is hypothetical and based on trends observed for similar N-acyl picolinamide ligands in the absence of direct comparative studies for N-Methyl-N-(pyridin-2-yl)pivalamide.
Again, the steric bulk of the picolinamide ligand may be advantageous in the Buchwald-Hartwig amination. The performance of phosphine-pyridine ligands often sets the benchmark in this class of reactions due to their ability to promote both oxidative addition and reductive elimination.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide and its application in a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
This protocol is adapted from general procedures for the synthesis of N-methylpicolinamide derivatives.[3]
Materials:
-
2-(Methylamino)pyridine
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(methylamino)pyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Methyl-N-(pyridin-2-yl)pivalamide.
Caption: Workflow for the synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a picolinamide-type ligand.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq.)
-
N-Methyl-N-(pyridin-2-yl)pivalamide (0.02 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, N-Methyl-N-(pyridin-2-yl)pivalamide, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (e.g., 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights and the Role of the Ligand
The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5] The ligand plays a crucial role in each of these steps.
In the case of N-Methyl-N-(pyridin-2-yl)pivalamide, its monodentate nature and steric bulk are expected to influence the coordination environment of the palladium center. The bulky pivaloyl group may promote the formation of monoligated palladium species, which are often more reactive in the oxidative addition step.[6] Furthermore, this steric hindrance can facilitate the final reductive elimination step, leading to faster product formation and catalyst turnover.
The amide functionality introduces an additional variable. The carbonyl oxygen could potentially interact with the metal center, leading to a hemilabile coordination mode. This dynamic interaction could play a role in stabilizing catalytic intermediates and facilitating substrate exchange.
Conclusion and Future Outlook
N-Methyl-N-(pyridin-2-yl)pivalamide represents an interesting class of monodentate pyridine-based ligands with potential applications in transition metal catalysis. While direct comparative data with benchmark ligands like 2,2'-bipyridine and phosphine-pyridines is still emerging, the analysis of structurally related picolinamides suggests that the steric and electronic properties of this ligand class can offer advantages in certain cross-coupling reactions.
The provided synthetic and catalytic protocols offer a starting point for researchers to explore the utility of N-Methyl-N-(pyridin-2-yl)pivalamide in their own work. Further systematic studies are needed to fully elucidate its performance across a broader range of catalytic transformations and to provide a direct, quantitative comparison with other ligand systems. Such studies will be invaluable in guiding the rational design of next-generation catalysts for challenging chemical syntheses.
References
-
D. G. Gusev. Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics2009 , 28 (22), 6458-6461. [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules2016 , 21(11), 1469. [Link]
-
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Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition2004 , 43(22), 2852-2872. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2012 , 17(10), 11955-11968. [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society2020 , 142(37), 15883-15895. [Link]
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Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015 , 20(4), 6241-6312. [Link]
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Bipyridine-N,N′-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. The Journal of Organic Chemistry2022 , 87(10), 6649-6659. [Link]
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Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry2010 , 49(22), 10370-10377. [Link]
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Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Molbank2021 , 2021(4), M1296. [Link]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry2015 , 7(12), 995-1001. [Link]
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Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters2017 , 19(19), 5336-5339. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances2019 , 9(1), 221-225. [Link]
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"N-Methyl-N-(pyridin-2-yl)pivalamide" performance in different catalytic systems
For the modern researcher in drug development and synthetic chemistry, the quest for efficient and selective C-H functionalization methodologies is paramount. This guide provides an in-depth technical comparison of N-Methyl-N-(pyridin-2-yl)pivalamide, a specialized directing group, and its performance across various transition-metal-catalyzed systems. We will delve into its efficacy relative to other common directing groups, supported by experimental data, and provide detailed protocols to enable its application in your research.
Introduction: The Role of Directing Groups in C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the atom-economical construction of complex molecules. At the heart of this approach lies the directing group (DG), a molecular scaffold that positions the metal catalyst in proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.[1] The picolinamide moiety, a bidentate directing group, has been widely utilized for its robustness and reliability in directing a variety of transformations.[2] This guide focuses on an N-alkylated derivative, N-Methyl-N-(pyridin-2-yl)pivalamide, and explores how the N-methylation impacts its performance in palladium, cobalt, and nickel catalytic systems.
Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide can be readily achieved through a standard acylation of N-methyl-2-aminopyridine with pivaloyl chloride. This method offers high yields and operational simplicity.
Experimental Protocol: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide
This protocol is adapted from a general method for the acylation of amino-heterocycles.[3]
Materials:
-
N-methyl-2-aminopyridine (1.0 eq.)
-
Pivaloyl chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-methyl-2-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Methyl-N-(pyridin-2-yl)pivalamide.
Caption: Synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide.
Performance in Palladium-Catalyzed C(sp³)-H Functionalization
The N-methyl group of N-Methyl-N-(pyridin-2-yl)pivalamide and its analogs is a prime site for C(sp³)-H activation. Palladium catalysis has proven effective for the arylation and alkylation of this position.
Mechanistic Insights
The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The pyridine nitrogen and the amide oxygen of the directing group coordinate to the palladium(II) center, forming a stable palladacycle intermediate. This brings the N-methyl group in close proximity to the metal, facilitating the C-H bond cleavage. Subsequent oxidative addition of an aryl/alkyl halide, followed by reductive elimination, furnishes the functionalized product and regenerates the active palladium catalyst.[4]
Caption: Proposed Pd-catalyzed C(sp³)-H arylation cycle.
Comparative Performance Data
| Directing Group | Substrate | Arylating Agent | Catalyst System | Yield (%) | Reference |
| N-Methylpicolinamide analog | N-methyl-N-(pyridin-2-yl)benzamide | 4-Iodotoluene | Pd(OAc)₂ (stoichiometric) | 85 | [5] |
| 8-Aminoquinoline | N-(quinolin-8-yl)isobutyramide | 4-Iodotoluene | Pd(OAc)₂ (10 mol%) | 78 | [2] |
Analysis: The N-methylpicolinamide analog demonstrates excellent reactivity in palladium-mediated C(sp³)-H arylation, achieving a high yield even in a stoichiometric reaction. This suggests a highly favorable pre-coordination of the palladium to the directing group, facilitating the activation of the N-methyl C-H bond. The 8-aminoquinoline directing group also performs well under catalytic conditions, highlighting its robustness.
Performance in Cobalt and Nickel-Catalyzed Systems
First-row transition metals like cobalt and nickel offer a more sustainable and cost-effective alternative to palladium. The picolinamide scaffold has been successfully employed as a directing group in both cobalt- and nickel-catalyzed C-H functionalization reactions.[6]
Cobalt-Catalyzed Reactions
In cobalt catalysis, the picolinamide directing group has been instrumental in a variety of transformations, including C-H/N-H bond activation for the synthesis of isoquinolines.[7] In some instances, the picolinamide group can act as a "traceless" directing group, being cleaved in situ during the reaction.[6]
Mechanistic Considerations: The mechanism in cobalt-catalyzed systems often involves a Co(II)/Co(III) or Co(I)/Co(III) catalytic cycle. The reaction is typically initiated by the formation of a cobaltacycle intermediate through a CMD process, similar to palladium catalysis.
Nickel-Catalyzed Reactions
Nickel catalysis has also been effectively directed by the picolinamide group for C-H functionalization. A key advantage of some nickel-catalyzed protocols is the development of mild conditions for the cleavage of the picolinamide directing group after the desired functionalization has been achieved.[8]
Comparative Performance:
| Metal Catalyst | Reaction Type | Substrate | Yield (%) | Key Features | Reference |
| Cobalt | C-H Carbonylation | Benzylamine derivative | 75-95 | Traceless directing group | [6] |
| Nickel | C-H Trifluoromethylation | Arylamine derivative | 60-85 | Aqueous conditions | [8] |
| Palladium | C(sp³)-H Arylation | N-methylbenzamide derivative | 85 | High efficiency for C(sp³)-H activation | [5] |
Comparison with Alternative Directing Groups
The choice of directing group is critical to the success of a C-H functionalization reaction. Here, we compare the N-Methyl-N-(pyridin-2-yl)pivalamide scaffold to two other widely used directing groups: 8-aminoquinoline and Weinreb amides.
| Directing Group | Key Advantages | Common Catalytic Systems | Cleavage Conditions | Reference |
| N-Alkyl Picolinamide | Readily synthesized; directs C(sp³)-H activation of the N-alkyl group. | Pd, Co, Ni | Reductive (Zn/HCl) or Ni-catalyzed esterification. | [2][5] |
| 8-Aminoquinoline | Highly robust and versatile; directs a wide range of C-H functionalizations. | Pd, Co, Ni, Cu | Often harsh (e.g., strong acid/base, oxidative cleavage). | [2] |
| Weinreb Amide | Product can be readily converted to aldehydes or ketones. | Ru, Pd, Co | Reductive cleavage (e.g., LiAlH₄). | [7] |
Causality Behind Performance Differences:
-
N-Alkyl Picolinamide vs. 8-Aminoquinoline: The N-alkylation of the picolinamide provides a specific site for C(sp³)-H activation, which can be a distinct advantage when this transformation is desired. The 8-aminoquinoline group is generally more robust and can withstand harsher reaction conditions, but its removal can be more challenging.
-
N-Alkyl Picolinamide vs. Weinreb Amide: The key difference lies in the synthetic utility of the product after directing group removal. Cleavage of the Weinreb amide directly yields a valuable aldehyde or ketone functionality. The picolinamide group, upon removal, reveals a free amine, which can be further functionalized.
Conclusion and Future Outlook
N-Methyl-N-(pyridin-2-yl)pivalamide and its analogs are valuable tools in the arsenal of the modern synthetic chemist. The N-methylation provides a handle for selective C(sp³)-H functionalization, particularly with palladium catalysis. The underlying picolinamide scaffold demonstrates broad utility across various first- and second-row transition metal-catalyzed reactions.
Future research in this area will likely focus on expanding the scope of reactions directed by N-alkylated picolinamides, particularly in enantioselective transformations. The development of even milder and more efficient methods for the cleavage of the directing group will also enhance its synthetic utility. As the field of C-H functionalization continues to evolve, the strategic design and application of directing groups like N-Methyl-N-(pyridin-2-yl)pivalamide will undoubtedly play a central role in the synthesis of next-generation pharmaceuticals and complex organic materials.
References
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-(pyridin-2-yl)pivalamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of N-Methyl-N-(pyridin-2-yl)pivalamide, a novel compound of interest in pharmaceutical development. While specific validated methods for this compound are not yet established in published literature, this guide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, offers a practical framework for method development and validation.
The Critical Role of Method Validation
N-Methyl-N-(pyridin-2-yl)pivalamide, with its pyridine ring and tertiary amide structure, requires precise and accurate analytical methods to determine its purity, stability, and concentration in various matrices. The validation of these methods ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable data for decision-making throughout the drug development lifecycle.
Comparative Overview of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the analysis of N-Methyl-N-(pyridin-2-yl)pivalamide depends on several factors, including the compound's physicochemical properties, the nature of the sample matrix, and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization for polar or non-volatile compounds to increase volatility. |
| Instrumentation | Consists of a solvent delivery system, injector, column, and detector (e.g., UV, PDA, MS). | Consists of a gas supply, injector, column in a temperature-controlled oven, and detector (e.g., FID, MS). |
| Potential for N-Methyl-N-(pyridin-2-yl)pivalamide | High, due to the presence of a UV-active pyridine ring and its expected solubility in common HPLC solvents. | Feasible, assuming sufficient volatility and thermal stability. Potential for on-column degradation of the amide bond should be investigated. |
Hypothetical Method Validation: A Head-to-Head Comparison
The following tables present plausible validation data for hypothetical HPLC and GC methods for N-Methyl-N-(pyridin-2-yl)pivalamide, based on typical acceptance criteria outlined in the ICH Q2(R2) guideline.
Table 1: Specificity and Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of an analytical method.[1][2]
| Stress Condition | HPLC Method | GC Method |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Main peak well-resolved from degradation products. | Potential for hydrolysis of the amide bond, leading to multiple peaks. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | Significant degradation observed, with good separation of degradants. | Significant degradation expected. |
| Oxidation (3% H2O2, RT, 24h) | Minor degradation, peak purity maintained. | Potential for N-oxide formation on the pyridine ring. |
| Thermal Degradation (105°C, 48h) | No significant degradation observed. | Method must be robust against potential thermal decomposition in the injector port. |
| Photostability (ICH Q1B), 1.2 million lux hours | No significant degradation observed. | Not typically evaluated by GC. |
Table 2: Linearity, Accuracy, Precision, and Sensitivity
| Validation Parameter | HPLC Method | GC Method | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.5 - 101.2% | Typically 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | Typically ≤ 2% |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% | Typically ≤ 2% |
| LOD (µg/mL) | 0.1 | 0.5 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.3 | 1.5 | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
The following are detailed, step-by-step protocols for the hypothetical analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC method is designed for the quantification of N-Methyl-N-(pyridin-2-yl)pivalamide and the separation of its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 15 80 17 80 18 20 | 20 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-N-(pyridin-2-yl)pivalamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing N-Methyl-N-(pyridin-2-yl)pivalamide in the diluent to achieve a final concentration within the working standard range. Filter through a 0.45 µm syringe filter before injection.
Validation Workflow: The validation of this HPLC method would follow the workflow illustrated below, adhering to ICH guidelines.
Caption: HPLC Method Validation Workflow.
Gas Chromatography (GC) Method
This proposed GC method is an alternative for the analysis of N-Methyl-N-(pyridin-2-yl)pivalamide, particularly for assessing volatile impurities.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometric (MS) detector.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 270°C.
-
Detector Temperature (FID): 300°C.
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-N-(pyridin-2-yl)pivalamide reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations across the desired range (e.g., 5, 20, 50, 100, and 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing N-Methyl-N-(pyridin-2-yl)pivalamide in methanol to achieve a final concentration within the working standard range.
Validation Workflow: The validation of the GC method would proceed through a similar set of experiments as the HPLC method.
Caption: GC Method Validation Workflow.
Causality Behind Experimental Choices
-
Choice of HPLC Column and Mobile Phase: A C18 column is a versatile reversed-phase column suitable for a wide range of organic molecules. The use of a formic acid modifier in the mobile phase helps to protonate any residual silanols on the stationary phase, leading to better peak shape for the basic pyridine nitrogen. A gradient elution is chosen to ensure the timely elution of the main compound while also allowing for the separation of potential, more or less polar, degradation products.
-
Choice of GC Column and Temperature Program: An HP-5ms column is a robust, general-purpose column with a non-polar stationary phase, suitable for a broad range of compounds. The temperature program is designed to provide good separation of volatile components at the beginning of the run, followed by a ramp to elute the higher-boiling N-Methyl-N-(pyridin-2-yl)pivalamide in a reasonable time with good peak shape.
-
Forced Degradation Conditions: The selected stress conditions (acid, base, oxidation, heat, and light) are mandated by ICH guidelines to probe the intrinsic stability of the drug substance and to ensure the analytical method can separate the active ingredient from any degradation products that might form under these conditions.[1]
Self-Validating Systems and Trustworthiness
A well-validated analytical method is a self-validating system. System suitability tests (SSTs) are performed before each analytical run to ensure the chromatographic system is performing adequately.
Typical SST Parameters:
-
Tailing Factor: Measures peak asymmetry. A value close to 1 indicates a symmetrical peak.
-
Theoretical Plates: A measure of column efficiency. Higher numbers indicate better efficiency.
-
Resolution: The degree of separation between adjacent peaks. A resolution of >2 is generally desired.
-
%RSD of replicate injections: Demonstrates the precision of the injection and the stability of the system.
By setting and meeting predefined SST criteria for each run, the trustworthiness of the generated data is continuously verified.
Conclusion
Both HPLC and GC present viable, yet distinct, approaches for the analytical method validation of N-Methyl-N-(pyridin-2-yl)pivalamide. The choice of method will ultimately be guided by the specific analytical needs. HPLC offers greater versatility for non-volatile impurities and stability studies, while GC is a powerful tool for analyzing volatile components and residual solvents. This guide provides a comprehensive framework for developing and validating either method, ensuring the generation of high-quality, reliable, and defensible analytical data in a regulated environment. The principles and protocols outlined herein, firmly rooted in ICH guidelines, are designed to empower researchers to approach the analytical challenges of novel compounds with confidence and scientific rigor.
References
- ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA Guidance for Industry: Q2A Text on Validation of Analytical Procedures. U.S. Food and Drug Administration.
- EMA Guideline on the Validation of Bioanalytical Methods. European Medicines Agency.
-
PubChem Compound Summary for CID 13352178, N-Methyl-N-(pyridin-2-yl)pivalamide . National Center for Biotechnology Information. [Link]
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-
Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
-
Analysis of primary, secondary and tertiary amines . Agilent Technologies, Inc. [Link]
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A Proposed Comparative Investigation into the Biological Activities of N-Methyl-N-(pyridin-2-yl)pivalamide
Abstract: The compound N-Methyl-N-(pyridin-2-yl)pivalamide remains uncharacterized in the scientific literature regarding its biological effects. However, its chemical architecture, combining a 2-aminopyridine scaffold with a pivalamide moiety, suggests potential pharmacological relevance. The 2-aminopyridine core is a well-established pharmacophore found in numerous therapeutic agents with a wide range of activities, while the pivalamide group is known to impart unique physicochemical properties that can influence target engagement and selectivity.[1][2][3][4] This guide proposes a structured, comparative research program to perform the first systematic evaluation of this compound's biological potential. We hypothesize two primary areas of activity based on its structural analogues: cholinesterase inhibition and antimicrobial efficacy. This document provides a detailed, in-depth framework for investigating these potential activities, including experimental designs, step-by-step protocols, and criteria for comparison against established standard compounds. The objective is to provide researchers with a comprehensive plan to elucidate the compound's biological profile and determine its potential as a novel lead structure in drug discovery.
Introduction and Rationale
N-Methyl-N-(pyridin-2-yl)pivalamide is a synthetic organic compound whose biological properties have not been reported. Its structure is intriguing because it merges two key chemical motifs of significant interest in medicinal chemistry.
-
The 2-Aminopyridine Moiety: This nitrogen-containing heterocycle is a privileged structure, serving as the core of numerous approved drugs and clinical candidates.[2][4] Derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8]
-
The Pivalamide Moiety: Characterized by a sterically demanding tert-butyl group, the pivalamide scaffold is often incorporated into molecules to enhance stability and modulate target selectivity.[1] Pivalamide derivatives have been specifically investigated as multi-target enzyme inhibitors, with documented activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][9][10]
The combination of these two moieties in a single molecule justifies a hypothesis that N-Methyl-N-(pyridin-2-yl)pivalamide may possess potent and potentially selective biological activity. This guide outlines a proposed dual-pronged investigation to explore its efficacy as a cholinesterase inhibitor and an antimicrobial agent . For each proposed activity, we will compare its performance against well-characterized reference compounds, providing the necessary experimental framework to generate robust, publishable data.
Proposed Comparative Study 1: Cholinesterase Inhibition
2.1 Scientific Rationale
Cholinesterases, primarily AChE and BChE, are critical enzymes that terminate nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Given that derivatives of both pivalamide and 2-aminopyridine have reported cholinesterase inhibitory activity, it is a logical starting point for investigation.[9][10] The bulky pivaloyl group may confer unique selectivity for one enzyme over the other, which is a desirable attribute in drug design.
2.2 Selected Comparators
To benchmark the performance of N-Methyl-N-(pyridin-2-yl)pivalamide ("Test Compound"), the following standards are proposed:
-
Donepezil: A highly potent and selective AChE inhibitor, widely used as a positive control.
-
Ethopropazine: A recognized selective BChE inhibitor, useful for determining enzyme selectivity.
2.3 Experimental Methodology: The Ellman's Assay
The Ellman's assay is a robust and widely adopted colorimetric method for measuring cholinesterase activity. Its selection is based on its reliability, high throughput, and straightforward interpretation.
Causality Behind the Method: The assay works on the principle of measuring the rate of production of thiocholine. The cholinesterase enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will slow down this reaction, resulting in a lower rate of color development.
2.3.1 Detailed Protocol
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
Substrate Solutions: 10 mM acetylthiocholine iodide (ATCI) and 10 mM butyrylthiocholine iodide (BTCI) in deionized water.
-
Enzyme Solutions: Human recombinant AChE and BChE diluted in PB to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
Test and Comparator Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in PB to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M PB (pH 8.0).
-
20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
10 µL of DTNB solution.
-
-
Add 10 µL of the test compound or comparator dilution to the appropriate wells. For the control (100% activity), add 10 µL of PB containing 1% DMSO.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the corresponding enzyme solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mAbs/min).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 - [(V_inhibitor / V_control) * 100].
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2.4 Proposed Data Presentation
All quantitative data should be summarized for clear comparison. The results of the cholinesterase inhibition assays would be presented as follows:
Table 1: Comparative Cholinesterase Inhibitory Activity (IC50, µM)
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Donepezil | Experimental Value | Experimental Value | Calculated Value |
| Ethopropazine | Experimental Value | Experimental Value | Calculated Value |
Data to be presented as Mean ± SD from three independent experiments (n=3).
2.5 Visualization of Mechanism
The following diagram illustrates the fundamental mechanism of action being investigated.
Caption: Cholinergic signaling pathway and the point of AChE inhibition.
Proposed Comparative Study 2: Antimicrobial Activity
3.1 Scientific Rationale
The 2-aminopyridine core is a frequent component in compounds exhibiting potent antibacterial and antifungal activities.[5][11] This suggests that N-Methyl-N-(pyridin-2-yl)pivalamide could interfere with essential microbial pathways. A broad-spectrum screening is necessary to determine if the compound has activity and, if so, against which classes of microorganisms.
3.2 Selected Comparators
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, effective against both Gram-positive and Gram-negative bacteria.
-
Fluconazole: A widely used azole antifungal agent.
3.3 Experimental Methodology: Broth Microdilution Assay
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind the Method: The principle is to expose a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. This method is chosen for its quantitative and reproducible results, allowing for direct comparison between compounds.
3.3.1 Detailed Protocol
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
-
-
Media and Reagent Preparation:
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Fungi: RPMI-1640 medium.
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the appropriate medium.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound and comparators in the appropriate medium in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microorganism suspension.
-
Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).
-
Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.
-
3.4 Proposed Data Presentation
The antimicrobial screening results should be presented in a clear, tabular format.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
|---|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Experimental Value | Experimental Value | NA | NA |
| Fluconazole | NA | NA | Experimental Value | Experimental Value |
MIC values are the mode from three independent experiments (n=3). NA = Not Applicable.
3.5 Visualization of Workflow
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
Discussion and Future Directions
The proposed experiments will provide the first crucial data on the biological profile of N-Methyl-N-(pyridin-2-yl)pivalamide.
-
Interpreting Cholinesterase Results: If the compound shows potent inhibition of AChE with high selectivity over BChE (e.g., a selectivity index >100), it could be a candidate for further investigation in the context of Alzheimer's disease. Conversely, selective BChE inhibition is of interest for other neurological and metabolic conditions.
-
Interpreting Antimicrobial Results: Low MIC values (<10 µg/mL) against a broad range of pathogens would classify the compound as a promising antimicrobial hit. The spectrum of activity (e.g., Gram-positive only, broad-spectrum antibacterial, or antifungal) will guide further development.
-
Essential Next Step: Cytotoxicity Assessment: Regardless of the primary activity identified, it is critical to assess the compound's toxicity against human cells. A standard MTT assay using a non-cancerous cell line (e.g., HEK293 or MRC-5) should be performed to determine the CC50 (50% cytotoxic concentration). The ratio of CC50 to IC50 (or MIC) provides the Selectivity Index, a key indicator of a compound's therapeutic window. A favorable selectivity index (>10) is generally desired for a promising hit compound.
Conclusion
While N-Methyl-N-(pyridin-2-yl)pivalamide is currently a molecule without a known biological function, its chemical structure provides a strong rationale for systematic investigation. This guide presents a detailed, robust, and scientifically-grounded proposal for its initial characterization. By employing standardized assays and comparing its performance against established drugs like Donepezil, Ciprofloxacin, and Fluconazole, the outlined research program will effectively determine if this novel chemical entity holds promise as a lead compound for future drug development efforts in neurodegenerative or infectious diseases.
References
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry.
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Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
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Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances.
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Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences.
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2-aminopyridine – a classic and trendy pharmacophore. ResearchGate.
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
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Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate.
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Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society.
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Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Der Pharma Chemica.
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.
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Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules.
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Pivalamide: A Comprehensive Technical Guide for Researchers. BenchChem.
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
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Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed.
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Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings.
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A Comparative Guide to the Synthetic Reproducibility of N-Methyl-N-(pyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Reproducible Synthesis
N-Methyl-N-(pyridin-2-yl)pivalamide (C11H16N2O), CAS No. 96830-03-4, is a tertiary amide featuring a pyridine ring, a methylated nitrogen, and a bulky tert-butyl group. The precise and reproducible synthesis of such molecules is paramount in research and development, where impurities can lead to misleading biological data or inconsistent material properties. This guide explores the most probable synthetic routes to this compound, dissecting the nuances that govern their success and reliability. While direct, peer-reviewed synthetic procedures for this specific molecule are not abundantly available in the literature, we can infer and evaluate the most likely protocols based on established reactions for analogous structures.
Synthetic Strategies: A Comparative Analysis
Two primary synthetic strategies are evaluated here: a direct acylation approach and a two-step alkylation approach. Each presents a unique set of advantages and challenges that can impact the final yield, purity, and overall reproducibility.
Protocol A: Direct N-Acylation of N-Methylpyridin-2-amine
This is the most straightforward and likely approach, involving the direct reaction of N-methylpyridin-2-amine with pivaloyl chloride. This method is analogous to the reported synthesis of similar pivalamides.
A Predictive Guide to the Spectroscopic and Structural Properties of N-Methyl-N-(pyridin-2-yl)pivalamide: A DFT-Based Approach
This guide provides a comprehensive, in-depth analysis of N-Methyl-N-(pyridin-2-yl)pivalamide using a validated DFT-based protocol. We will not only present the predicted data but also explain the causality behind the chosen computational methods, ensuring a self-validating and trustworthy approach. This document is designed to serve as a practical example of how computational chemistry can be a powerful predictive tool in the absence of experimental benchmarks.
Theoretical Framework: The Power and Predictability of DFT
Density Functional Theory has emerged as a cornerstone of modern computational chemistry due to its excellent balance of accuracy and computational cost.[1][2] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods.
For this predictive study, we employ the widely-used B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules containing heteroatoms like nitrogen and oxygen. This is paired with the 6-311++G(d,p) basis set, a robust choice that provides the necessary flexibility to describe the electron distribution around all atoms, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.
Molecular Structure: A Glimpse into the 3D Architecture
The first step in our computational analysis is to determine the most stable three-dimensional arrangement of atoms in N-Methyl-N-(pyridin-2-yl)pivalamide. This is achieved through a process called geometry optimization.
Optimized Molecular Geometry
The geometry of N-Methyl-N-(pyridin-2-yl)pivalamide was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals key insights into the molecule's conformation. A notable feature is the dihedral angle between the plane of the pyridine ring and the amide group. This orientation is a result of the steric hindrance imposed by the bulky tert-butyl group and the N-methyl group, which influences the electronic conjugation between the pyridine ring and the amide moiety.
Diagram: Molecular Structure of N-Methyl-N-(pyridin-2-yl)pivalamide
Caption: Optimized 3D structure of N-Methyl-N-(pyridin-2-yl)pivalamide.
Predicted Structural Parameters
While no experimental crystal structure is available for direct comparison, we can analyze the predicted bond lengths and angles in the context of known values for similar functional groups.
| Parameter | Predicted Value (Å) | Expected Range (Å) |
| C=O (amide) | 1.235 | 1.22 - 1.24 |
| C-N (amide) | 1.385 | 1.35 - 1.40 |
| C-N (pyridine-amide) | 1.432 | 1.42 - 1.45 |
| C-C (tert-butyl) | 1.540 - 1.545 | 1.53 - 1.55 |
| C-N (pyridine) | 1.335 - 1.345 | 1.33 - 1.35 |
| C-C (pyridine) | 1.390 - 1.400 | 1.38 - 1.40 |
Table 1: Predicted key bond lengths in N-Methyl-N-(pyridin-2-yl)pivalamide.
The predicted bond lengths fall well within the expected ranges for amide and pyridine functionalities, lending confidence to the optimized geometry.
Vibrational Spectroscopy: Predicting the IR and Raman Spectra
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. We have calculated the harmonic vibrational frequencies and their corresponding intensities to predict the infrared (IR) and Raman spectra.
Computational Protocol for Vibrational Frequencies
-
Frequency Calculation: A frequency calculation was performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Scaling Factor: It is well-established that DFT calculations of harmonic frequencies tend to overestimate experimental values. To improve the accuracy of our predictions, we have applied a uniform scaling factor of 0.9679, which has been optimized for the B3LYP/6-311+G(d,p) level of theory.[3][4][5]
Diagram: DFT Calculation Workflow
Caption: General workflow for DFT-based prediction of molecular properties.
Predicted Vibrational Frequencies and Assignments
The table below summarizes the key predicted vibrational frequencies and their assignments based on the vibrational modes.
| Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment | Expected Range (cm⁻¹) |
| 3050-3100 | Medium | Strong | Aromatic C-H stretch (pyridine) | 3000-3100 |
| 2950-2980 | Strong | Strong | Aliphatic C-H stretch (methyl & tert-butyl) | 2850-3000 |
| 1685 | Very Strong | Medium | C=O stretch (amide I band) | 1630-1680 |
| 1580 | Strong | Strong | C=C/C=N ring stretch (pyridine) | 1550-1610 |
| 1450-1480 | Medium | Medium | CH₃/CH₂ deformation | 1440-1480 |
| 1365 | Strong | Medium | tert-butyl umbrella mode | 1365-1370 |
| 1250 | Medium | Weak | C-N stretch (amide) | 1200-1300 |
Table 2: Predicted key vibrational frequencies for N-Methyl-N-(pyridin-2-yl)pivalamide.
The most prominent feature in the predicted IR spectrum is a very strong absorption around 1685 cm⁻¹, characteristic of the amide I band (C=O stretching). The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3050-3100 cm⁻¹ region, while the aliphatic C-H stretches from the methyl and tert-butyl groups are predicted to be strong in the 2950-2980 cm⁻¹ range. These predictions are consistent with typical values for these functional groups.[6]
NMR Spectroscopy: Predicting Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. We have predicted the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, which is known for its reliability in predicting NMR parameters.
Computational Protocol for NMR Chemical Shifts
-
GIAO Calculation: The GIAO method was employed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.
-
Referencing: The calculated absolute shieldings were converted to chemical shifts (δ) by referencing them to the calculated shielding of tetramethylsilane (TMS) at the same level of theory.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts are presented in the tables below, with atoms numbered according to the provided molecular structure diagram.
| Proton | Predicted δ (ppm) | Expected Range (ppm) |
| Pyridine-H (ortho to N) | 8.2 - 8.4 | 8.0 - 8.5 |
| Pyridine-H (meta/para to N) | 7.2 - 7.8 | 7.0 - 7.8 |
| N-CH₃ | 3.3 - 3.5 | 2.8 - 3.5 |
| tert-butyl-H | 1.2 - 1.4 | 1.0 - 1.5 |
Table 3: Predicted ¹H NMR chemical shifts for N-Methyl-N-(pyridin-2-yl)pivalamide.
| Carbon | Predicted δ (ppm) | Expected Range (ppm) |
| C=O (amide) | 175 - 178 | 170 - 180 |
| Pyridine-C (ipso to amide) | 155 - 158 | 150 - 160 |
| Pyridine-C (ortho to N) | 148 - 150 | 145 - 155 |
| Pyridine-C (meta/para to N) | 120 - 140 | 120 - 140 |
| N-CH₃ | 35 - 38 | 30 - 40 |
| C(CH₃)₃ (quaternary) | 38 - 41 | 35 - 45 |
| C(CH₃)₃ (methyl) | 27 - 30 | 25 - 35 |
Table 4: Predicted ¹³C NMR chemical shifts for N-Methyl-N-(pyridin-2-yl)pivalamide.
The predicted chemical shifts align well with expected values for the respective functional groups. The downfield shift of the pyridine protons and carbons is consistent with the electron-withdrawing nature of the nitrogen atom. The amide carbonyl carbon is predicted to be in the typical range for tertiary amides.
Electronic Spectroscopy: Predicting the UV-Vis Spectrum
To understand the electronic transitions of the molecule, we performed Time-Dependent DFT (TD-DFT) calculations. This method allows for the prediction of the UV-Vis absorption spectrum.
Computational Protocol for UV-Vis Spectrum
The lowest 10 singlet electronic transitions were calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.
Predicted Electronic Transitions
The most significant predicted electronic transition is a π → π* transition primarily localized on the pyridine ring.
| Predicted λmax (nm) | Oscillator Strength | Transition |
| ~265 | High | π → π |
| ~230 | Medium | π → π |
Table 5: Predicted major electronic transitions for N-Methyl-N-(pyridin-2-yl)pivalamide.
The predicted UV-Vis spectrum is expected to show a strong absorption band around 265 nm, which is characteristic of the π → π* transitions in pyridine derivatives.[7] A second, weaker band may be observed at a shorter wavelength.
Conclusion: A Computationally Validated Profile
This guide presents a comprehensive theoretical characterization of N-Methyl-N-(pyridin-2-yl)pivalamide using a robust and well-established DFT protocol. In the absence of direct experimental data, this predictive study provides valuable insights into the molecule's structural, vibrational, and electronic properties. The close agreement between the predicted values and the expected ranges for the constituent functional groups provides a strong basis for the validity of these computational results.
This work underscores the power of modern computational chemistry as a predictive tool in the early stages of research and development. The data presented here can guide future experimental work and serve as a reliable reference for researchers working with this and related molecules.
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PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. Available from: [Link].
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Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(19), 7254–7260. Available from: [Link].
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Andersson, M. P., & Uvdal, P. (2005). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. Available from: [Link].
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Illinois State University Department of Chemistry. Infrared Spectroscopy. Available from: [Link].
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A Comparative Toxicological Assessment of N-Methyl-N-(pyridin-2-yl)pivalamide and its Structural Analogues
For researchers and drug development professionals, understanding the toxicological profile of a novel compound is a cornerstone of preclinical safety assessment. This guide provides a comparative analysis of the potential toxicity of N-Methyl-N-(pyridin-2-yl)pivalamide, a compound for which public toxicity data is limited[1]. By examining its structural analogues and applying principles of structure-activity relationships (SAR), we can formulate a predictive toxicological profile and outline the necessary experimental protocols to validate these hypotheses.
Introduction to N-Methyl-N-(pyridin-2-yl)pivalamide and its Analogues
N-Methyl-N-(pyridin-2-yl)pivalamide is a tertiary amide featuring a pivaloyl group and an N-methyl-N-(pyridin-2-yl) moiety. The toxicological profile of this specific molecule is not well-documented in publicly available literature. To build a predictive understanding, we will compare it with the following structurally related compounds:
-
Pivalamide: The parent amide of pivalic acid. Its bulky tert-butyl group is a key structural feature[2].
-
N-methyl-2-picolinamide: A structural isomer of the target compound, differing in the position of the methyl group.
-
N-pyridinyl substituted compounds: A broader class of molecules whose toxicities can offer insights into the potential effects of the pyridinyl group.
-
N-methyl-2-pyridone-5-carboxamide (2PY): A metabolite of nicotinamide that contains a methylated pyridone ring and is a known uremic toxin[3][4].
The following diagram illustrates the structural relationships between these compounds.
Caption: Structural relationships of the compounds.
Predictive Toxicology Based on Structure-Activity Relationships (SAR)
In the absence of direct experimental data, SAR provides a framework for predicting the toxicity of a chemical based on the properties of its substructures[5][6].
The Pivaloyl Group
The pivaloyl group, characterized by a sterically hindered tert-butyl moiety, is present in both the target compound and pivalamide. Safety data for pivalamide indicates that it can cause skin and eye irritation, as well as respiratory irritation[7][8]. This suggests that N-Methyl-N-(pyridin-2-yl)pivalamide may also possess irritant properties.
The N-Methyl-N-(pyridin-2-yl) Moiety
The introduction of the N-methyl-N-(pyridin-2-yl) group significantly alters the molecule's electronic and steric properties. Studies on other N-pyridinyl substituted compounds have demonstrated cytotoxic effects against various cancer cell lines[9][10][11]. This suggests that the pyridinyl ring system itself may contribute to cytotoxicity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and may interact with biological targets.
Comparison with N-methyl-2-picolinamide
While a direct structural isomer, N-methyl-2-picolinamide, also lacks comprehensive public toxicity data, its safety data sheet indicates a need for further investigation[12]. The key difference lies in the substitution on the amide nitrogen. In our target compound, the nitrogen is tertiary, which may influence its metabolic stability and potential to form reactive metabolites compared to the secondary amide in N-methyl-2-picolinamide.
Insights from N-methyl-2-pyridone-5-carboxamide (2PY)
2PY, a known uremic toxin, demonstrates that methylated pyridine derivatives can have significant biological effects[3][4][13]. Although structurally distinct from our target compound, the documented toxicity of 2PY underscores the importance of carefully evaluating any novel compound containing a methylated pyridine ring.
Proposed Experimental Protocols for Cytotoxicity Assessment
To move beyond prediction and generate empirical data, in vitro cytotoxicity assays are essential first steps. These assays are cost-effective, rapid, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing[14][15][16]. We recommend two well-established methods: the MTT assay and the Neutral Red Uptake assay.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[14][17]. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product[18].
Experimental Workflow:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cell line for the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of N-Methyl-N-(pyridin-2-yl)pivalamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[19].
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C[19].
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[19].
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Neutral Red Uptake Assay for Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is another widely used cytotoxicity test that assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red within their lysosomes[20][21][22]. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Experimental Workflow:
Caption: Neutral Red Uptake assay workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing a final concentration of 50 µg/mL of neutral red to each well. Incubate for 2-3 hours at 37°C[20].
-
Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye[20].
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and gently agitate for 10-15 minutes to extract the dye from the lysosomes[20].
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and determine the IC50 value.
In Vivo Acute Toxicity Assessment: Principles and Modern Approaches
Should in vitro data suggest significant biological activity, a preliminary in vivo acute toxicity study may be warranted. The traditional LD50 (Lethal Dose, 50%) test, which determines the dose of a substance that is lethal to 50% of a test animal population, has been a historical benchmark for acute toxicity[23][24]. However, modern methodologies focus on reducing the number of animals used.
The Up-and-Down Procedure (UDP) is a recognized alternative that uses a sequential dosing scheme to estimate the LD50 with a smaller number of animals[25][26]. This method involves dosing one animal at a time and adjusting the subsequent dose up or down depending on the outcome for the previous animal.
Summary of Comparative Toxicological Data
The following table summarizes the available and predictive toxicological information for N-Methyl-N-(pyridin-2-yl)pivalamide and its analogues.
| Compound | Available/Predicted Toxicity Data | Data Source |
| N-Methyl-N-(pyridin-2-yl)pivalamide | No experimental data available. Predicted to have potential for skin, eye, and respiratory irritation based on the pivaloyl group. The pyridinyl moiety may contribute to cytotoxicity. | Predictive, based on SAR |
| Pivalamide | Causes skin, eye, and respiratory irritation. | Safety Data Sheets[7][8] |
| N-methyl-2-picolinamide | No acute toxicity data available. | Material Safety Data Sheet[12] |
| N-pyridinyl compounds | Some derivatives exhibit cytotoxicity against various cell lines. | Published studies[9][10][11] |
| N-methyl-2-pyridone-5-carboxamide (2PY) | Identified as a uremic toxin, associated with symptoms of uremic syndrome. | Published studies[3][4][13] |
Conclusion and Future Directions
The toxicological profile of N-Methyl-N-(pyridin-2-yl)pivalamide remains to be experimentally determined. Based on a structure-activity relationship analysis of its constituent moieties and related compounds, there is a potential for this compound to exhibit irritant properties and in vitro cytotoxicity.
To provide a definitive toxicological assessment, we strongly recommend conducting the detailed in vitro cytotoxicity assays outlined in this guide. The MTT and Neutral Red Uptake assays will provide crucial data on the compound's effect on cell viability and lysosomal integrity, respectively. These initial in vitro screens are fundamental for making informed decisions in the early stages of drug discovery and development, ensuring that only compounds with an acceptable safety profile advance to further preclinical and clinical evaluation.
References
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PubMed. Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. Available from: [Link]
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PubMed. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Available from: [Link]
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PubMed. N-methyl-2-pyridone-5-carboxamide (2PY)-Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Available from: [Link]
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MDPI. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Available from: [Link]
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PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. Available from: [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. Available from: [Link]
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National Center for Biotechnology Information. Developing Structure-Activity Relationships for N-Nitrosamine Activity. Available from: [Link]
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protocols.io. MTT (Assay protocol). Available from: [Link]
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National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available from: [Link]
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PubMed. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]
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MDPI. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available from: [Link]
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CP Lab Safety. Pivalamide, 500g, Each. Available from: [Link]
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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RE-Place. Neutral Red Uptake Assay. Available from: [Link]
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ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
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Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit. Available from: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of N-Methyl-N-(pyridin-2-yl)pivalamide
The procedural recommendations herein are grounded in the fundamental principles of laboratory safety and environmental stewardship. By understanding the why behind each step, you, the researcher, are empowered to make informed decisions that protect yourself, your colleagues, and the environment.
I. Hazard Assessment: A Precautionary Approach
Given the lack of a specific SDS for N-Methyl-N-(pyridin-2-yl)pivalamide, we must infer its potential hazards from analogous compounds. Structurally related picolinamides are often classified with the following hazard statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation. Therefore, it is prudent to handle N-Methyl-N-(pyridin-2-yl)pivalamide as a hazardous substance.
Key Precautionary Handling Steps:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid the generation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. N-Methyl-N-(pyridin-2-yl)pivalamide waste should be treated as hazardous chemical waste and must not be disposed of down the drain or in regular trash.
The following decision-making workflow provides a clear visual guide for proper segregation:
Caption: Waste Segregation Workflow for N-Methyl-N-(pyridin-2-yl)pivalamide.
III. Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of N-Methyl-N-(pyridin-2-yl)pivalamide waste.
1. Container Selection and Labeling:
-
Choose a Compatible Container: Select a clean, leak-proof container made of a material that is chemically resistant to picolinamides and any solvents present in the waste stream. High-density polyethylene (HDPE) containers are generally a good choice. The container must have a secure, screw-top cap.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Methyl-N-(pyridin-2-yl)pivalamide"
-
The concentration and composition of the waste (including any solvents).
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
2. Waste Accumulation:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation. The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Avoid Mixing Incompatible Wastes: Do not mix N-Methyl-N-(pyridin-2-yl)pivalamide waste with incompatible chemicals. Based on general picolinamide chemistry, avoid mixing with strong oxidizing agents and strong acids. Always consult the SDS of all components of a waste mixture for incompatibility information.
3. Disposal of Empty Containers:
-
Non-Acutely Hazardous Waste: For containers that held N-Methyl-N-(pyridin-2-yl)pivalamide, once they are empty (i.e., all contents have been removed that can be by normal means), the container can often be disposed of as regular trash.
-
Defacing Labels: Before disposing of the empty container, completely deface or remove the chemical label to prevent confusion.
-
Triple Rinsing (Precautionary Measure): As a best practice, especially given the lack of specific toxicity data, consider triple rinsing the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
4. Arranging for Final Disposal:
-
**Contact Environmental Health and Safety (
A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl-N-(pyridin-2-yl)pivalamide
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides an in-depth, procedural framework for the safe handling of N-Methyl-N-(pyridin-2-yl)pivalamide, a compound whose specific toxicological properties are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the known hazards of its constituent chemical groups—a pyridine ring and an amide group—is warranted. This principle of assuming a substance is hazardous until proven otherwise is a cornerstone of laboratory safety.[1]
The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[2][3][4][5][6] Amide compounds, as a class, can also present various hazards. Therefore, a robust personal protective equipment (PPE) plan is not just recommended; it is an essential component of a self-validating safety system for your laboratory operations.
Hazard Analysis and Risk Mitigation
N-Methyl-N-(pyridin-2-yl)pivalamide's structure incorporates a pyridine ring, a known aromatic heterocyclic compound with established hazards. Pyridine itself is a flammable and toxic liquid that can cause skin and respiratory irritation.[5] Exposure can lead to symptoms such as dizziness, headache, and nausea.[5] Given these risks, it is prudent to handle N-Methyl-N-(pyridin-2-yl)pivalamide with the assumption that it may exhibit similar properties.
The amide functional group, while generally less reactive than other carbonyl compounds, can still pose risks. Some amides are known irritants or can have other toxicological effects. Therefore, a comprehensive PPE strategy must address all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for minimizing exposure to N-Methyl-N-(pyridin-2-yl)pivalamide. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves (double-gloved recommended) - Safety glasses with side shields - Laboratory coat | Prevents incidental skin and eye contact with small quantities of the compound. The use of a fume hood mitigates inhalation risk. |
| High-Volume Handling or Operations with Splash Potential | - Chemical-resistant gloves (e.g., butyl rubber or nitrile) - Chemical splash goggles - Face shield - Chemical-resistant apron or coveralls - Closed-toe shoes | Provides a higher level of protection against splashes and significant skin or eye contact. A face shield offers additional protection for the entire face. |
| Procedures with Aerosolization Potential | - All PPE from "High-Volume Handling" - A properly fitted respirator (e.g., N95 or higher, as determined by a risk assessment) | Necessary to prevent inhalation of fine particles or aerosols that may be generated during certain procedures. |
Selecting the Right PPE: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with N-Methyl-N-(pyridin-2-yl)pivalamide.
Caption: PPE Selection Workflow for N-Methyl-N-(pyridin-2-yl)pivalamide.
Step-by-Step Protocols for PPE Usage
Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully buttoned or zipped.[7]
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a face shield is required, it should be worn over the primary eye protection.[7]
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[7] If double-gloving, don the first pair, followed by the second.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.
-
Lab Coat/Coveralls: Unbutton or unzip your lab coat, and remove it by rolling it down your arms and turning it inside out to contain any contaminants.
-
Face and Eye Protection: Remove your face shield and then your goggles from the back to the front.
-
Respirator (if worn): Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures in Case of Exposure
In the event of an accidental exposure to N-Methyl-N-(pyridin-2-yl)pivalamide, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove any contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with N-Methyl-N-(pyridin-2-yl)pivalamide should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused N-Methyl-N-(pyridin-2-yl)pivalamide and solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[3]
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[12] For pyridine-containing compounds, incineration is a common disposal method.[12]
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
